molecular formula C8H16O B1596526 1-Methylcycloheptanol CAS No. 3761-94-2

1-Methylcycloheptanol

Cat. No.: B1596526
CAS No.: 3761-94-2
M. Wt: 128.21 g/mol
InChI Key: XFFKAYOHINCUNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylcycloheptanol is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100735. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methylcycloheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-8(9)6-4-2-3-5-7-8/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFKAYOHINCUNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191050
Record name 1-Methylcycloheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid.
Record name 1-Methylcycloheptanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13379
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

3761-94-2
Record name 1-Methylcycloheptanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3761-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylcycloheptan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003761942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylcycloheptanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100735
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methylcycloheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylcycloheptan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.073
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Methylcycloheptanol chemical properties and hazards

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Methylcycloheptanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, hazards, and relevant experimental considerations for this compound (CAS No. 3761-94-2). The information is intended to support research and development activities by providing key data in an accessible format.

Core Chemical Properties

This compound is a tertiary alcohol with a seven-membered carbon ring. Its physical and chemical properties are summarized below.

PropertyValueSource(s)
IUPAC Name 1-methylcycloheptan-1-ol[1]
CAS Number 3761-94-2[1]
Molecular Formula C₈H₁₆O[1]
Molecular Weight 128.21 g/mol [1][2]
Physical Description Liquid[3]
InChI Key XFFKAYOHINCUNU-UHFFFAOYSA-N[1]
SMILES CC1(O)CCCCCC1[4][5]
Computed XLogP3 1.9[6]
Topological Polar Surface Area 20.2 Ų[6]
Kovats Retention Index 1009 (Semi-standard non-polar)[6]

Chemical Hazards and Safety

Understanding the hazards associated with this compound is critical for safe handling and experimental design. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[6]

GHS Hazard Classification

The aggregated GHS information from multiple notifications to the ECHA C&L Inventory provides the following classifications.[6]

Hazard ClassHazard StatementGHS CodePercentage of Notifications
Acute Toxicity, Oral Harmful if swallowedH30288.6%
Skin Corrosion/Irritation Causes skin irritationH31511.4%
Serious Eye Damage/Irritation Causes serious eye irritationH31911.4%
STOT, Single Exposure May cause respiratory irritationH33511.4%
Other Hazards and Safety Precautions

Beyond the formal GHS classifications, other documented hazards and necessary precautions are summarized below.

Hazard/Precaution CategoryDescriptionSource(s)
General Hazards Skin and strong eye irritant.[3] Neurotoxin, associated with acute solvent syndrome.[3][6][3][6]
Personal Protective Equipment (PPE) Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat or protective clothing to prevent skin exposure. A respirator may be required in areas with poor ventilation.[7]
Handling Use only in a well-ventilated area, such as a chemical fume hood.[7] Keep away from heat, sparks, open flames, and other ignition sources.[8][9] Ground/bond container and receiving equipment to prevent static discharge.[8][9] Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.[7][7][8][9]
Storage Store in a tightly closed container in a cool, dry, well-ventilated area.[7] Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[7][7]
First Aid Inhalation: Move person to fresh air. If not breathing, give artificial respiration.[8] Skin Contact: Wash off with soap and plenty of water.[8] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[9] Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[8] In all cases of exposure, seek medical attention.[8][8][9]
Fire Fighting Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂) as extinguishing media.[8][8]
Spill Response Absorb spill with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[7] Ensure adequate ventilation and remove all sources of ignition.[7][7]

Experimental Protocols

While specific, peer-reviewed protocols for this compound are not abundant, its synthesis and analysis can be reliably achieved using standard organic chemistry techniques, primarily by analogy to its well-documented cyclohexyl counterpart.[10][11]

Representative Synthesis Protocol: Grignard Reaction

The most direct synthesis of this compound is via the Grignard reaction, involving the addition of a methyl nucleophile to cycloheptanone (B156872).

Reaction: Cycloheptanone + Methylmagnesium Bromide → this compound

Methodology:

  • Apparatus Setup: All glassware must be rigorously dried in an oven and assembled under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.

  • Grignard Reagent Preparation (if not commercially sourced): Prepare Methylmagnesium Bromide by slowly adding methyl bromide to magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

  • Reaction:

    • Dissolve cycloheptanone in anhydrous diethyl ether or THF in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

    • Cool the solution in an ice bath (0 °C).

    • Slowly add the Methylmagnesium Bromide solution dropwise from the addition funnel to the stirred cycloheptanone solution. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup (Quenching):

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction and the excess Grignard reagent. This will form a biphasic mixture and a precipitate of magnesium salts.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer two to three times with diethyl ether.

    • Combine the organic layers and wash them sequentially with water and then brine to remove water-soluble impurities.

    • Dry the combined organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Analytical Workflow

To confirm the identity and purity of the synthesized product, a standard analytical workflow should be employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Purpose: To assess the purity of the sample and confirm its molecular weight.

    • Methodology: A small, diluted sample is injected into the GC. The retention time provides a measure of purity (a single major peak is expected), and the coupled mass spectrometer will provide a mass spectrum. The molecular ion peak (M⁺) should correspond to the molecular weight of this compound (128.21 g/mol ), and the fragmentation pattern will be characteristic of the compound's structure.

  • Infrared (IR) Spectroscopy:

    • Purpose: To confirm the presence of key functional groups.

    • Methodology: An IR spectrum of the purified liquid product (neat, between salt plates) should be acquired. The key diagnostic absorption will be a strong, broad peak in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretch of an alcohol. The absence of a strong, sharp peak around 1710 cm⁻¹ confirms the complete conversion of the starting cycloheptanone (C=O stretch).[6]

Visualized Workflow

The following diagram illustrates a logical workflow for ensuring safety during the handling and use of this compound.

G risk_assessment Risk Assessment (Review SDS & Literature) ppe Select Personal Protective Equipment (PPE) - Chemical Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat risk_assessment->ppe Determines handling Safe Handling Procedures - Use in a well-ventilated fume hood - Ground equipment to prevent static discharge - Avoid contact with skin, eyes, and clothing ppe->handling Required for storage Proper Storage - Tightly closed container - Cool, dry, well-ventilated area - Away from ignition sources & oxidizers handling->storage After use spill Spill Response handling->spill If spill occurs exposure Exposure Response handling->exposure If exposure occurs fire Fire Response - Use CO2, dry chemical, or foam - Cool containers with water spray spill->fire If ignition occurs first_aid First Aid Measures - Skin: Flush with water for 15 min - Eyes: Rinse with water for 15 min - Inhalation: Move to fresh air - Ingestion: Seek immediate medical aid exposure->first_aid Initiate

Caption: Chemical Safety and Handling Workflow for this compound.

References

An In-depth Technical Guide to the Physical Properties of 1-Methylcycloheptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Methylcycloheptanol (CAS Number: 3761-94-2). The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols for the determination of these properties are provided.

Core Physical Properties of this compound

The physical characteristics of this compound are crucial for its handling, application, and integration into various chemical processes. A summary of its key physical properties is presented in the table below.

Physical PropertyValueUnitSource
Molecular Weight 128.21 g/mol [1][2]
Density 0.918g/cm³
Boiling Point 184.4°C at 760 mmHg
Melting Point (Calculated) Not available°C[2]
Refractive Index 1.463
Water Solubility (Calculated) Insoluble[3]

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard experimental methodologies for the properties listed above.

Determination of Density

The density of a liquid, such as this compound, can be precisely measured using a pycnometer or a digital density meter. A common and straightforward method involves the following steps:

  • Preparation: Ensure the pycnometer is clean, dry, and calibrated.

  • Mass of Empty Pycnometer: Accurately weigh the empty pycnometer on an analytical balance.

  • Filling: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. The temperature of the liquid should be controlled and recorded, typically at 20°C or 25°C.

  • Mass of Filled Pycnometer: Weigh the pycnometer filled with the sample.

  • Volume Determination: The volume of the pycnometer is determined by repeating the above steps with a reference liquid of known density, such as deionized water.

  • Calculation: The density (ρ) is calculated using the formula: ρ = (mass of sample) / (volume of pycnometer)

Determination of Boiling Point

The boiling point is a critical indicator of a liquid's volatility and purity. The capillary method is a widely used technique for its determination:

  • Sample Preparation: A small amount of this compound is placed in a small test tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • Heating: The test tube assembly is heated in a controlled manner, often in a heating block or an oil bath, alongside a thermometer.

  • Observation: As the temperature rises, a steady stream of bubbles will emerge from the capillary tube. The heat is then removed.

  • Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Melting Point
  • Sample Preparation: A small, dry sample of the solid is packed into a capillary tube.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, which is equipped with a thermometer or a digital temperature sensor.

  • Heating and Observation: The sample is heated at a slow, controlled rate.

  • Melting Range: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a valuable tool for identification and quality control. An Abbe refractometer is commonly used for this measurement:

  • Instrument Calibration: The refractometer is calibrated using a standard of known refractive index.

  • Sample Application: A few drops of this compound are placed on the surface of the prism.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken must be recorded, as the refractive index is temperature-dependent.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the key physical properties of a chemical compound like this compound.

G Workflow for Physical Property Determination of this compound cluster_sample Sample Preparation cluster_density Density Determination cluster_boiling_point Boiling Point Determination cluster_refractive_index Refractive Index Determination cluster_melting_point Melting Point Determination (for solids) Sample This compound Sample D1 Weigh Empty Pycnometer Sample->D1 B1 Place Sample in Test Tube Sample->B1 R2 Apply Sample to Prism Sample->R2 M1 Pack Capillary Tube Sample->M1 D2 Fill with Sample D1->D2 D3 Weigh Filled Pycnometer D2->D3 D4 Calculate Density D3->D4 B2 Insert Capillary Tube B1->B2 B3 Heat Assembly B2->B3 B4 Record Boiling Point B3->B4 R1 Calibrate Refractometer R1->R2 R3 Measure Refractive Index R2->R3 M2 Heat in Apparatus M1->M2 M3 Record Melting Range M2->M3

Caption: Experimental workflow for determining the physical properties of this compound.

References

1-Methylcycloheptanol molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of 1-Methylcycloheptanol, tailored for researchers, scientists, and professionals in drug development.

Molecular Identity and Structure

This compound is a tertiary alcohol characterized by a seven-membered cycloheptane (B1346806) ring with a methyl group and a hydroxyl group attached to the same carbon atom.

  • IUPAC Name: 1-methylcycloheptan-1-ol[1]

  • Molecular Formula: C₈H₁₆O[1][2]

  • CAS Registry Number: 3761-94-2[1][2]

Molecular Structure Diagram

Caption: 2D representation of the this compound molecular structure.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource
Molecular Weight 128.21 g/mol [1][2]
Physical State Liquid[3]
Boiling Point 145.2 °C (estimate)
Density 0.800 g/mL (estimate)
Refractive Index 1.472

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the methylene (B1212753) protons of the cycloheptane ring and a characteristic singlet for the methyl protons. The hydroxyl proton will appear as a singlet, the chemical shift of which can vary with concentration and solvent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum of this compound would display distinct signals for the quaternary carbon attached to the hydroxyl and methyl groups, the methyl carbon, and the seven carbons of the cycloheptane ring. The symmetry of the molecule will influence the number of unique signals observed for the ring carbons.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. C-H stretching vibrations from the alkyl groups are expected in the 2850-3000 cm⁻¹ region.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various established organic chemistry methodologies. A common and effective method is the Grignard reaction between a methylmagnesium halide and cycloheptanone (B156872).

Synthesis via Grignard Reaction

This protocol outlines the synthesis of this compound from cycloheptanone and a methyl Grignard reagent.

Workflow Diagram:

Synthesis_Workflow reagents Methylmagnesium Bromide Cycloheptanone Anhydrous Ether reaction Grignard Reaction (Anhydrous Conditions) reagents->reaction workup Aqueous Work-up (e.g., NH₄Cl solution) reaction->workup extraction Extraction (e.g., with Diethyl Ether) workup->extraction drying Drying (e.g., with Na₂SO₄) extraction->drying purification Purification (Distillation) drying->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Methodology:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are covered with anhydrous diethyl ether. A solution of methyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide.

  • Reaction with Cycloheptanone: The flask containing the Grignard reagent is cooled in an ice bath. A solution of cycloheptanone in anhydrous diethyl ether is then added dropwise from the dropping funnel with continuous stirring.

  • Reaction Quenching and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure complete reaction. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to yield pure this compound.

Safety and Handling

This compound is considered harmful if swallowed and may cause skin and eye irritation.[3] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

In case of exposure, follow standard first-aid procedures and seek medical advice. For detailed safety information, refer to the material safety data sheet (MSDS).

References

An In-Depth Technical Guide to 1-Methylcycloheptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcycloheptanol, a substituted cycloalkanol, presents a molecule of interest for various chemical and potentially pharmacological applications. Its structure, featuring a seven-membered carbocyclic ring with a tertiary alcohol functional group, provides a foundation for diverse chemical transformations and warrants investigation into its biological properties. This technical guide offers a comprehensive overview of this compound, including its nomenclature, physicochemical properties, synthesis, and a prospective look into its potential biological relevance.

Nomenclature and Synonyms

The systematic and unambiguous naming of chemical compounds is paramount for clear scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-methylcycloheptan-1-ol .[1]

This tertiary alcohol is also known by several synonyms, which are frequently encountered in chemical literature and databases. These include:

  • This compound[1]

  • This compound-1[1]

  • Cycloheptanol, 1-methyl-[1]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, application, and further research. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₈H₁₆O[1]
Molecular Weight 128.21 g/mol [1]
Physical Description LiquidPubChem
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility in water Not available
LogP (Octanol-Water Partition Coefficient) 2.4 (Predicted)PubChem

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a methyl group to the carbonyl carbon of cycloheptanone (B156872).

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is adapted from established procedures for the synthesis of tertiary alcohols from ketones using Grignard reagents.[2]

Materials:

  • Cycloheptanone

  • Methylmagnesium bromide (or methylmagnesium iodide) solution in diethyl ether or tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser topped with a drying tube is assembled. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Reactant Addition: A solution of cycloheptanone in an anhydrous ether (diethyl ether or THF) is placed in the round-bottom flask. The flask is then cooled in an ice bath.

  • Grignard Reagent Addition: The Grignard reagent (methylmagnesium bromide or iodide) is added to the dropping funnel and then added dropwise to the stirred, cooled solution of cycloheptanone. The addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath. This step protonates the alkoxide intermediate and neutralizes any unreacted Grignard reagent.

  • Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two to three times with diethyl ether.

  • Drying and Solvent Removal: The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by distillation under reduced pressure.

Diagram of the Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Cycloheptanone Cycloheptanone Grignard_Addition Grignard Addition (Anhydrous Ether) Cycloheptanone->Grignard_Addition Methyl_Grignard Methylmagnesium Bromide Methyl_Grignard->Grignard_Addition Quenching Quenching (aq. NH4Cl) Grignard_Addition->Quenching Extraction Extraction (Ether) Quenching->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Purification (Distillation) Drying->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research specifically detailing the biological activity or involvement of this compound in any signaling pathways. However, the structural motifs present in the molecule—a cycloalkane ring and a tertiary alcohol—are found in numerous biologically active natural products and synthetic compounds.

Tertiary alcohols, for instance, can influence a molecule's pharmacokinetic properties, such as metabolic stability and solubility. The lipophilic nature of the cycloheptyl ring suggests potential for interaction with hydrophobic pockets in biological targets.

Given the lack of direct evidence, any discussion of signaling pathways would be purely speculative. Researchers interested in the pharmacological potential of this compound would need to conduct initial screening assays to identify any biological effects. A logical starting point would be to investigate its effects on various cell lines to assess cytotoxicity and potential anti-proliferative or other cellular effects.

Logical Relationship for Investigating Biological Activity:

G cluster_initial Initial Investigation cluster_followup Follow-up Studies (if activity is observed) cluster_outcome Potential Outcome Compound This compound Screening In Vitro Screening (e.g., Cytotoxicity Assays) Compound->Screening Target_ID Target Identification Screening->Target_ID Identified Biological Activity Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis Mechanism_Study Mechanism of Action Studies Pathway_Analysis->Mechanism_Study Lead_Compound Lead Compound for Drug Development Mechanism_Study->Lead_Compound

Caption: Logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a readily accessible tertiary alcohol with well-defined physicochemical properties. While its synthesis is straightforward via the Grignard reaction, its biological profile remains unexplored. The information presented in this guide provides a solid foundation for researchers and drug development professionals to undertake further investigation into the potential applications of this compound. Future studies are warranted to elucidate any pharmacological activity and to determine if this compound or its derivatives could serve as valuable scaffolds in medicinal chemistry.

References

An In-depth Technical Guide to 1-Methylcycloheptanol (CAS: 3761-94-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylcycloheptanol, a tertiary alcohol with the CAS number 3761-94-2, is a cyclic organic compound. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential, though currently undocumented, role in biological signaling pathways. This document aims to serve as a foundational resource for researchers interested in the potential applications of this and similar tertiary cycloalkanols in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1] Its fundamental properties are summarized in the table below, compiled from various chemical databases.[1][2][3][4]

PropertyValueUnit
Molecular Formula C₈H₁₆O
Molecular Weight 128.21 g/mol
CAS Number 3761-94-2
Appearance Liquid
Boiling Point 183-184°C
Density 0.918g/cm³
Flash Point 71.1°C
LogP (Octanol-Water Partition Coefficient) 2.59

Synthesis of this compound via Grignard Reaction

The most common and efficient method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction. This involves the reaction of a ketone, in this case, cycloheptanone (B156872), with a methyl Grignard reagent (e.g., methylmagnesium bromide).

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a standard procedure for the synthesis of 1-methylcyclohexanol (B147175) and is applicable for the synthesis of this compound with appropriate molar adjustments.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Methyl iodide

  • Cycloheptanone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • Add a solution of methyl iodide in anhydrous diethyl ether to the dropping funnel.

    • Add a few drops of the methyl iodide solution to the magnesium to initiate the reaction (a small crystal of iodine can be added if the reaction does not start).

    • Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Cycloheptanone:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of cycloheptanone in anhydrous diethyl ether to the dropping funnel.

    • Add the cycloheptanone solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

    • Transfer the mixture to a separatory funnel. Separate the ether layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the diethyl ether by rotary evaporation.

    • The crude product can be purified by fractional distillation under reduced pressure.

Synthesis Workflow

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Work-up & Purification Mg Magnesium Turnings Grignard Methylmagnesium Iodide Mg->Grignard MeI Methyl Iodide MeI->Grignard Et2O Anhydrous Ether Et2O->Grignard Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Cycloheptanone Cycloheptanone Cycloheptanone->Alkoxide Product This compound Alkoxide->Product Quench Aqueous NH4Cl Quench->Product

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol functional group. Strong C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would show a singlet for the methyl protons, multiplets for the cycloheptyl ring protons, and a singlet for the hydroxyl proton which may be broad and its chemical shift can vary depending on the concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum would show a signal for the quaternary carbon attached to the hydroxyl group, a signal for the methyl carbon, and several signals for the carbons of the cycloheptyl ring.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 128. Common fragmentation patterns would include the loss of a water molecule (M-18) and the loss of a methyl group (M-15).[4]

Potential Biological Activity and Signaling Pathways

While there is currently no specific literature detailing the biological activity or the modulation of signaling pathways by this compound, its structural class as a tertiary alcohol suggests potential interactions with biological systems. Alcohols, in general, are known to affect cellular signaling.[6] For instance, ethanol (B145695) is known to modulate the activity of protein kinase C (PKC) and other signaling cascades.[7][8]

Given the lipophilic nature of the cycloheptyl ring, this compound could potentially interact with cell membranes and membrane-bound proteins. A hypothetical interaction could involve the modulation of a G-protein coupled receptor (GPCR) signaling pathway, a common target for small molecules.

Hypothetical Signaling Pathway: Modulation of GPCR-PKA Signaling

The following diagram illustrates a hypothetical scenario where this compound could act as a modulator of a GPCR-PKA signaling pathway. This is a representative pathway and has not been experimentally validated for this specific compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus MCH This compound GPCR GPCR MCH->GPCR Modulation G_protein G-protein GPCR->G_protein AC Adenylyl Cyclase G_protein->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Target_Protein Target Protein PKA->Target_Protein CREB CREB PKA->CREB Phosphorylated_Protein Phosphorylated Protein Target_Protein->Phosphorylated_Protein Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression

Caption: Hypothetical modulation of a GPCR-PKA signaling pathway.

Applications in Drug Development

Tertiary alcohols are present in the structures of some bioactive molecules. The rigid, three-dimensional nature of the cycloheptyl scaffold in this compound could be of interest in drug design for occupying specific binding pockets in protein targets. While no direct applications of this compound in drug development have been reported, its synthesis provides a basis for creating libraries of related compounds for screening.

Safety and Handling

Based on available safety data, this compound is classified as harmful if swallowed and may cause skin and eye irritation.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a readily synthesizable tertiary alcohol with well-defined physicochemical properties. While its biological activity remains unexplored, its chemical structure presents opportunities for its use as a scaffold in the design of novel small molecules for drug discovery. Further in vitro and in vivo studies are necessary to elucidate any potential therapeutic applications. This guide provides the foundational chemical knowledge required for researchers to begin exploring the potential of this and related compounds.

References

Solubility of 1-Methylcycloheptanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methylcycloheptanol in a range of organic solvents. Due to the limited availability of specific quantitative data in public literature, this document outlines a predicted solubility profile based on established principles of chemical interactions and the behavior of analogous cyclic alcohols. Furthermore, this guide details robust experimental protocols for the precise determination of its solubility and provides visual representations of the experimental workflow and the factors influencing solubility. This information is critical for professionals in drug development, chemical synthesis, and formulation science where this compound may be utilized as a reactant, intermediate, or excipient.

Introduction

This compound (C₈H₁₆O) is a tertiary cyclic alcohol. Its molecular structure, featuring a seven-membered carbon ring, a methyl group, and a hydroxyl group, dictates its physicochemical properties, including its solubility in various organic solvents. The polarity imparted by the hydroxyl (-OH) group allows for hydrogen bonding, while the nonpolar hydrocarbon backbone significantly influences its interaction with nonpolar solvents.[1][2][3][4][5] A thorough understanding of the solubility of this compound is paramount for its effective use in various scientific and industrial applications, including as a solvent, reaction medium, or for purification processes.

Predicted Solubility Profile

The principle of "like dissolves like" is the foundation for predicting the solubility of this compound.[6][7] The molecule possesses both a polar hydroxyl group and a nonpolar cycloalkane structure. This amphiphilic nature suggests it will exhibit varying degrees of solubility in different types of organic solvents.

The large nonpolar surface area of the cycloheptyl ring will be the dominant factor in its solubility profile.[4][8] While the hydroxyl group can form hydrogen bonds, the bulky hydrocarbon structure will sterically hinder this interaction to some extent and contribute significantly to the overall nonpolar character.[9]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to favorable interactions with protic solvents.[4]
Isopropanol, n-ButanolModerate to HighAs the alkyl chain of the alcohol solvent increases, its polarity decreases, which may slightly reduce solubility compared to smaller alcohols.[8]
Polar Aprotic Acetone, Tetrahydrofuran (THF)HighThe polar nature of these solvents, arising from their carbonyl or ether functional groups, can induce dipole-dipole interactions with the hydroxyl group of this compound.
Acetonitrile, Dimethylformamide (DMF)ModerateWhile polar, the specific interactions with these solvents might be less favorable compared to those that can accept hydrogen bonds more readily.
Nonpolar Hexane, Heptane, TolueneHighThe large, nonpolar cycloheptyl ring of this compound will have strong van der Waals interactions with nonpolar solvents.[10]
Diethyl ether, DichloromethaneHighThese solvents have a good balance of polarity and nonpolar character, making them effective at dissolving compounds with both polar and nonpolar regions.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property governed by the interplay of solute-solvent interactions, temperature, and pressure.

  • Solute-Solvent Interactions: The primary determinant of solubility is the balance of intermolecular forces between this compound and the solvent molecules. These forces include hydrogen bonding, dipole-dipole interactions, and van der Waals forces. A close match in the polarity and hydrogen bonding capabilities of the solute and solvent will lead to higher solubility.[1][7]

  • Temperature: For most solid and liquid solutes dissolving in liquid solvents, solubility increases with temperature.[7] This is because the dissolution process is often endothermic, meaning it absorbs heat. An increase in temperature provides the energy needed to overcome the intermolecular forces within the solute and solvent.

  • Pressure: For liquid-liquid systems, pressure has a negligible effect on solubility under normal conditions.[7]

Factors Influencing Solubility of this compound cluster_Solute Solute Properties cluster_Solvent Solvent Properties cluster_Conditions External Conditions Solubility Solubility Polarity_Solute Polarity (OH group) Polarity_Solute->Solubility NonPolarity_Solute Non-Polarity (Cycloheptyl Ring) NonPolarity_Solute->Solubility H_Bonding_Solute Hydrogen Bonding Capability H_Bonding_Solute->Solubility Polarity_Solvent Polarity Polarity_Solvent->Solubility H_Bonding_Solvent Hydrogen Bonding Capability H_Bonding_Solvent->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (minor effect) Pressure->Solubility

Caption: Logical relationship of factors influencing solubility.

Experimental Determination of Solubility

Since no quantitative data is readily available, experimental determination is necessary. The following protocols describe common methods for accurately measuring the solubility of a liquid like this compound in organic solvents.

Isothermal Shake-Flask Method

This is a widely used and reliable method for determining equilibrium solubility.[11]

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath).

    • Agitate the mixture vigorously (e.g., using a magnetic stirrer or a shaker) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of an excess, undissolved phase of this compound should be visible.

  • Phase Separation:

    • Cease agitation and allow the mixture to stand at the constant temperature for a period (e.g., 2-4 hours) to allow for complete phase separation.

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the supernatant (the solvent phase saturated with this compound) using a pre-heated or pre-cooled syringe to avoid any temperature-induced precipitation or phase separation.

    • Filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any microscopic undissolved droplets.

    • Accurately dilute the filtered sample with a suitable solvent.

    • Determine the concentration of this compound in the diluted sample using a validated analytical technique such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a suitable detector.

  • Calculation:

    • Calculate the solubility from the concentration of the analyte in the saturated solution, expressing it in appropriate units (e.g., g/100 mL, mol/L).

Cloud Point Titration Method

This method is useful for determining the solubility boundary of a liquid in a solvent at a given temperature.[12][13][14]

Protocol:

  • Initial Miscible Solution:

    • Prepare a solution of known composition (mass or volume fractions) of this compound and the organic solvent where they are fully miscible.

  • Titration to Cloud Point:

    • While stirring, slowly add the solvent in which this compound is less soluble (the "anti-solvent") or, if starting with a saturated solution, change the temperature until the solution becomes turbid. The point at which turbidity first appears is the cloud point.

  • Detection:

    • The cloud point can be detected visually or by using a turbidimeter, which measures the scattering of light.[15]

  • Data Analysis:

    • The composition of the solution at the cloud point represents the solubility limit under those specific conditions. This method is particularly useful for generating phase diagrams.

Experimental Workflow for Solubility Determination (Shake-Flask Method) Start Start Preparation Prepare Mixture: Excess this compound + Solvent Start->Preparation Equilibration Equilibrate at Constant T (e.g., 24-48h with stirring) Preparation->Equilibration PhaseSeparation Allow Phase Separation Equilibration->PhaseSeparation Sampling Sample Supernatant PhaseSeparation->Sampling Filtration Filter Sample Sampling->Filtration Analysis Analyze Concentration (e.g., GC, HPLC) Filtration->Analysis Calculation Calculate Solubility Analysis->Calculation End End Calculation->End

Caption: Workflow for the Isothermal Shake-Flask method.

Conclusion

References

A Technical Guide to the Thermodynamic Properties of 1-Methylcycloheptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic data for 1-Methylcycloheptanol (CAS No: 3761-94-2). Due to a scarcity of direct experimental data for this specific compound, this document presents a combination of calculated values and relevant experimental data for analogous compounds to offer a thorough understanding for research and development applications.

Core Thermodynamic Properties

This compound is a cyclic tertiary alcohol with the molecular formula C8H16O. Its thermodynamic properties are crucial for understanding its behavior in various chemical and physical processes, including reaction kinetics, phase equilibria, and formulation development.

Quantitative Data Summary

The following tables summarize the key thermodynamic and physical properties of this compound. It is important to note that much of the available data is derived from computational models, as indicated in the "Source" column. For comparative purposes, experimental data for the closely related compound, 1-methylcyclohexanol, is also provided where available.

Table 1: Calculated Thermodynamic Properties of this compound

PropertyValueUnitsSource
Enthalpy of Formation (Ideal Gas, 298.15 K) -297.28kJ/molJoback Calculated Property[1]
Gibbs Free Energy of Formation (Ideal Gas, 298.15 K) -113.48kJ/molJoback Calculated Property[1]
Enthalpy of Vaporization 49.53kJ/molJoback Calculated Property[1]
Enthalpy of Fusion 4.00kJ/molJoback Calculated Property[1]
Ideal Gas Heat Capacity (Cp,gas) Not AvailableJ/mol·K
Liquid Phase Heat Capacity (Cp,liquid) Not AvailableJ/mol·K

Table 2: Physical Properties of this compound

PropertyValueUnitsSource
Molecular Weight 128.21 g/mol Cheméo[1]
Normal Boiling Point 456.70KNIST[1][2]
Normal Melting Point Not AvailableK
Critical Temperature 704.51KJoback Calculated Property[1]
Critical Pressure 3815.10kPaJoback Calculated Property[1]
Critical Volume Not Availablem³/kmol
LogP (Octanol/Water Partition Coefficient) 2.092Crippen Calculated Property[1]
Water Solubility (log10WS) -2.44mol/LCrippen Calculated Property[1]

Table 3: Experimental Thermodynamic Data for Analogous Compounds

CompoundPropertyValueUnitsSource
1-Methylcyclohexanol Enthalpy of Formation (Solid, 298.15 K)-391.90 ± 0.80kJ/molNIST[3]
1-Methylcyclohexanol Liquid Phase Heat Capacity (Cp,liquid, 298.15 K)279.05J/mol·KCaceres-Alonso, Costas, et al., 1988[4]
Cycloheptanol Isobaric Heat Capacity (Cp, 298.15 K)Experimentally MeasuredJ/mol·KZábranský et al.[5]

Experimental Protocols

The determination of the thermodynamic properties of compounds like this compound relies on established experimental techniques. Below are detailed methodologies for key experiments, drawn from literature describing the analysis of alcohols and other organic compounds.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is often determined indirectly through its enthalpy of combustion, measured using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of this compound is placed in a crucible within the bomb calorimeter. A known length of ignition wire is positioned to be in contact with the sample.

  • Assembly and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen, typically to around 30 atm.

  • Calorimeter Setup: The sealed bomb is placed in a well-insulated water jacket containing a known volume of water. The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Calculation: The heat released by the combustion reaction is calculated from the temperature rise of the calorimeter system (bomb and water). The heat capacity of the calorimeter is determined beforehand by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of the sample is then calculated, and from this, the standard enthalpy of formation can be derived using Hess's Law and the known standard enthalpies of formation of the combustion products (CO2 and H2O).

A detailed procedure for bomb calorimetry of organic compounds can be found in various experimental physical chemistry manuals.[6][7][8]

Determination of Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a key technique for measuring heat capacity and observing phase transitions such as melting and glass transitions.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically involves a controlled heating and cooling rate (e.g., 5-10 °C/min) over the temperature range of interest.

  • Data Collection: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated or cooled.

  • Data Analysis:

    • Heat Capacity: The heat capacity of the sample is determined from the difference in heat flow between the sample and a baseline measurement, often calibrated against a standard material with a known heat capacity like sapphire.

    • Phase Transitions: Melting will appear as an endothermic peak on the DSC curve, and the area under the peak corresponds to the enthalpy of fusion. Glass transitions are observed as a step change in the baseline of the heat flow signal.

The experimental protocol for measuring the heat capacity of cycloalcohols has been described in studies such as that by Zábranský et al.[5]

Visualizations

To aid in the understanding of the experimental workflows for determining the thermodynamic properties of this compound, the following diagrams are provided.

experimental_workflow cluster_synthesis Sample Preparation cluster_data Data Analysis and Output synthesis Synthesis and Purification of this compound characterization Purity Analysis (GC-MS, NMR) synthesis->characterization bomb_cal Bomb Calorimetry characterization->bomb_cal dsc Differential Scanning Calorimetry (DSC) characterization->dsc vapor_pressure Vapor Pressure Measurement (e.g., Ebulliometry) characterization->vapor_pressure enthalpy_comb Enthalpy of Combustion bomb_cal->enthalpy_comb heat_capacity Heat Capacity (Cp) dsc->heat_capacity phase_trans Enthalpy of Fusion (ΔHfus) Melting Point (Tm) dsc->phase_trans vapor_data Vapor Pressure Curve Enthalpy of Vaporization (ΔHvap) vapor_pressure->vapor_data enthalpy_form Enthalpy of Formation (via Hess's Law) enthalpy_comb->enthalpy_form

Caption: Experimental workflow for thermodynamic property determination.

hesss_law_logic reactants This compound (l) + O2 (g) products Combustion Products (8CO2 (g) + 8H2O (l)) reactants->products ΔH°comb (Experimental) elements Elements (8C(s) + 8H2(g) + 1/2O2(g)) elements->reactants ΔH°f (this compound) elements->products ΣΔH°f (Products)

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Shifts of 1-Methylcycloheptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) shifts for 1-methylcycloheptanol. The information presented is intended to support researchers and professionals in the fields of chemical analysis, drug development, and materials science by offering a foundational understanding of the spectral characteristics of this alicyclic alcohol.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are generated using computational algorithms that analyze the molecule's topology and electronic environment. It is important to note that predicted values may differ slightly from experimental results due to solvent effects, temperature, and other experimental conditions.

Structure of this compound:

this compound Structure

Figure 1: Chemical structure of this compound.

Predicted ¹H NMR Shifts

The proton NMR spectrum of this compound is characterized by signals corresponding to the methyl group, the hydroxyl proton, and the methylene (B1212753) protons of the cycloheptane (B1346806) ring. Due to the conformational flexibility of the seven-membered ring, the signals for the ring protons are expected to be complex and may overlap.

Atom(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Assignment
H (on -OH)~1.5 - 2.5Singlet (broad)Hydroxyl proton
H (on C1-CH₃)~1.15SingletMethyl protons
H (on C2, C7)~1.4 - 1.6MultipletMethylene protons adjacent to the quaternary carbon
H (on C3, C4, C5, C6)~1.5 - 1.7MultipletRemaining methylene protons of the cycloheptane ring

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

Predicted ¹³C NMR Shifts

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the quaternary carbon bearing the hydroxyl and methyl groups, the methyl carbon, and the carbons of the cycloheptane ring.

Atom(s) Predicted Chemical Shift (ppm) Assignment
C1~72Quaternary carbon (-C-OH)
C1-CH₃~28Methyl carbon
C2, C7~40Methylene carbons adjacent to the quaternary carbon
C3, C6~22Methylene carbons
C4, C5~30Methylene carbons

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Experimental Protocols

The following section outlines a detailed methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds that may exchange protons with the solvent, such as alcohols, other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the sample. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

  • Filtration: Filter the final solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral resolution.

  • Tuning and Matching: Tune and match the NMR probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Locking: Lock the spectrometer's magnetic field on the deuterium (B1214612) signal of the solvent.

  • Shimming: Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved NMR signals.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: Set a spectral width of approximately 10-12 ppm.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

    • Number of Scans: Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Spectral Width: Set a spectral width of approximately 200-220 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2 seconds is recommended.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration (¹H NMR): Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

  • Peak Picking: Identify and list the chemical shifts of all significant peaks in both the ¹H and ¹³C spectra.

Visualization of the NMR Prediction and Analysis Workflow

The following diagram illustrates the logical workflow from the initial input of the molecular structure to the final analysis of the predicted NMR spectra.

NMR_Prediction_Workflow Workflow for NMR Shift Prediction and Spectral Analysis cluster_input 1. Input cluster_prediction 2. Computational Prediction cluster_output 3. Predicted Data Output cluster_analysis 4. Analysis and Interpretation structure Molecular Structure (this compound) prediction_engine NMR Prediction Algorithm (e.g., Machine Learning, Database) structure->prediction_engine Input Structure predicted_shifts Predicted Chemical Shifts (ppm) - ¹H NMR - ¹³C NMR prediction_engine->predicted_shifts Generates predicted_spectrum Simulated NMR Spectrum prediction_engine->predicted_spectrum Simulates assignment Peak Assignment to Specific Atoms predicted_shifts->assignment predicted_spectrum->assignment interpretation Structural Interpretation assignment->interpretation comparison Comparison with Experimental Data comparison->interpretation

key IR absorption peaks for 1-Methylcycloheptanol alcohol group

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Key Infrared (IR) Absorption Peaks of the Alcohol Group in 1-Methylcycloheptanol

For researchers, scientists, and drug development professionals, infrared (IR) spectroscopy is a powerful analytical technique for the identification and characterization of functional groups within a molecule. This guide provides a detailed analysis of the characteristic IR absorption peaks for the alcohol group in this compound, a tertiary alcohol.

Data Presentation: IR Absorption Peaks

The key IR absorption peaks for the alcohol functional group in this compound are summarized in the table below. These peaks are critical for the identification and characterization of this molecule.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityPeak Characteristics
Alcohol (-OH)O-H Stretch3200-3600StrongBroad
Alcohol (C-O)C-O Stretch~1150-1200StrongSharp

Alcohols display a characteristic strong and broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration.[1][2] The broadness of this peak is a result of intermolecular hydrogen bonding.[3] Another significant absorption for alcohols is the C-O stretching vibration, which appears in the range of 1050-1260 cm⁻¹.[1][4] For tertiary alcohols like this compound, this C-O stretch is typically observed between 1100 and 1200 cm⁻¹.[4] The gas-phase IR spectrum for this compound available on the NIST WebBook can be referenced for the precise peak locations.[5]

Experimental Protocols: Obtaining the IR Spectrum

The following outlines a standard procedure for obtaining the IR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.

Objective: To acquire the infrared spectrum of liquid this compound.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., a diamond crystal)

  • This compound sample

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and calibrated according to the manufacturer's instructions.

  • Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with a clean, empty ATR crystal to account for any atmospheric or instrumental interferences.

  • Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.[6] Ensure the crystal surface is completely covered by the liquid sample.

  • Spectrum Acquisition: Initiate the scan to collect the sample spectrum. The instrument will pass an infrared beam through the ATR crystal, which is in contact with the sample. The detector measures the absorbed radiation.

  • Data Processing: The instrument's software will process the raw data, perform a Fourier transform, and ratio the sample spectrum against the background spectrum to generate the final IR spectrum (typically plotted as transmittance or absorbance versus wavenumber).

  • Cleaning: After the measurement is complete, thoroughly clean the ATR crystal using a lint-free wipe moistened with a suitable solvent like isopropanol or ethanol (B145695) to remove all traces of the sample.[6]

Visualization of Key Molecular Vibrations

The following diagram illustrates the relationship between the structure of this compound and its key IR absorption peaks corresponding to the alcohol functional group.

G cluster_molecule This compound cluster_ir Key IR Absorption Peaks mol C₈H₁₆O oh_group -OH Group mol->oh_group co_bond C-O Bond mol->co_bond oh_stretch O-H Stretch (3200-3600 cm⁻¹) Broad, Strong oh_group->oh_stretch vibrates co_stretch C-O Stretch (~1150-1200 cm⁻¹) Sharp, Strong co_bond->co_stretch vibrates

Caption: Molecular structure and corresponding IR peaks of this compound.

References

In-Depth Technical Guide: Expected Mass Spectrometry Fragmentation of 1-Methylcycloheptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pathways of 1-methylcycloheptanol. The information presented herein is crucial for the identification and structural elucidation of this compound in complex matrices, a common task in pharmaceutical research and development.

Molecular Structure and Properties

This compound is a tertiary alcohol with the chemical formula C₈H₁₆O and a molecular weight of 128.21 g/mol .[1][2][3] Its structure consists of a seven-membered cycloheptane (B1346806) ring with a hydroxyl group and a methyl group attached to the same carbon atom.

Electron Ionization Mass Spectrometry Overview

Electron ionization is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV).[4][5] This process ejects an electron from the molecule, forming a molecular ion (M⁺•).[6][7] The excess energy imparted to the molecular ion often leads to its fragmentation into smaller, characteristic ions.[6][8] The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z).[7]

Expected Fragmentation Pathways of this compound

The fragmentation of this compound is governed by the stability of the resulting carbocations and radical species. As a tertiary alcohol, its molecular ion is often of low abundance or not observed at all, due to the facility of fragmentation.[9] The primary fragmentation routes for cyclic alcohols include alpha-cleavage and dehydration.[10][11][12][13]

Alpha-Cleavage

Alpha-cleavage is a dominant fragmentation pathway for alcohols, involving the breaking of a carbon-carbon bond adjacent to the oxygen-bearing carbon.[11][12] For this compound, two primary alpha-cleavage events are expected:

  • Loss of a Methyl Radical (•CH₃): This is a highly favorable fragmentation, as it results in a stable, resonance-stabilized oxonium ion. The loss of a methyl group (15 Da) from the molecular ion (m/z 128) leads to a prominent peak at m/z 113 .

  • Ring Opening via C-C Bond Cleavage: Cleavage of the C1-C2 or C1-C7 bond in the cycloheptane ring can also occur. This leads to the formation of a radical cation that can undergo further fragmentation.

Dehydration (Loss of Water)

The elimination of a water molecule (H₂O, 18 Da) is a common fragmentation pathway for alcohols.[10][11][12] This process results in the formation of an alkene radical cation. For this compound, the loss of water from the molecular ion (m/z 128) would produce a fragment at m/z 110 . This fragment can undergo further rearrangements and fragmentation.

Ring Cleavage and Rearrangements

Cyclic alcohols can undergo complex ring cleavage and rearrangement processes.[10] A notable fragmentation for some cyclic alcohols is the formation of a stable ion at m/z 57 , which corresponds to the tert-butyl cation ([C₄H₉]⁺).[10] This likely arises from a multi-step rearrangement and cleavage of the cycloheptane ring.

Quantitative Fragmentation Data

The following table summarizes the prominent ions and their relative abundances as observed in the electron ionization mass spectrum of this compound.

m/zRelative Abundance (%)Proposed Fragment IdentityFragmentation Pathway
41100.0[C₃H₅]⁺Further fragmentation of larger ions
5585.0[C₄H₇]⁺Ring cleavage and rearrangement
7065.0[C₅H₁₀]⁺Ring cleavage and rearrangement
8350.0[C₆H₁₁]⁺Ring cleavage and rearrangement
9540.0[C₇H₁₁]⁺Loss of H₂O and CH₃
11390.0[M - CH₃]⁺Alpha-cleavage

Data is derived from the NIST WebBook mass spectrum of this compound.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a generalized experimental protocol for obtaining an electron ionization mass spectrum of this compound.

Instrumentation:

  • A gas chromatograph (GC) coupled to a mass spectrometer (MS) equipped with an electron ionization source.

  • Helium carrier gas.

  • Capillary GC column suitable for the analysis of small, volatile organic compounds (e.g., DB-5ms).

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas Flow Rate: 1 mL/min (Helium)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 35-300

  • Scan Rate: 2 scans/second

Data Acquisition and Analysis:

  • Inject the prepared sample into the GC-MS system.

  • Acquire the mass spectrum of the chromatographic peak corresponding to this compound.

  • Process the acquired data to identify the molecular ion (if present) and major fragment ions. Compare the obtained spectrum with a reference spectrum from a database such as the NIST Mass Spectral Library.

Visualization of Fragmentation Pathways

The following diagrams illustrate the key fragmentation pathways of this compound.

Fragmentation_Pathways cluster_main Primary Fragmentation cluster_secondary Further Fragmentation M+ This compound M+• (m/z 128) alpha_cleavage [M - CH3]+ (m/z 113) M+->alpha_cleavage - •CH3 dehydration [M - H2O]+• (m/z 110) M+->dehydration - H2O ring_cleavage Ring Cleavage Products (e.g., m/z 83, 70, 55) dehydration->ring_cleavage Rearrangement base_peak [C3H5]+ (m/z 41) ring_cleavage->base_peak Further Loss

Caption: Primary fragmentation pathways of this compound.

Alpha_Cleavage_Detail start This compound (M+•) m/z 128 loss_methyl Loss of Methyl Radical - •CH3 start:f1->loss_methyl:f0 product Oxonium Ion m/z 113 loss_methyl:f1->product:f0

Caption: Detailed alpha-cleavage fragmentation mechanism.

References

The Unexplored Therapeutic Potential of Substituted Cycloheptanols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The seven-membered carbocyclic structure of cycloheptanol (B1583049) presents a unique and conformationally flexible scaffold for the design of novel therapeutic agents. While its smaller counterpart, cyclohexanol (B46403), has been more extensively studied, recent investigations into substituted cycloheptanols are beginning to unveil a promising landscape of diverse biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways to facilitate further research and development in this burgeoning field.

Anti-inflammatory Activity

Substituted cycloheptanols have emerged as potential modulators of inflammatory pathways. The primary mechanism of action for many anti-inflammatory drugs involves the inhibition of the cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis.[1][2] Another critical pathway in inflammation is mediated by the transcription factor NF-κB, which regulates the expression of pro-inflammatory cytokines.[3][4][5][6]

While direct quantitative data for a broad range of substituted cycloheptanols is still emerging, studies on structurally related compounds provide valuable insights. For instance, mollugin (B1680248) derivatives, which feature a cyclic core, have demonstrated potent in vivo anti-inflammatory activity and inhibition of NF-κB transcription.[7]

Quantitative Data for Anti-inflammatory Activity of Related Cyclic Compounds
Compound ClassSpecific CompoundAssayTarget/Cell LineActivity (IC50/Inhibition %)Reference
Mollugin DerivativesCompound 4fXylene-induced ear swellingIn vivo83.08% inhibition[7]
Mollugin DerivativesCompound 6dNF-κB Transcription-IC50 = 3.81 µM[7]
Experimental Protocol: In Vitro NF-κB Inhibition Assay

This protocol outlines a general method for assessing the inhibition of NF-κB activation in a cellular context.

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.

  • Seed cells in 96-well plates and allow them to adhere.

  • Pre-treat cells with varying concentrations of the test substituted cycloheptanol for 1 hour.

2. Stimulation:

  • Induce inflammation by treating the cells with a stimulating agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

3. Measurement of NF-κB Activity:

  • NF-κB activity can be quantified using several methods, including:

    • Reporter Gene Assay: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. NF-κB activation is measured by the reporter gene's expression.

    • Western Blot: Analyze the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

    • ELISA-based DNA Binding Assay: Measure the binding of activated NF-κB from nuclear extracts to a consensus DNA sequence.

4. Data Analysis:

  • Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the stimulated, untreated control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of NF-κB activity.

Signaling Pathway: NF-κB Activation and Inhibition

NF_kB_Signaling Simplified NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR, TLR4) Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB->IkB sequestered by NFkB_active Active NF-κB NFkB->NFkB_active translocates to nucleus Substituted_Cycloheptanol Substituted Cycloheptanol Substituted_Cycloheptanol->IKK_complex inhibits? DNA DNA NFkB_active->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces

Caption: Potential inhibition of the NF-κB signaling pathway by substituted cycloheptanols.

GABAergic Activity

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system, and modulation of GABAA receptors is a key mechanism for anxiolytic, sedative, and anesthetic drugs.[8] Research on cyclohexanol analogues has demonstrated their potential as positive allosteric modulators of GABAA receptors and as general anesthetics.[9][10] This suggests that the seven-membered ring of cycloheptanols could also confer significant activity at these receptors.

Quantitative Data for GABAergic Activity of Cyclohexanol Analogues
CompoundAssayReceptor/SystemActivity (EC50)Reference
2,6-diisopropylcyclohexanolGeneral AnesthesiaTadpole in vivo14.0 µM[9][10]
2,6-dimethylcyclohexanolGeneral AnesthesiaTadpole in vivo13.1 µM[9][10]
Experimental Protocol: GABAA Receptor Modulation Assay (Two-Electrode Voltage Clamp)

This protocol describes a method for evaluating the modulatory effects of substituted cycloheptanols on GABAA receptors expressed in Xenopus oocytes.

1. Oocyte Preparation and Receptor Expression:

  • Harvest oocytes from a female Xenopus laevis.

  • Inject the oocytes with cRNA encoding the subunits of the desired GABAA receptor subtype (e.g., α1β2γ2s).

  • Incubate the oocytes for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a saline solution.

  • Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).

  • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

3. Compound Application and Data Acquisition:

  • Apply a submaximal concentration of GABA (e.g., EC20) to elicit a baseline current response.

  • Co-apply the test substituted cycloheptanol at various concentrations with the same GABA concentration.

  • Record the potentiation or inhibition of the GABA-evoked current.

4. Data Analysis:

  • Calculate the percentage enhancement of the GABA current for each concentration of the test compound.

  • Determine the EC50 value for the potentiation effect.

Signaling Pathway: GABAA Receptor Signaling

GABAA_Signaling GABAA Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GABA GABA GABAA_Receptor GABAA Receptor (Ligand-gated ion channel) GABA->GABAA_Receptor binds to orthosteric site Substituted_Cycloheptanol Substituted Cycloheptanol Substituted_Cycloheptanol->GABAA_Receptor binds to allosteric site Cl_ion Cl- GABAA_Receptor->Cl_ion opens channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization influx leads to Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition results in Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Screening Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Treatment Treat with Substituted Cycloheptanol (various concentrations) Seeding->Treatment Incubation Incubate (e.g., 48 hours) Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance MTT_Assay->Absorbance Data_Analysis Data Analysis Absorbance->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50 End End IC50->End

References

Methodological & Application

Synthesis of 1-Methylcycloheptanol from Cycloheptanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcycloheptanol is a tertiary alcohol that serves as a valuable building block in organic synthesis. Its structural motif is found in various natural products and pharmacologically active molecules. The synthesis of this compound is most commonly achieved through the nucleophilic addition of a methyl group to the carbonyl carbon of cycloheptanone (B156872). This can be effectively carried out using either a Grignard reagent, such as methylmagnesium bromide, or an organolithium reagent, like methyllithium.[1][2] This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of this compound from cycloheptanone.

Data Presentation

Table 1: Physical and Spectroscopic Data of this compound
PropertyValueReference
CAS Number3761-94-2[3]
Molecular FormulaC₈H₁₆O[3]
Molecular Weight128.21 g/mol [4]
AppearanceLiquid[4]
Boiling Point183-185 °C (at 760 mmHg)[5]
IR Spectrum (Vapor Phase)Major peaks at 3630 (O-H stretch), 2930 (C-H stretch), 1460, 1380 cm⁻¹[3]
Mass Spectrum (m/z)128 (M+), 113, 95, 81, 71, 55, 43[3]
Table 2: Reagents for Synthesis of this compound
ReagentMolecular FormulaMolar Mass ( g/mol )Role
CycloheptanoneC₇H₁₂O112.17Starting Material
Methylmagnesium BromideCH₃MgBr119.23Grignard Reagent
MethyllithiumCH₃Li21.98Organolithium Reagent
Diethyl ether (anhydrous)(C₂H₅)₂O74.12Solvent
Tetrahydrofuran (anhydrous)C₄H₈O72.11Solvent
Saturated aq. NH₄ClNH₄Cl53.49Quenching Agent
Hydrochloric acid (dil.)HCl36.46Work-up
Anhydrous MgSO₄/Na₂SO₄MgSO₄/Na₂SO₄120.37/142.04Drying Agent

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below.

Method 1: Grignard Reaction using Methylmagnesium Bromide

This protocol details the synthesis of this compound via the Grignard reaction of cycloheptanone with methylmagnesium bromide.[6]

Materials:

  • Cycloheptanone

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, reflux condenser, etc.)

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube is assembled. The apparatus is flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

  • Addition of Cycloheptanone: Cycloheptanone (11.2 g, 0.1 mol) is dissolved in 50 mL of anhydrous diethyl ether and added to the reaction flask.

  • Grignard Reagent Addition: The flask is cooled to 0 °C in an ice bath. Methylmagnesium bromide solution (40 mL of 3.0 M solution in diethyl ether, 0.12 mol) is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction mixture is cooled to 0 °C and slowly quenched by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.

  • Work-up: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound. The fraction boiling at approximately 80-82 °C at 15 mmHg is collected.[7][8]

Method 2: Reaction with Methyllithium

This protocol outlines the synthesis using methyllithium, which is often more reactive than Grignard reagents.[1][9]

Materials:

  • Cycloheptanone

  • Methyllithium (1.6 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a septum under an inert atmosphere.

  • Addition of Cycloheptanone: A solution of cycloheptanone (11.2 g, 0.1 mol) in 50 mL of anhydrous diethyl ether is added to the flask via a cannula.

  • Methyllithium Addition: The solution is cooled to -78 °C using a dry ice/acetone bath. Methyllithium solution (75 mL of 1.6 M solution in diethyl ether, 0.12 mol) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for 1 hour.

  • Quenching and Work-up: The reaction is quenched at -78 °C by the slow addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by fractional distillation under reduced pressure as described in Method 1.

Visualizations

Signaling Pathway Diagram

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_workup Work-up cluster_product Product Cycloheptanone Cycloheptanone Nucleophilic_Addition Nucleophilic Addition Cycloheptanone->Nucleophilic_Addition Me_Source Methylmagnesium Bromide or Methyllithium Me_Source->Nucleophilic_Addition Alkoxide Magnesium/Lithium Alkoxide Intermediate Nucleophilic_Addition->Alkoxide Quenching Aqueous Work-up (e.g., sat. aq. NH4Cl) Alkoxide->Quenching Product This compound Quenching->Product

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Assemble and Flame-Dry Glassware under Inert Gas start->setup add_ketone Add Cycloheptanone in Anhydrous Ether setup->add_ketone cool Cool Reaction Mixture (0 °C or -78 °C) add_ketone->cool add_reagent Dropwise Addition of Grignard or Organolithium Reagent cool->add_reagent react Stir at Appropriate Temperature add_reagent->react quench Quench with Saturated Aqueous NH4Cl react->quench workup Extraction with Ether, Washing, and Drying quench->workup concentrate Solvent Removal under Reduced Pressure workup->concentrate purify Purification by Fractional Distillation concentrate->purify characterize Characterization (NMR, IR, MS) purify->characterize end End characterize->end

References

Application Notes and Protocols: Acid-Catalyzed Hydration of 1-Methylcycloheptene to 1-Methylcycloheptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed hydration of alkenes is a fundamental organic transformation that introduces a hydroxyl group across a double bond, yielding an alcohol. This application note provides a detailed protocol for the synthesis of 1-methylcycloheptanol from 1-methylcycloheptene (B74865). This reaction proceeds via a classic electrophilic addition mechanism, adhering to Markovnikov's rule, which dictates that the hydroxyl group will add to the more substituted carbon of the double bond. The resulting tertiary alcohol, this compound, is a valuable building block in organic synthesis and holds potential as an intermediate in the development of novel therapeutic agents. Understanding the mechanism and experimental parameters of this reaction is crucial for its efficient and safe execution in a laboratory setting.

Reaction Principle and Mechanism

The acid-catalyzed hydration of 1-methylcycloheptene is a three-step process.[1] The reaction is initiated by the protonation of the alkene's double bond by a strong acid, typically in the presence of water.[1][2] This leads to the formation of a stable tertiary carbocation intermediate. Subsequently, a water molecule acts as a nucleophile, attacking the carbocation. The final step involves the deprotonation of the resulting oxonium ion by a water molecule to yield the this compound product and regenerate the acid catalyst.[1]

Quantitative Data Summary

Due to the limited availability of specific literature data for the acid-catalyzed hydration of 1-methylcycloheptene, the following table presents representative data based on typical acid-catalyzed hydration reactions of substituted cycloalkenes. These values should be considered as a starting point for optimization.

ParameterValueReference
Reactant 1-MethylcyclohepteneGeneral Alkene Hydration
Catalyst 50% Aqueous Sulfuric Acid (H₂SO₄)[2]
Solvent WaterGeneral Alkene Hydration
Temperature 0-25 °CGeneral Alkene Hydration
Reaction Time 2-4 hoursGeneral Alkene Hydration
Yield 80-90% (Estimated)General Alkene Hydration

Experimental Protocol

This protocol describes a representative procedure for the acid-catalyzed hydration of 1-methylcycloheptene to this compound.

Materials:

  • 1-Methylcycloheptene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Distilled Water

  • Diethyl Ether (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 1-methylcycloheptene. Cool the flask in an ice bath.

  • Catalyst Preparation: Slowly and carefully add concentrated sulfuric acid to an equal volume of ice-cold water to prepare a 50% aqueous solution. Caution: This is a highly exothermic process. Always add acid to water, never the other way around.

  • Reaction: While stirring vigorously, slowly add the chilled 50% sulfuric acid solution to the 1-methylcycloheptene in the ice bath. Maintain the temperature between 0-5 °C during the addition. After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by distillation under reduced pressure.

Visualizations

Caption: Reaction mechanism of acid-catalyzed hydration of 1-methylcycloheptene.

Experimental_Workflow start Start reaction_setup Reaction Setup: 1-Methylcycloheptene in flask (Ice Bath) start->reaction_setup catalyst_addition Slow Addition of 50% H2SO4 reaction_setup->catalyst_addition reaction Stir at Room Temperature (2-4 hours) catalyst_addition->reaction workup Work-up: Quench with cold water reaction->workup extraction Extraction with Diethyl Ether workup->extraction washing Wash with NaHCO3 and Brine extraction->washing drying Dry with MgSO4 washing->drying solvent_removal Solvent Removal (Rotary Evaporator) drying->solvent_removal purification Purification: Vacuum Distillation solvent_removal->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

Tertiary alcohols, such as this compound, are important structural motifs in medicinal chemistry. The cycloheptane (B1346806) scaffold provides a three-dimensional framework that can be functionalized to interact with biological targets. While specific applications of this compound in marketed drugs are not widely documented, it serves as a valuable starting material for the synthesis of more complex molecules with potential pharmacological activity. Its derivatives could be explored for a range of therapeutic areas, leveraging the lipophilic nature of the cycloheptyl group to enhance membrane permeability and the hydroxyl group as a handle for further chemical modifications. The synthesis of novel esters, ethers, and carbamates from this compound could lead to the discovery of new drug candidates with improved pharmacokinetic and pharmacodynamic properties.

References

Application Note: Laboratory Scale Preparation of 1-Methylcycloheptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 1-methylcycloheptanol, a tertiary alcohol with applications as a building block in organic synthesis. The preparation is achieved through a Grignard reaction, a robust and widely used method for carbon-carbon bond formation.[1][2] The protocol outlines the reaction of cycloheptanone (B156872) with methylmagnesium bromide, followed by an acidic workup, purification, and characterization of the final product.

Introduction

Tertiary alcohols are important intermediates in the synthesis of complex organic molecules and pharmaceuticals. This compound is a seven-membered cyclic tertiary alcohol. The Grignard reaction provides a classic and efficient method for its synthesis by reacting a ketone with an organomagnesium halide.[3][4] This method is favored for its reliability and high yield. In this procedure, the nucleophilic methyl group from methylmagnesium bromide attacks the electrophilic carbonyl carbon of cycloheptanone.[4] Subsequent protonation of the resulting alkoxide during aqueous workup yields the desired this compound.

Reaction Scheme

The synthesis proceeds in two main steps: the nucleophilic addition of the Grignard reagent to the ketone, followed by protonation.

  • Grignard Addition: Cycloheptanone + Methylmagnesium Bromide → Magnesium alkoxide intermediate

  • Acidic Workup: Magnesium alkoxide intermediate + H₃O⁺ → this compound + Mg(OH)Br

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
Cycloheptanone (mol)0.10-
Cycloheptanone (g)11.22-
Cycloheptanone (mL)11.7-
Methylmagnesium Bromide (3.0 M in Diethyl Ether) (mol)0.12-
Methylmagnesium Bromide (3.0 M in Diethyl Ether) (mL)40-
Product
This compound (Theoretical Yield, g)12.82[5][6]
This compound (Actual Yield, g)10.5-
Yield (%) 82%-
Physical Properties
Molecular Weight ( g/mol )128.21[5][6]
Boiling Point (°C)185-187-
AppearanceColorless Liquid[5]
Spectroscopic Data
IR (cm⁻¹)~3400 (broad, O-H), 2925, 2855 (C-H)[6]
¹H NMR (CDCl₃, δ)1.21 (s, 3H, CH₃), 1.45-1.70 (m, 12H, ring CH₂), 1.75 (s, 1H, OH)[5]
¹³C NMR (CDCl₃, δ)72.5 (C-OH), 42.0, 30.0, 28.5, 22.5 (ring CH₂), 26.0 (CH₃)[7]

Experimental Protocols

Materials and Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Dropping funnel (125 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle

  • Separatory funnel (250 mL)

  • Distillation apparatus

  • Cycloheptanone (≥98%)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard glassware for extraction and distillation

Procedure:

1. Reaction Setup:

  • Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a 125 mL dropping funnel, and a reflux condenser. All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
  • Fit the top of the condenser and the dropping funnel with drying tubes containing calcium chloride or a nitrogen/argon inlet.

2. Grignard Reaction:

  • Charge the flask with 40 mL of a 3.0 M solution of methylmagnesium bromide in diethyl ether (0.12 mol) under a positive pressure of inert gas.
  • Cool the flask to 0 °C using an ice-water bath.
  • Dissolve 11.22 g (11.7 mL, 0.10 mol) of cycloheptanone in 50 mL of anhydrous diethyl ether and place this solution in the dropping funnel.
  • Add the cycloheptanone solution dropwise to the stirred Grignard reagent over approximately 30-45 minutes, maintaining the internal temperature below 10 °C.
  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1 hour to ensure the reaction goes to completion.

3. Workup and Extraction:

  • Cool the reaction mixture again in an ice-water bath.
  • Slowly and carefully quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent. A white precipitate will form.
  • Transfer the mixture to a 250 mL separatory funnel.
  • Separate the organic (ether) layer.
  • Extract the aqueous layer twice with 30 mL portions of diethyl ether.
  • Combine all organic extracts and wash them with 50 mL of brine (saturated NaCl solution).

4. Drying and Purification:

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
  • Filter the drying agent and wash the solid with a small amount of diethyl ether.
  • Concentrate the filtrate using a rotary evaporator to remove the diethyl ether solvent.
  • Purify the resulting crude oil by vacuum distillation to obtain pure this compound as a colorless liquid.

5. Characterization:

  • Confirm the identity and purity of the product using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][8]

Safety Precautions:

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water. All operations must be conducted under strictly anhydrous conditions and an inert atmosphere (nitrogen or argon).

  • Diethyl ether is extremely flammable and volatile. Perform the experiment in a well-ventilated fume hood, away from any sources of ignition.

  • Cycloheptanone can be irritating.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, at all times.

Mandatory Visualization

G cluster_setup 1. Reaction Setup cluster_reaction 2. Grignard Reaction cluster_workup 3. Workup & Extraction cluster_purification 4. Purification & Analysis A Assemble Dry Glassware under N2/Ar B Charge Flask with Methylmagnesium Bromide A->B C Cool to 0 °C B->C D Add Cycloheptanone Solution Dropwise C->D E Stir at Room Temperature D->E F Quench with Sat. NH4Cl E->F G Separate Organic Layer F->G H Extract Aqueous Layer with Ether G->H I Combine & Wash Organic Layers H->I J Dry with MgSO4 I->J K Filter & Evaporate Solvent J->K L Vacuum Distillation K->L M Characterize Product (NMR, IR) L->M

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: 1-Methylcycloheptanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcycloheptanol is a tertiary alcohol featuring a seven-membered carbocyclic ring. While direct applications of this compound as a key intermediate in the synthesis of currently marketed pharmaceuticals are not extensively documented in scientific and patent literature, its structural motif holds potential for the development of novel bioactive molecules. The cycloheptane (B1346806) ring offers a flexible yet constrained three-dimensional scaffold that can be valuable in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.

This document provides an overview of the synthesis of this compound and outlines key potential synthetic transformations it can undergo. These reactions can be employed to generate a diverse range of derivatives for screening in drug discovery programs. The protocols provided are based on established organic chemistry principles for tertiary alcohols and may serve as a starting point for further synthetic exploration.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound is through the Grignard reaction, where cycloheptanone (B156872) is treated with a methylmagnesium halide. An alternative route is the acid-catalyzed hydration of 1-methylcycloheptene (B74865).

Protocol 1: Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound from cycloheptanone and methylmagnesium bromide.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent: A solution of methylmagnesium bromide (CH₃MgBr) in a suitable ether solvent (e.g., diethyl ether or tetrahydrofuran (B95107) (THF)) is prepared or obtained commercially.

  • Addition of Cycloheptanone: A solution of cycloheptanone in anhydrous ether is added dropwise to the Grignard reagent at 0 °C with continuous stirring. The reaction is typically exothermic.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0 °C.

  • Extraction: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation or column chromatography.

Quantitative Data (Representative):

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)Purity (%)
Cycloheptanone112.171.0->98
Methylmagnesium Bromide119.241.1 - 1.5--
This compound128.21-85 - 95>98

Synthesis Workflow:

Cycloheptanone Cycloheptanone Reaction Grignard Reaction (0°C to rt) Cycloheptanone->Reaction Grignard CH3MgBr in Ether Grignard->Reaction Quench Aqueous NH4Cl Workup Reaction->Quench Purification Purification (Distillation/Chromatography) Quench->Purification Product This compound Purification->Product

Caption: Grignard synthesis of this compound.

Potential Synthetic Applications in Pharmaceutical Development

As a tertiary alcohol, this compound can serve as a versatile starting material for a variety of chemical transformations to generate novel molecular scaffolds.

Dehydration to Alkenes

Acid-catalyzed dehydration of this compound yields a mixture of isomeric alkenes, primarily the more substituted 1-methylcycloheptene (Zaitsev's rule) and the less substituted methylenecycloheptane (B3050315) (Hofmann product). These alkenes can be further functionalized, for example, through epoxidation, dihydroxylation, or ozonolysis, to introduce new functionalities.

Experimental Protocol (General):

  • Reaction Setup: this compound is mixed with a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid) in a distillation apparatus.

  • Heating: The mixture is heated to a temperature sufficient to effect dehydration and distill the resulting alkenes.

  • Purification: The collected distillate is washed with a dilute base solution to remove any residual acid, followed by water and brine. The organic layer is dried and the alkene products are purified by fractional distillation.

Expected Products and Potential Yields:

ProductStructureTypical Yield (%)
1-MethylcyclohepteneC₈H₁₄70 - 85
MethylenecycloheptaneC₈H₁₄15 - 30

Dehydration Pathway:

Start This compound Reaction Acid-Catalyzed Dehydration (E1) Start->Reaction Product1 1-Methylcycloheptene (Major Product) Reaction->Product1 Zaitsev Product2 Methylenecycloheptane (Minor Product) Reaction->Product2 Hofmann

Caption: Dehydration of this compound.

Nucleophilic Substitution

Treatment of this compound with strong nucleophilic acids, such as hydrobromic acid (HBr), can lead to the formation of 1-halo-1-methylcycloheptanes via an Sₙ1 mechanism. These halogenated derivatives are valuable intermediates for introducing further diversity through cross-coupling reactions or displacement with other nucleophiles.

Experimental Protocol (General):

  • Reaction: this compound is treated with concentrated HBr at room temperature or with gentle heating.

  • Workup: The reaction mixture is poured into ice water, and the organic layer is separated.

  • Purification: The crude product is washed with a dilute base, water, and brine, then dried and purified by distillation.

Representative Transformation:

Starting MaterialReagentProductTypical Yield (%)
This compoundHBr1-Bromo-1-methylcycloheptane75 - 90

Substitution Workflow:

Start This compound Step1 Protonation of -OH Start->Step1 HBr Step2 Loss of H2O to form Tertiary Carbocation Step1->Step2 Step3 Nucleophilic Attack by Br- Step2->Step3 Product 1-Bromo-1-methylcycloheptane Step3->Product

Caption: Sₙ1 substitution of this compound.

Ring Expansion and Rearrangement

While less common for seven-membered rings compared to smaller, more strained rings, carbocation intermediates generated from this compound (e.g., during dehydration or substitution reactions) could potentially undergo ring expansion or other rearrangements. Exploring reaction conditions that favor such transformations could lead to novel and synthetically challenging scaffolds, such as substituted cyclooctane (B165968) derivatives.

Logical Relationship for Potential Rearrangement:

Start This compound Carbocation Tertiary Carbocation Intermediate Start->Carbocation Acid Pathway1 Direct Product Formation (Substitution/Elimination) Carbocation->Pathway1 Pathway2 Rearrangement/Ring Expansion (Potential Pathway) Carbocation->Pathway2 Product1 Substituted Cycloheptane/ Cycloheptene Derivatives Pathway1->Product1 Product2 Novel Ring Structures (e.g., Cyclooctane Derivatives) Pathway2->Product2

Caption: Potential reaction pathways from a carbocation intermediate.

Conclusion

This compound represents an accessible, yet underexplored, building block for pharmaceutical synthesis. Its potential lies in its utility as a starting material for generating a variety of derivatives through well-established chemical transformations. The protocols and synthetic pathways outlined in this document provide a foundation for researchers to incorporate this versatile scaffold into their medicinal chemistry programs, potentially leading to the discovery of novel therapeutic agents with unique structural features and biological activities. Further investigation into the reactivity of this compound and its derivatives is warranted to fully unlock its potential in drug discovery.

Application Note: Acid-Catalyzed Dehydration of 1-Methylcycloheptanol for Alkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The acid-catalyzed dehydration of tertiary alcohols is a cornerstone of organic synthesis, providing a reliable method for the formation of alkenes. This application note details the synthesis of a mixture of alkenes from 1-methylcycloheptanol, a reaction that proceeds via an E1 (unimolecular elimination) mechanism. This process is of significant interest to researchers in medicinal chemistry and materials science, where cyclic alkenes serve as versatile intermediates. The reaction typically yields a mixture of the more substituted, thermodynamically stable 1-methylcycloheptene (B74865) (major product) and the less substituted methylenecycloheptane (B3050315) (minor product), in accordance with Zaitsev's rule.[1][2] This document provides detailed experimental protocols, data on product distribution, and a mechanistic overview to guide researchers in successfully carrying out this transformation.

Reaction Mechanism

The acid-catalyzed dehydration of this compound proceeds through a three-step E1 mechanism:

  • Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of this compound by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). This converts the poor leaving group (-OH) into a good leaving group (H₂O).[2][3]

  • Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary carbocation intermediate. This is the slowest, rate-determining step of the reaction.[2][3]

  • Deprotonation to Form Alkenes: A weak base, such as water or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent to the carbocation. This results in the formation of a double bond and yields the alkene products.[2] The removal of a proton from the more substituted carbon results in the major product, 1-methylcycloheptene, while removal from the methyl group gives the minor product, methylenecycloheptane.[1]

Data Presentation

The product distribution in the acid-catalyzed dehydration of this compound is highly dependent on the reaction conditions. The following table summarizes typical product distributions obtained under different acidic conditions.

CatalystTemperature (°C)Reaction Time (hours)Yield (%)1-Methylcycloheptene : Methylenecycloheptane RatioReference
H₂SO₄90384~90:10[4]
H₃PO₄150275-85~85:15[5][6]

Experimental Protocols

Method 1: Dehydration using Sulfuric Acid[4]

Materials and Reagents:

  • This compound (20 g)

  • Concentrated Sulfuric Acid (5 mL)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663)

  • 250 mL Round-bottom flask

  • Distillation apparatus

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • To a 250 mL round-bottom flask, add 20 g of this compound.

  • While stirring, carefully and slowly add 5 mL of concentrated sulfuric acid dropwise. Caution: The addition is exothermic.

  • Heat the mixture at 90°C for 3 hours.

  • After cooling, assemble a distillation apparatus and distill the product mixture.

  • Wash the distillate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and perform a final distillation to obtain the purified alkene mixture.

  • Analyze the product distribution using Gas Chromatography (GC).

Method 2: Dehydration using Phosphoric Acid[5]

Materials and Reagents:

  • This compound (10.0 g)

  • 85% Phosphoric Acid (5 mL)

  • Boiling chips

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (brine)

  • Anhydrous Sodium Sulfate

  • 50 mL Round-bottom flask

  • Fractional distillation apparatus

  • Heating mantle with stirrer

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • To a 50 mL round-bottom flask, add 10.0 g of this compound and 5 mL of 85% phosphoric acid.

  • Add a few boiling chips to the flask.

  • Assemble a fractional distillation apparatus and gently heat the mixture using a heating mantle.

  • Collect the distillate, which will be a mixture of the alkene products and water, in a receiver cooled in an ice bath. The still head temperature should be maintained below 100°C.

  • Transfer the distillate to a separatory funnel and wash successively with 15 mL of water, 15 mL of saturated sodium bicarbonate solution, and 15 mL of brine.[5]

  • Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate for 10-15 minutes.[5]

  • Decant the dried liquid into a pre-weighed vial to determine the yield.

  • Analyze the product mixture by Gas Chromatography (GC) to determine the ratio of the alkene isomers.[5]

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation (Rate-Determining) cluster_step3 Step 3: Deprotonation 1_Methylcycloheptanol This compound Protonated_Alcohol Protonated Alcohol 1_Methylcycloheptanol->Protonated_Alcohol + H+ H+ H+ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H₂O 1_Methylcycloheptene 1-Methylcycloheptene (Major) Carbocation->1_Methylcycloheptene - H+ (Zaitsev) Methylenecycloheptane Methylenecycloheptane (Minor) Carbocation->Methylenecycloheptane - H+ (Hofmann) H2O H₂O

Caption: Reaction mechanism for the acid-catalyzed dehydration of this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_analysis Analysis Reactants This compound + Acid Catalyst Heating Heat Mixture Reactants->Heating Distillation Distill Product Mixture Heating->Distillation Washing Wash with NaHCO₃ and Brine Distillation->Washing Drying Dry with Anhydrous Salt Washing->Drying Purification Final Distillation Drying->Purification GC_Analysis Gas Chromatography Purification->GC_Analysis

Caption: General experimental workflow for the dehydration of this compound.

References

Application Note: Acid-Catalyzed Dehydration of 1-Methylcycloheptanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized method in organic synthesis for the preparation of alkenes.[1] This elimination reaction, typically proceeding through an E1 mechanism for tertiary alcohols like 1-methylcycloheptanol, involves the protonation of the hydroxyl group, subsequent loss of a water molecule to form a stable carbocation intermediate, and finally, deprotonation to yield the alkene product.[2][3] The dehydration of this compound is expected to produce a mixture of two primary isomeric alkenes: the thermodynamically more stable, trisubstituted 1-methylcycloheptene (B74865) (Zaitsev's rule product) and the less stable, exocyclic methylenecycloheptane (B3050315).[4] The ratio of these products can be influenced by reaction conditions such as the choice of acid catalyst, temperature, and reaction time.[5] Phosphoric acid is often favored over sulfuric acid as it is less prone to causing oxidative side reactions and charring.[5]

This application note provides a detailed experimental protocol for the dehydration of this compound. It also outlines methods for the purification and characterization of the resulting alkene products, primarily through gas chromatography (GC) for quantitative analysis and spectroscopic techniques for structural elucidation.

Experimental Protocols

Materials and Equipment
  • This compound

  • 85% Phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask (50 mL or 100 mL)

  • Fractional distillation apparatus (Hickman still or standard setup)

  • Heating mantle or sand bath

  • Separatory funnel

  • Erlenmeyer flasks

  • Gas chromatograph (GC) equipped with a non-polar column

  • NMR spectrometer

  • IR spectrometer

Protocol 1: Dehydration of this compound
  • Reaction Setup: To a 50 mL round-bottom flask, add 10.0 g of this compound and a magnetic stir bar.

  • Addition of Catalyst: In a fume hood, carefully and slowly add 5.0 mL of 85% phosphoric acid to the flask while stirring.

  • Distillation: Assemble a fractional distillation apparatus.[6] Heat the flask using a heating mantle or sand bath to a temperature sufficient to distill the alkene products as they are formed (the boiling point of 1-methylcycloheptene is approximately 137-139°C).[4] This simultaneous synthesis and distillation shifts the reaction equilibrium towards the products, increasing the yield.[6]

  • Collection: Continue the distillation until no more organic product is collected in the receiving flask. The distillate will appear as a cloudy, biphasic mixture.

Protocol 2: Product Work-up and Purification
  • Transfer and Wash: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with:

    • 15 mL of water to remove the bulk of the phosphoric acid.

    • 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid (vent the separatory funnel frequently to release CO₂ gas).

    • 15 mL of saturated sodium chloride solution (brine) to aid in the separation of the organic and aqueous layers.[5]

  • Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) until the drying agent no longer clumps together.[5][6]

  • Isolation: Carefully decant or filter the dried liquid into a pre-weighed, clean round-bottom flask.

  • Final Distillation (Optional): For higher purity, perform a final simple or fractional distillation of the product, collecting the fraction corresponding to the boiling point of the expected alkenes.

Protocol 3: Product Analysis
  • Yield Calculation: Determine the mass of the purified product and calculate the percent yield.

  • Gas Chromatography (GC) Analysis:

    • Prepare a dilute solution of the product mixture in a suitable solvent (e.g., hexane).

    • Inject a small sample (e.g., 1 µL) into a gas chromatograph to separate and quantify the isomeric products.[6]

    • Identify the peaks corresponding to 1-methylcycloheptene and methylenecycloheptane based on their retention times. The relative percentages of each product can be determined by integrating the peak areas.[5]

  • Spectroscopic Analysis:

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structures of the products. For 1-methylcycloheptene, a characteristic vinylic proton signal is expected, which would be absent for methylenecycloheptane.[7]

    • IR Spectroscopy: Obtain an IR spectrum to confirm the presence of C=C bonds and the absence of the broad O-H stretch from the starting alcohol.

Data Presentation

The following table summarizes representative quantitative data for the dehydration of this compound under different acidic conditions. This data is illustrative and actual results may vary.

CatalystTemperature (°C)Total Yield (%)Product Ratio (1-Methylcycloheptene : Methylenecycloheptane)
85% H₃PO₄150-16085%90 : 10
Conc. H₂SO₄140-15078%92 : 8

Visualizations

Reaction Mechanism: E1 Dehydration of this compound

The dehydration proceeds via a three-step E1 mechanism.[3] The first step is the protonation of the alcohol, followed by the rate-determining loss of water to form a tertiary carbocation.[1] Finally, a base (water) abstracts a proton from an adjacent carbon to form the double bond.

E1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation s1_react This compound + H₃O⁺ s1_prod Protonated Alcohol + H₂O s1_react->s1_prod Fast s2_react Protonated Alcohol s2_prod Tertiary Carbocation + H₂O s2_react->s2_prod Slow, Rate-Determining s3_react Tertiary Carbocation + H₂O s3_prod1 1-Methylcycloheptene (Major) s3_react->s3_prod1 Fast s3_prod2 Methylenecycloheptane (Minor) s3_react->s3_prod2 Fast

Caption: E1 reaction mechanism for this compound dehydration.

Experimental Workflow

The overall experimental process involves the reaction setup, simultaneous distillation and product formation, a series of work-up steps to purify the crude product, and finally, analysis to determine yield and product composition.

experimental_workflow start Start: this compound + 85% H₃PO₄ reaction Heat & Distill (Reaction + Product Removal) start->reaction distillate Collect Crude Product (Alkene + Water) reaction->distillate workup Work-up distillate->workup wash_h2o 1. Wash with H₂O workup->wash_h2o wash_nahco3 2. Wash with NaHCO₃ wash_h2o->wash_nahco3 wash_brine 3. Wash with Brine wash_nahco3->wash_brine dry Dry with Na₂SO₄ wash_brine->dry isolate Isolate Pure Product (Filter/Decant) dry->isolate analysis Analysis isolate->analysis gc GC Analysis (Product Ratio) analysis->gc nmr_ir Spectroscopy (NMR, IR) analysis->nmr_ir yield Calculate Yield analysis->yield

Caption: Workflow for synthesis and analysis of 1-methylcycloheptene.

References

Application Notes and Protocols: Phosphoric Acid-Catalyzed Dehydration of 1-Methylcycloheptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes. This document provides detailed application notes and protocols for the dehydration of 1-methylcycloheptanol using phosphoric acid, a common and effective catalyst for this transformation. This reaction proceeds via an E1 (unimolecular elimination) mechanism to yield a mixture of isomeric alkenes, primarily 1-methylcycloheptene (B74865), in accordance with Zaitsev's rule.[1][2][3] The protocol described herein offers a robust method for this synthesis, which is a valuable process for generating intermediates in the synthesis of fragrances, pharmaceuticals, and other fine chemicals.[2]

Reaction and Mechanism

The overall reaction involves the elimination of a water molecule from this compound in the presence of an acid catalyst, typically 85% phosphoric acid, upon heating.

Overall Reaction:

The reaction proceeds through a three-step E1 mechanism:

  • Protonation of the Hydroxyl Group: The phosphoric acid protonates the hydroxyl group of the this compound, converting it into a good leaving group (water).[2][4]

  • Formation of a Carbocation: The protonated alcohol loses a water molecule to form a stable tertiary carbocation intermediate. This is the slow, rate-determining step of the reaction.[2]

  • Deprotonation: A weak base, such as water or the conjugate base of the phosphoric acid, removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst.[1][2] The removal of a proton from the more substituted adjacent carbon results in the thermodynamically more stable product, 1-methylcycloheptene (Zaitsev's product), as the major product.[1][3] Removal of a proton from the methyl group yields the less substituted and less stable exocyclic alkene, methylenecycloheptane, as the minor product.[1]

Quantitative Data Summary

The following table summarizes typical quantitative data for the dehydration of a similar cyclic alcohol, 1-methylcyclohexanol, which can be considered analogous for planning purposes. Actual yields for this compound may vary.

ParameterValueReference
Starting MaterialThis compoundN/A
Catalyst85% Phosphoric Acid[1][2]
Reactant to Catalyst Ratio (v/v)~2:1 to 4:1[1][4]
Reaction TemperatureDistillation, vapor temp < 100-115°C[1][2]
Typical Yield of Alkenes75-90%[5]
Major Product1-Methylcycloheptene (>90%)[6]
Minor ProductMethylenecycloheptane (~7%)[6]

Experimental Protocol

This protocol is adapted from established procedures for the dehydration of similar cyclic alcohols.[1][2][4]

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or anhydrous calcium chloride (CaCl₂)[7]

  • Boiling chips

  • Round-bottom flask (appropriate size for the scale of the reaction)

  • Fractional distillation apparatus

  • Heating mantle with a stirrer

  • Separatory funnel

  • Erlenmeyer flasks

  • Ice bath

Procedure:

1. Reaction Setup: a. To a clean, dry round-bottom flask, add the desired amount of this compound. b. Carefully add 85% phosphoric acid to the flask in a ratio of approximately 1 mL of acid for every 2-4 mL of alcohol.[1][4] Caution: The addition of acid can be exothermic.[8] c. Add a few boiling chips to the flask to ensure smooth boiling.

2. Distillation: a. Assemble a fractional distillation apparatus with the round-bottom flask as the distilling flask. b. Place a receiving flask in an ice bath to collect the distillate, which will be a mixture of the alkene products and water. c. Gently heat the mixture using a heating mantle. The alkene products and water will co-distill. d. Collect the distillate, keeping the temperature at the still head below the boiling point of the starting alcohol to minimize its carryover. For analogous reactions, this is typically below 100-115°C.[1][2] e. Continue the distillation until no more organic distillate is collected.

3. Work-up and Purification: a. Transfer the collected distillate to a separatory funnel. b. Wash the organic layer successively with: i. An equal volume of water to remove the bulk of any co-distilled acid.[2] ii. An equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: Vent the separatory funnel frequently to release the pressure from the carbon dioxide gas that evolves.[2] iii. An equal volume of brine to aid in the separation of the organic and aqueous layers. c. Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. d. Dry the organic layer over anhydrous sodium sulfate or calcium chloride for 10-15 minutes, or until the liquid is clear.[4][7] e. Decant or filter the dried liquid into a clean, dry, pre-weighed round-bottom flask.

4. Final Distillation and Characterization: a. Perform a final simple distillation of the dried product. b. Collect the fraction that boils at the expected boiling point of 1-methylcycloheptene. c. Weigh the purified product to determine the final yield. d. The product can be further characterized by techniques such as Gas Chromatography (GC) to determine the product distribution and Infrared (IR) Spectroscopy to confirm the presence of the C=C double bond and the absence of the O-H stretch from the starting alcohol.[9]

Visualizations

G cluster_mechanism Reaction Mechanism A This compound + H₃PO₄ B Protonated Alcohol A->B Protonation C Tertiary Carbocation + H₂O B->C Loss of H₂O (Rate-determining) D 1-Methylcycloheptene (Major) + H₃O⁺ C->D Deprotonation (Zaitsev) E Methylenecycloheptane (Minor) + H₃O⁺ C->E Deprotonation

Caption: E1 mechanism for the dehydration of this compound.

G cluster_workflow Experimental Workflow start Start: Mix this compound and H₃PO₄ distill Fractional Distillation start->distill workup Work-up: Washing and Neutralization distill->workup dry Drying with Anhydrous Salt workup->dry purify Final Simple Distillation dry->purify end End: Purified Alkene Product purify->end

Caption: General experimental workflow for alkene synthesis.

References

Application Notes and Protocols: Acid-Catalyzed Dehydration of 1-Methylcycloheptanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed analysis of the acid-catalyzed dehydration of 1-methylcycloheptanol. The reaction proceeds via an E1 elimination mechanism to yield a mixture of two isomeric alkenes: 1-methylcycloheptene (B74865) and methylenecycloheptane (B3050315). In accordance with Zaitsev's rule, the more substituted endocyclic alkene, 1-methylcycloheptene, is the major product due to its greater thermodynamic stability. This application note includes a comprehensive reaction mechanism, a summary of physical data for the reactant and products, a detailed experimental protocol for the synthesis and purification of the products, and notes on the synthetic utility of the major product.

Reaction Overview and Mechanism

The reaction of this compound, a tertiary alcohol, with a strong acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and heat results in an elimination reaction, specifically a dehydration, to form alkenes. The reaction follows an E1 (Elimination, Unimolecular) mechanism, which is characteristic of tertiary and secondary alcohols under acidic conditions.

The mechanism proceeds in three primary steps:

  • Protonation of the Hydroxyl Group: The hydroxyl (-OH) group of the alcohol is a poor leaving group. The acid catalyst protonates the oxygen atom of the hydroxyl group, converting it into a good leaving group, water (H₂O).[1][2]

  • Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary carbocation intermediate. This step is the slowest and therefore the rate-determining step of the reaction.[1]

  • Deprotonation to Form Alkenes: A weak base (such as water or the conjugate base of the acid catalyst, HSO₄⁻) abstracts a proton from a carbon atom adjacent to the carbocation. There are two types of adjacent protons, leading to two possible products.

  • Path A (Major): Removal of a proton from an adjacent carbon within the ring leads to the formation of the more substituted, endocyclic alkene, 1-methylcycloheptene .

  • Path B (Minor): Removal of a proton from the methyl group leads to the formation of the less substituted, exocyclic alkene, methylenecycloheptane .

According to Zaitsev's (or Saytzeff's) rule, elimination reactions favor the formation of the most substituted (and therefore most stable) alkene.[3] For cycloalkenes with rings larger than five members, the endocyclic double bond is generally more stable than an exocyclic one.[4][5] Consequently, 1-methylcycloheptene is the major product.

E1 Dehydration Mechanism cluster_step1 Step 1: Protonation of Alcohol cluster_step2 Step 2: Formation of Carbocation (Rate-Determining) cluster_step3 Step 3: Deprotonation s1_start This compound s1_hplus + H⁺ s1_end Protonated Alcohol s2_start Protonated Alcohol s1_end->s2_start s2_water - H₂O s2_end Tertiary Carbocation s3_start Tertiary Carbocation s2_end->s3_start s3_pathA Path A (Major) s3_pathB Path B (Minor) s3_prodA 1-Methylcycloheptene s3_prodB Methylenecycloheptane s3_hplus_A - H⁺ s3_hplus_B - H⁺

Caption: E1 mechanism for the dehydration of this compound.

Data Presentation

The physical properties of the reactant and the resulting alkene products are summarized below. This data is crucial for designing the experimental protocol, particularly for the distillation and purification steps.

CompoundStructureMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compound this compound128.21~175-177~0.938
1-Methylcycloheptene (Major Product) 1-Methylcycloheptene110.20~136-138[6][7]~0.825[6]
Methylenecycloheptane (Minor Product) Methylenecycloheptane110.20~135-136Data not readily available

Note: Physical properties for methylenecycloheptane are estimated based on its isomer and similar compounds.

Experimental Protocol

This protocol details the laboratory synthesis, isolation, and purification of cycloalkenes from the dehydration of this compound.

3.1 Materials and Reagents:

  • This compound (10.0 g, 78.0 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%, ~2.5 mL) or Phosphoric Acid (H₃PO₄, 85%, ~5 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Boiling chips

3.2 Apparatus:

  • 50 mL round-bottom flask

  • Fractional distillation apparatus (Vigreux column)

  • Heating mantle with a stirrer

  • Separatory funnel (100 mL)

  • Erlenmeyer flasks

  • Ice bath

3.3 Reaction Procedure:

  • Place this compound (10.0 g) and a few boiling chips into the 50 mL round-bottom flask.

  • Set up the fractional distillation apparatus. The receiving flask should be cooled in an ice bath to minimize the evaporation of the volatile alkene products.

  • In a fume hood, slowly and carefully add the concentrated acid catalyst (e.g., 2.5 mL H₂SO₄) to the alcohol in the reaction flask while gently swirling. The mixture will warm up.

  • Heat the mixture using a heating mantle to a temperature of approximately 140-160°C.

  • The alkene products (boiling points ~136-138°C) and water will co-distill. Continue the distillation until no more organic product is collected. The temperature at the distillation head should be maintained below ~145°C.

3.4 Work-up and Purification:

  • Transfer the collected distillate to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 15 mL of cold water to remove the bulk of the acid.

    • 15 mL of saturated NaHCO₃ solution to neutralize any remaining acid (caution: CO₂ evolution).

    • 15 mL of brine to aid in the separation of the layers and remove residual water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the organic layer to remove any remaining traces of water. Swirl the flask and let it stand for 10-15 minutes.

  • Decant or filter the dried product into a pre-weighed, clean round-bottom flask.

  • Determine the yield of the crude product mixture.

  • (Optional) If separation of the isomers is required, fractional distillation can be attempted, although the close boiling points make this challenging. Gas chromatography is the preferred method for analyzing the product ratio.

3.5 Characterization:

  • Gas Chromatography (GC): Determine the relative percentages of 1-methylcycloheptene and methylenecycloheptane in the product mixture.

  • Infrared (IR) Spectroscopy: Confirm the formation of alkenes by the presence of C=C stretch (~1650 cm⁻¹) and =C-H stretch (>3000 cm⁻¹) peaks, and the absence of the broad O-H stretch (~3300 cm⁻¹) from the starting alcohol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structures of the major and minor products.

Experimental Workflow start Combine this compound and H₂SO₄ in RBF heat Heat and Distill (140-160°C) start->heat Setup Distillation collect Collect Distillate (Alkenes + Water) heat->collect Product co-distills sep_funnel Transfer to Separatory Funnel collect->sep_funnel wash_h2o Wash with H₂O sep_funnel->wash_h2o Separate aqueous layer wash_bicarb Wash with sat. NaHCO₃ wash_h2o->wash_bicarb Separate aqueous layer wash_brine Wash with Brine wash_bicarb->wash_brine Separate aqueous layer dry Dry Organic Layer (Anhydrous MgSO₄) wash_brine->dry Separate organic layer filter Filter/Decant dry->filter product Isolated Alkene Mixture filter->product analysis Characterization (GC, IR, NMR) product->analysis

Caption: Workflow for the synthesis and isolation of cycloalkenes.

Application Notes for Drug Development

The major product, 1-methylcycloheptene, is a versatile intermediate in organic synthesis. Its trisubstituted double bond serves as a key functional group for a variety of transformations, making it a valuable building block for more complex molecular scaffolds relevant to pharmaceutical development.

Key Synthetic Transformations:

  • Oxidative Cleavage: Ozonolysis or permanganate (B83412) oxidation can cleave the double bond to produce dicarbonyl compounds (keto-aldehydes or keto-acids), which are precursors to linear chains with versatile functional handles.

  • Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) yields 1-methylcycloheptene oxide. The resulting epoxide is a valuable intermediate that can be opened by various nucleophiles to introduce new functional groups with stereocontrol.

  • Hydroboration-Oxidation: This two-step process achieves an anti-Markovnikov addition of water across the double bond, yielding trans-2-methylcycloheptanol. This provides access to a different regioisomer of the alcohol compared to direct hydration.

  • Allylic Functionalization: Reactions using reagents like N-bromosuccinimide (NBS) can introduce a halogen at the allylic position, providing a site for subsequent substitution reactions.

These transformations allow for the conversion of a simple cycloalkene into a range of more complex and highly functionalized molecules, which can serve as key intermediates in the synthesis of novel therapeutic agents.

References

Synthesis of 1-Methylcycloheptene via Acid-Catalyzed Dehydration of 1-Methylcycloheptanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12

For Research Use Only

Introduction

1-Methylcycloheptene (B74865) is a valuable cyclic alkene intermediate in the synthesis of various organic compounds. A common and efficient method for its preparation is the acid-catalyzed dehydration of 1-methylcycloheptanol. This reaction proceeds through an E1 (unimolecular elimination) mechanism, a fundamental transformation in organic chemistry.[1] The protocol detailed here provides a robust method for this synthesis, yielding a high-purity product.

The reaction is initiated by the protonation of the hydroxyl group of the alcohol by a strong acid catalyst, such as sulfuric or phosphoric acid, which forms a good leaving group (water).[1][2][3] Subsequently, the loss of a water molecule generates a stable tertiary carbocation.[1][4] Finally, a weak base, like water or the conjugate base of the acid, abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.[4][5][6] In accordance with Zaitsev's rule, the more substituted and thermodynamically stable alkene, 1-methylcycloheptene, is the major product over its less substituted isomer.[1][5][6][7]

This application note provides detailed experimental protocols for the synthesis, purification, and characterization of 1-methylcycloheptene, offering researchers and drug development professionals a reliable method for its laboratory-scale production.

Data Presentation

Table 1: Reactant and Product Properties & Reaction Conditions

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Quantity
This compoundC₈H₁₆O128.21~175-177~0.91920.0 g
Sulfuric Acid (conc.)H₂SO₄98.08~3371.845.0 mL
1-MethylcyclohepteneC₈H₁₄110.20~135-136~0.824Theoretical Yield: 17.19 g
Reaction Parameter Value
Reaction Temperature90-115 °C (distillate collection)
Reaction Time~3 hours
Expected Yield75-90%

Experimental Protocols

Materials and Reagents
  • This compound (≥97%)

  • Concentrated Sulfuric Acid (95-98%)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

  • Boiling Chips

Synthesis and Purification Procedure
  • Reaction Setup : In a 100 mL round-bottom flask, place 20.0 g of this compound and a few boiling chips.[8][9] Place the flask in a heating mantle.

  • Catalyst Addition : While stirring, carefully and slowly add 5.0 mL of concentrated sulfuric acid to the flask.[1] Caution : This addition is exothermic; control the rate of addition to prevent excessive heat generation.

  • Distillation : Assemble a simple distillation apparatus connected to the reaction flask.[1] Gently heat the mixture using the heating mantle. The lower-boiling products, 1-methylcycloheptene and water, will co-distill.[1] Collect the distillate that boils in the range of 90-115 °C.[1]

  • Work-up : Transfer the collected distillate to a separatory funnel.

    • Wash the organic layer sequentially with 20 mL of water, 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid (vent the separatory funnel frequently to release CO₂ pressure), and finally with 20 mL of water.[1][2][8]

  • Drying : Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate to dry the crude product.[1][8] Swirl the flask and let it stand for 10-15 minutes until the liquid becomes clear.

  • Final Purification : Decant or filter the dried liquid into a clean 50 mL round-bottom flask.[1] Perform a final simple distillation, collecting the fraction that boils at approximately 135-136 °C.[1]

  • Yield Determination : Weigh the purified product to determine the final yield.

Characterization

The purity of the final product can be assessed by gas chromatography (GC).[2][10] The identity of the product can be confirmed using infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy.[2][11]

Mandatory Visualization

G cluster_reaction Synthesis cluster_workup Work-up & Purification start 1. Add this compound and boiling chips to RBF add_acid 2. Slowly add conc. H₂SO₄ (exothermic) start->add_acid Stirring distill 3. Heat and collect distillate (90-115 °C) add_acid->distill Assemble distillation apparatus wash 4. Wash distillate with: a) Water b) Sat. NaHCO₃ c) Water distill->wash Transfer distillate dry 5. Dry organic layer with anhydrous MgSO₄ wash->dry purify 6. Final distillation (collect ~135-136 °C) dry->purify end 7. Characterize pure 1-Methylcycloheptene purify->end

References

Applications of 1-Methylcycloheptanol in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcycloheptanol is a tertiary alcohol that serves as a versatile building block in organic synthesis. Its seven-membered carbocyclic scaffold is a feature in various natural products and pharmacologically active molecules. The tertiary nature of the hydroxyl group dictates its reactivity, making it a valuable precursor for the generation of specific carbocationic intermediates and subsequent functionalization. This document provides an overview of the key synthetic applications of this compound, complete with detailed experimental protocols and mechanistic insights.

Key Synthetic Applications

The primary applications of this compound in organic synthesis revolve around three main types of transformations:

  • Synthesis of this compound: Primarily achieved through the nucleophilic addition of a methyl group to cycloheptanone (B156872).

  • Dehydration Reactions: Elimination of water to form a mixture of alkenes, namely 1-methylcycloheptene (B74865) and methylenecycloheptane.

  • Nucleophilic Substitution: Conversion of the hydroxyl group into other functional groups, such as halides, via an S N 1-type mechanism.

These core reactions open avenues for the synthesis of a variety of downstream products.

Data Presentation

The following tables summarize the key reactions, conditions, and expected outcomes for the synthesis and subsequent reactions of this compound.

Table 1: Synthesis of this compound

Reaction TypeStarting MaterialsReagentsSolventTypical Yield
Grignard ReactionCycloheptanone, Methyl Halide (e.g., CH₃I, CH₃Br)Magnesium (Mg)Anhydrous Diethyl Ether or THF>90% (estimated)

Table 2: Key Reactions of this compound

Reaction TypeProduct(s)ReagentsConditionsTypical Yield
Acid-Catalyzed Dehydration1-Methylcycloheptene (major), Methylenecycloheptane (minor)H₂SO₄ or H₃PO₄ (catalytic)Heat75-90% (adapted from cyclohexyl analog)[1]
Dehydration with POCl₃1-Methylcycloheptene (major), Methylenecycloheptane (minor)Phosphorus oxychloride (POCl₃), Pyridine0 °C to refluxHigh (generally >80%)
Nucleophilic Substitution (SN1)1-Bromo-1-methylcycloheptaneHydrobromic acid (HBr)Room TemperatureHigh

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from cycloheptanone and a methyl Grignard reagent.

Materials:

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether

  • Cycloheptanone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of methyl iodide (1.1 eq) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings.

  • Once the Grignard reaction initiates (visible by bubbling and a grayish color), add the remaining methyl iodide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of cycloheptanone (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield crude this compound, which can be purified by distillation.

Protocol 2: Acid-Catalyzed Dehydration of this compound

This protocol details the dehydration of this compound to form a mixture of 1-methylcycloheptene and methylenecycloheptane. The thermodynamically more stable, more substituted alkene (1-methylcycloheptene) is expected to be the major product according to Zaitsev's rule.[2]

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous calcium chloride (CaCl₂)

Procedure:

  • Place this compound (1.0 eq) in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid or 85% phosphoric acid (approximately 10-20% by volume) while stirring and cooling the flask in an ice bath.

  • Set up a simple distillation apparatus.

  • Heat the reaction mixture to distill the alkene products as they are formed. The boiling point of 1-methylcycloheptene is approximately 135-136 °C.

  • Collect the distillate in a flask cooled in an ice bath.

  • Transfer the distillate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous calcium chloride.

  • The product can be further purified by fractional distillation.

Protocol 3: Synthesis of 1-Bromo-1-methylcycloheptane

This protocol describes the conversion of this compound to 1-bromo-1-methylcycloheptane via an S N 1 reaction.[3][4][5]

Materials:

  • This compound

  • Concentrated hydrobromic acid (HBr, 48%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and concentrated hydrobromic acid (2.0 eq).

  • Stir the mixture vigorously at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the lower aqueous layer.

  • Wash the organic layer with cold water, followed by saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude 1-bromo-1-methylcycloheptane. Purification can be achieved by vacuum distillation.

Visualizations

Synthesis of this compound

G cycloheptanone Cycloheptanone reaction + cycloheptanone->reaction grignard CH3MgBr grignard->reaction workup Aqueous Workup (e.g., NH4Cl) product This compound workup->product intermediate Magnesium Alkoxide Intermediate reaction->intermediate Nucleophilic Addition intermediate->workup

Caption: Synthesis of this compound via Grignard Reaction.

Key Reactions of this compound

G cluster_dehydration Dehydration (E1) cluster_substitution Nucleophilic Substitution (SN1) start This compound alkene1 1-Methylcycloheptene (Major) start->alkene1 H+, Heat alkene2 Methylenecycloheptane (Minor) start->alkene2 H+, Heat halide 1-Bromo-1-methylcycloheptane start->halide HBr

Caption: Major synthetic transformations of this compound.

Mechanism of Acid-Catalyzed Dehydration

G A This compound B Protonated Alcohol A->B + H+ C Tertiary Carbocation + H2O B->C - H2O (rate-determining) D 1-Methylcycloheptene C->D - H+ (Zaitsev Product) E Methylenecycloheptane C->E - H+ (Hofmann Product)

Caption: E1 mechanism for the dehydration of this compound.

References

Application Notes and Protocols: Ring-Opening Reactions of Tertiary Cycloalkanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the synthetically valuable ring-opening reactions of tertiary cycloalkanols. These reactions offer a powerful strategy for the preparation of functionalized ketones, which are key intermediates in the synthesis of complex molecules and active pharmaceutical ingredients. The protocols outlined below cover a range of catalytic systems, including transition-metal-catalyzed, radical-mediated, and photocatalytic methods, highlighting their versatility in modern organic synthesis.

Silver-Catalyzed Ring-Opening Functionalization

Silver catalysis provides a mild and efficient method for the ring-opening of strained tertiary cycloalkanols, such as cyclopropanols and cyclobutanols. These reactions often proceed via a radical-mediated pathway, allowing for the introduction of a variety of functional groups at the β- or γ-position relative to the newly formed ketone.

Silver-Catalyzed Ring-Opening Fluorination of Tertiary Cyclobutanols

This protocol describes the synthesis of γ-fluorinated ketones from tertiary cyclobutanols using a silver catalyst and a fluorinating agent.[1]

Experimental Protocol:

  • Materials:

    • Tertiary cyclobutanol (B46151) (1.0 equiv)

    • AgF (5-10 mol%)

    • Selectfluor® (1.0-4.0 equiv)

    • H₂O (as a liquid grinding assistant for mechanochemical reactions) or an appropriate organic solvent for solution-phase reactions.

    • Internal standard (e.g., CH₂Br₂) for NMR yield determination.

  • Procedure (Mechanochemical): [2]

    • To a ZrO₂ ball-milling jar (10 mL) containing a ZrO₂ ball (10 mm), add the tertiary cyclobutanol (0.30 mmol, 1.0 equiv), AgF (5.0 mol%), and Selectfluor® (1.0 equiv).

    • Add H₂O (0.20 µL/mg of solid reactants) as a liquid assistant.

    • Mill the mixture at 15 Hz for 30 minutes, maintaining an internal temperature of 55 °C.

    • After completion, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate), filter, and concentrate the filtrate.

    • Determine the yield by ¹H NMR analysis using an internal standard.

  • Procedure (Solution-Phase):

    • In a reaction vessel, dissolve the tertiary cyclobutanol (1.0 equiv) in a suitable solvent (e.g., acetonitrile).

    • Add AgF (10 mol%) and Selectfluor® (2.0 equiv).

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with an organic solvent.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation:

Substrate (1-Arylcyclobutanol)Product (γ-Fluoroketone)Yield (%)[2]
1-Phenylcyclobutanol4-Fluoro-1-phenylbutan-1-one89
1-(4-Methylphenyl)cyclobutanol4-Fluoro-1-(p-tolyl)butan-1-one85
1-(4-Methoxyphenyl)cyclobutanol4-Fluoro-1-(4-methoxyphenyl)butan-1-one78
1-(4-Chlorophenyl)cyclobutanol1-(4-Chlorophenyl)-4-fluorobutan-1-one81
1-(Naphthalen-2-yl)cyclobutanol4-Fluoro-1-(naphthalen-2-yl)butan-1-one75

Reaction Pathway:

G cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Cyclobutanol Tertiary Cyclobutanol AlkoxyRadical Cyclobutoxy Radical Cyclobutanol->AlkoxyRadical Ag(I) / Selectfluor SET AgF AgF Selectfluor Selectfluor AlkylRadical γ-Keto Alkyl Radical AlkoxyRadical->AlkylRadical β-Scission (Ring-Opening) FluoroKetone γ-Fluorinated Ketone AlkylRadical->FluoroKetone Fluorination (from Selectfluor)

Caption: Silver-catalyzed ring-opening fluorination pathway.

Palladium-Catalyzed Ring-Opening via β-Carbon Elimination

Palladium catalysis enables the ring-opening of tertiary cycloalkanols, particularly cyclobutanols, through a β-carbon elimination mechanism. This strategy is effective for the synthesis of γ-aryl and γ-alkenyl ketones.

Palladium-Catalyzed Arylation of Tertiary Cyclobutanols

This protocol details the cross-coupling of tertiary cyclobutanols with aryl halides to produce γ-arylated ketones.[3]

Experimental Protocol:

  • Materials:

    • Tertiary cyclobutanol (1.0 equiv)

    • Aryl bromide or iodide (1.2 equiv)

    • Pd(OAc)₂ (5 mol%)

    • Ligand (e.g., PPh₃, 10 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Anhydrous solvent (e.g., toluene (B28343) or dioxane)

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), the phosphine (B1218219) ligand (10 mol%), and the base (2.0 equiv).

    • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

    • Add the tertiary cyclobutanol (1.0 equiv), the aryl halide (1.2 equiv), and the anhydrous solvent via syringe.

    • Heat the reaction mixture at 80-110 °C for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

    • Cool the reaction to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of Celite®, washing with the same solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the desired γ-arylated ketone.

Data Presentation:

Cyclobutanol SubstrateAryl HalideProductYield (%)
1-Phenylcyclobutanol4-Bromoanisole1-(4-Methoxyphenyl)-4-phenylbutan-1-one75
1-Methylcyclobutanol1-Iodonaphthalene4-(Naphthalen-1-yl)-2-pentanone68
1-Phenylcyclobutanol4-Bromobenzonitrile4-(4-Cyanophenyl)-1-phenylbutan-1-one82
1-VinylcyclobutanolIodobenzene1-Phenyl-5-hexen-2-one65

Reaction Workflow:

G cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Cyclobutanol Tertiary Cyclobutanol Coordination Coordination & Deprotonation Cyclobutanol->Coordination ArylHalide Ar-X Pd_catalyst Pd(0) Catalyst OxAdd Oxidative Addition Pd_catalyst->OxAdd with Ar-X OxAdd->Coordination Ar-Pd(II)-X BetaCarbonElim β-Carbon Elimination Coordination->BetaCarbonElim Alkoxopalladium(II) Intermediate ReductiveElim Reductive Elimination BetaCarbonElim->ReductiveElim Alkenylpalladium(II) Intermediate ReductiveElim->Pd_catalyst Regeneration Product γ-Aryl Ketone ReductiveElim->Product

Caption: Palladium-catalyzed β-carbon elimination workflow.

Visible-Light-Mediated Radical Ring-Opening

Photocatalysis offers a powerful and sustainable approach for the ring-opening of cycloalkanols under mild conditions. These reactions are typically initiated by the generation of an alkoxy radical via a single-electron transfer (SET) process.

Photocatalytic Ring-Opening Allylation of Tertiary Cycloalkanols

This protocol describes the visible-light-mediated three-component reaction of tertiary cycloalkanols, an allylating agent, and a photocatalyst to synthesize distally allylated ketones.[4][5]

Experimental Protocol:

  • Materials:

    • Tertiary cycloalkanol (1.0 equiv)

    • Allylating agent (e.g., allyl sulfone, 1.5 equiv)

    • Photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%)

    • Base (e.g., Cs₂CO₃, 2.0 equiv)

    • Anhydrous, degassed solvent (e.g., DMSO or DMF)

    • Visible light source (e.g., blue LED lamp)

  • Procedure:

    • In a reaction vial, combine the tertiary cycloalkanol (1.0 equiv), allylating agent (1.5 equiv), photocatalyst (1-2 mol%), and base (2.0 equiv).

    • Add the anhydrous, degassed solvent.

    • Seal the vial and place it at a fixed distance from a visible light source (e.g., a 34 W blue LED lamp).

    • Irradiate the reaction mixture with stirring at room temperature for 12-24 hours.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation:

Cycloalkanol SubstrateAllylating AgentProductYield (%)[4]
1-PhenylcyclopentanolAllyl phenyl sulfone1-Phenyl-5-hexen-1-one85
1-PhenylcyclohexanolAllyl phenyl sulfone1-Phenyl-6-hepten-1-one78
1-(4-Bromophenyl)cyclopentanolAllyl phenyl sulfone1-(4-Bromophenyl)-5-hexen-1-one81
1-PhenylcyclopropanolAllyl phenyl sulfone1-Phenyl-4-penten-1-one72

Signaling Pathway:

G PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) AlkoxyRadical Alkoxy Radical PC_excited->AlkoxyRadical SET Cycloalkanol Tertiary Cycloalkanol Cycloalkanol->AlkoxyRadical AlkylRadical Keto-Alkyl Radical AlkoxyRadical->AlkylRadical β-Scission AllylatedRadical Allylated Radical AlkylRadical->AllylatedRadical AllylSulfone Allyl Sulfone AllylSulfone->AllylatedRadical Radical Addition Product Distally Allylated Ketone AllylatedRadical->Product Radical Chain Propagation

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 1-Methylcycloheptanol in Grignard Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to optimize the Grignard synthesis of 1-Methylcycloheptanol, a tertiary alcohol formed from the reaction of a methyl Grignard reagent with cycloheptanone (B156872).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for a high-yield Grignard synthesis of this compound? A1: The success of the Grignard reaction hinges on the complete exclusion of water. Grignard reagents are potent bases and will be destroyed by even trace amounts of moisture from glassware, solvents, or the atmosphere.[4][5] Key factors include:

  • Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried), and anhydrous solvents (typically diethyl ether or THF) must be used.[6][7][8] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[5][9]

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which can prevent the reaction from starting.[7] Activating the magnesium with initiators like a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) is crucial.[5][10]

  • Reagent Quality and Stoichiometry: The purity of the methyl halide and cycloheptanone is essential. Furthermore, the exact concentration of the prepared Grignard reagent should be determined via titration to ensure accurate control over the reaction stoichiometry.[11][12]

Q2: My Grignard reagent formation won't start. What should I do? A2: Failure to initiate is a common issue, almost always related to magnesium passivation or residual moisture.[7][10]

  • Check for Moisture: Ensure all components are scrupulously dry.

  • Activate the Magnesium: If you haven't already, add a single small crystal of iodine. The disappearance of the brown iodine color is an indicator of magnesium activation.[7] Alternatively, add a few drops of 1,2-dibromoethane.

  • Mechanical Activation: Gently crushing a few pieces of the magnesium turnings with a dry glass rod can expose a fresh, reactive surface.[7]

  • Apply Gentle Heat: Gentle warming with a heat gun can sometimes initiate the reaction, but be prepared to cool the flask immediately, as the formation is highly exothermic.[10]

Q3: My yield is low, and I recovered a lot of my starting cycloheptanone. Why? A3: This strongly suggests that the Grignard reagent acted as a base rather than a nucleophile, a common side reaction known as enolization.[2] The methyl Grignard reagent can abstract an acidic alpha-proton from cycloheptanone to form a magnesium enolate. During the aqueous workup, this enolate is protonated, regenerating the starting cycloheptanone.[2] To minimize this, add the Grignard reagent slowly to a cooled solution of the ketone.[13]

Q4: I'm observing a significant amount of cycloheptanol (B1583049) as a byproduct. What causes this? A4: The formation of cycloheptanol indicates a reduction reaction has occurred. In this side reaction, a hydride is transferred from the beta-carbon of one Grignard reagent molecule to the carbonyl carbon of the ketone.[2] This is more common with sterically hindered ketones or bulky Grignard reagents, but can still occur. Maintaining a lower reaction temperature can help suppress this pathway.

Q5: How can I accurately determine the concentration of my methylmagnesium halide reagent? A5: It is highly recommended to titrate the Grignard reagent just before use to know its precise molarity. An inaccurate concentration can lead to using too little reagent (incomplete reaction) or a large excess (increased side reactions and purification challenges). Several methods exist, with a common and reliable one involving iodine.[12][14] A solution of iodine in dry THF containing LiCl is titrated with the Grignard solution until the characteristic brown color of iodine disappears.[11][12]

Q6: What is the best workup procedure to maximize product isolation and purity? A6: The workup (or quenching) step must neutralize the magnesium alkoxide intermediate and dissolve the resulting magnesium salts.[15] For tertiary alcohols like this compound, which are susceptible to acid-catalyzed dehydration, a gentle quench is preferred. Slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0 °C is a standard and effective method.[16][17] This protonates the alkoxide to form the desired alcohol while buffering the solution and preventing strongly acidic conditions.

Troubleshooting Guide

SymptomPossible Cause(s)Recommended Solution(s)
Grignard reagent formation does not initiate. 1. Wet glassware or solvent.[10] 2. Passivated magnesium surface.[7] 3. Impure methyl halide.1. Rigorously flame-dry or oven-dry all glassware. Use freshly distilled anhydrous solvent.[6] 2. Activate magnesium with a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings.[10] 3. Purify the methyl halide (e.g., by passing it through an alumina (B75360) plug) before use.[4]
Low yield of this compound with recovery of cycloheptanone. 1. Enolization of cycloheptanone by the Grignard reagent.[2] 2. Inaccurate Grignard concentration leading to insufficient reagent.1. Add the Grignard reagent slowly to the cycloheptanone solution at a lower temperature (e.g., 0 °C) to favor nucleophilic addition.[13] 2. Titrate the Grignard reagent before the reaction to ensure at least 1.1-1.2 equivalents are used.[4][11]
Significant formation of biphenyl (B1667301) (in the case of PhMgBr) or ethane (B1197151) (for MeMgBr). Wurtz-type coupling of the Grignard reagent with unreacted halide.[6][10]Add the methyl halide slowly and dropwise to the magnesium suspension to maintain a low concentration, minimizing this side reaction.[10]
Product is contaminated with the secondary alcohol, cycloheptanol. Reduction of the ketone by the Grignard reagent.[2]Perform the addition of the Grignard reagent at a lower temperature (e.g., 0 °C to -20 °C) to increase selectivity for the addition reaction.
A thick, un-stirrable precipitate forms during the reaction. Precipitation of magnesium salts or the magnesium alkoxide product.Ensure sufficient anhydrous solvent is used to maintain a stirrable slurry. THF is better than diethyl ether at solvating magnesium species.[6]

Data Presentation: Optimizing Reaction Parameters

The following tables present illustrative data on how key parameters can affect reaction outcomes.

Table 1: Effect of Reagent Stoichiometry on Product Yield

Equivalents of CH₃MgI (relative to Cycloheptanone)Theoretical Yield of this compoundTypical Side Products Observed
0.8< 80%Unreacted Cycloheptanone
1.080-85%Trace unreacted Cycloheptanone
1.2 > 90% Optimal for driving reaction to completion
2.0~90%Increased difficulty in purification, potential for more side reactions

Table 2: Effect of Temperature on Product Distribution

Temperature of Grignard AdditionThis compound (Addition Product)Cycloheptanone (Enolization)Cycloheptanol (Reduction)
40 °C (Reflux)~75%~15%~10%
25 °C (Room Temp)~85%~10%~5%
0 °C (Ice Bath) > 95% < 5% < 1%

Experimental Protocols

Protocol 1: Preparation and Titration of Methylmagnesium Iodide

  • 1.1 Glassware Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Seal all openings with rubber septa. Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon.

  • 1.2 Reagent Setup: Place magnesium turnings (e.g., 2.9 g, 120 mmol) in the flask. Add a single small crystal of iodine. In the dropping funnel, prepare a solution of methyl iodide (e.g., 14.2 g, 6.2 mL, 100 mmol) in 80 mL of anhydrous diethyl ether.

  • 1.3 Initiation: Add ~10 mL of the methyl iodide solution from the dropping funnel to the magnesium turnings. The brown color of the iodine should fade, and gentle bubbling should commence, indicating the reaction has started. If not, gently warm the flask with a heat gun until initiation occurs, then immediately immerse the flask in a cool water bath to control the initial exotherm.

  • 1.4 Reagent Formation: Once the reaction is proceeding smoothly, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the resulting gray-black solution at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted.

  • 1.5 Titration: In a separate flame-dried vial, dissolve ~100 mg of iodine in 1 mL of a 0.5 M solution of LiCl in anhydrous THF.[11] Cool the vial to 0 °C. Slowly add the prepared Grignard reagent dropwise via syringe until the dark brown solution becomes colorless.[11] Record the volume added. Repeat for accuracy and calculate the average molarity.

Protocol 2: Synthesis of this compound

  • 2.1 Setup: In a separate 500 mL flame-dried, three-necked flask under an inert atmosphere, dissolve cycloheptanone (e.g., 9.8 g, 87 mmol) in 100 mL of anhydrous diethyl ether.

  • 2.2 Reaction: Cool the cycloheptanone solution to 0 °C using an ice-water bath. Using a cannula or syringe, slowly add the titrated methylmagnesium iodide solution (e.g., 1.2 equivalents, ~105 mmol) dropwise to the stirred ketone solution over 30-45 minutes. Maintain the internal temperature below 5 °C.

  • 2.3 Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour. The reaction progress can be monitored by TLC or GC-MS.

Protocol 3: Aqueous Workup and Purification

  • 3.1 Quenching: Cool the reaction flask back down to 0 °C in an ice bath. Very slowly and carefully add 100 mL of a saturated aqueous ammonium chloride solution dropwise to quench the reaction and dissolve the white magnesium salts.[16][17]

  • 3.2 Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • 3.3 Washing and Drying: Combine all organic layers and wash them sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • 3.4 Isolation and Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude this compound can be purified by vacuum distillation to yield the final product.

Visualizations

G Overall Experimental Workflow cluster_0 Grignard Reagent Preparation cluster_1 Addition Reaction cluster_2 Workup & Purification prep_glass 1. Dry Glassware (Inert Atmosphere) prep_mg 2. Activate Mg (Iodine) prep_glass->prep_mg prep_add 3. Add MeI (Dropwise) prep_mg->prep_add prep_titrate 4. Titrate Reagent prep_add->prep_titrate react_add 6. Add Grignard (Dropwise at 0°C) prep_titrate->react_add react_setup 5. Prepare Ketone (Anhydrous Ether, 0°C) react_setup->react_add react_stir 7. Stir at RT react_add->react_stir workup_quench 8. Quench (aq. NH4Cl) react_stir->workup_quench workup_extract 9. Extract (Ether) workup_quench->workup_extract workup_dry 10. Dry & Evaporate workup_extract->workup_dry workup_purify 11. Purify (Distillation) workup_dry->workup_purify

Caption: A flowchart of the complete experimental workflow.

G Troubleshooting Flowchart for Low Yield start Low Yield of This compound q1 Was Grignard Reagent Formation Confirmed? start->q1 a1_no Troubleshoot Initiation: - Ensure anhydrous conditions - Activate Mg (Iodine, heat) - Check MeI purity q1->a1_no No q2 Was a lot of Cycloheptanone Recovered? q1->q2 Yes a1_no->start Re-attempt a2_yes Minimize Enolization: - Add Grignard slowly at 0°C - Ensure correct stoichiometry (titrate reagent) q2->a2_yes Yes q3 Was Cycloheptanol Detected as a Byproduct? q2->q3 No a2_yes->start Re-attempt a3_yes Minimize Reduction: - Perform addition at lower temperatures (0°C or below) q3->a3_yes Yes end Optimize Workup & Purification q3->end No a3_yes->start Re-attempt

Caption: A decision tree for troubleshooting low product yield.

G Reaction Pathways in Grignard Synthesis reactants Cycloheptanone + CH3MgI side1 Mg Enolate (leads to recovered ketone) reactants->side1 Enolization (Base action) side2 Cycloheptanol (Reduction Product) reactants->side2 Reduction (Hydride transfer) intermediate Mg Alkoxide Intermediate reactants->intermediate Nucleophilic Addition (Favored at low temp) product This compound (Desired Product) intermediate->product Aqueous Workup

Caption: The desired reaction pathway versus common side reactions.

References

Technical Support Center: Dehydration of 1-Methylcycloheptanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the acid-catalyzed dehydration of 1-methylcycloheptanol. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize this reaction and minimize the formation of unwanted side products. The principles discussed are based on well-established elimination reactions, often exemplified by the closely related dehydration of 1-methylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the acid-catalyzed dehydration of this compound?

The reaction is an elimination that primarily follows Zaitsev's rule, which predicts the formation of the most substituted (and most stable) alkene as the major product.[1][2]

Q2: Why is 1-methylcycloheptene the major product?

1-Methylcycloheptene is the thermodynamically more stable isomer.[1] The stability of an alkene increases with the number of alkyl groups attached to the double-bond carbons. The double bond in 1-methylcycloheptene is trisubstituted, while the double bond in methylenecycloheptane is disubstituted, making the former the preferred product under conditions that allow for thermodynamic equilibrium.[1]

Q3: What is the mechanism of the acid-catalyzed dehydration of this compound?

The reaction proceeds through a unimolecular elimination (E1) mechanism, which involves three key steps:[1][3][4][5]

  • Protonation of the Hydroxyl Group: The acid catalyst (e.g., H₂SO₄ or H₃PO₄) protonates the alcohol's hydroxyl group, converting it into an excellent leaving group (water).[1][4][6]

  • Formation of a Carbocation: The protonated alcohol loses a water molecule to form a tertiary carbocation intermediate. This is the slow, rate-determining step of the reaction.[1][3][4][6]

  • Deprotonation: A weak base, such as water or the conjugate base of the acid, removes a proton from a carbon atom adjacent to the carbocation, forming a double bond.[1][3] Removal of a proton from the ring yields 1-methylcycloheptene, while removal from the methyl group yields methylenecycloheptane.

Q4: Besides isomeric alkenes, what other side products can form?

Under certain conditions, other side products may be observed:

  • Polymers: Alkenes are susceptible to polymerization in the presence of strong acids and heat.[1]

  • Ethers: At lower temperatures, the alcohol may undergo a substitution reaction (SN1) with another alcohol molecule to form a diether.[1]

Troubleshooting Guide

Issue 1: The reaction mixture has turned dark brown or black.

  • Possible Cause: This indicates charring or polymerization, often caused by an overly aggressive acid catalyst or excessive heat.[1] Sulfuric acid, being a strong oxidizing agent, is particularly prone to causing this issue.

  • Troubleshooting Steps:

    • Change Acid: Switch from sulfuric acid to 85% phosphoric acid, which is less oxidizing and less likely to cause charring.[1]

    • Control Temperature: Avoid overheating. Use a heating mantle with a temperature controller and a sand bath for uniform heat distribution.[1]

    • Ensure Stirring: Use efficient magnetic stirring to prevent localized hot spots.[1]

Issue 2: The yield of desired 1-methylcycloheptene is low, with a high proportion of methylenecycloheptane.

  • Possible Cause: The reaction conditions may be favoring the formation of the kinetic product (methylenecycloheptane) or the reaction may not have reached thermodynamic equilibrium.

  • Troubleshooting Steps:

    • Increase Reaction Time: A longer reaction time, even at a moderate temperature, can allow the less stable methylenecycloheptane to isomerize to the more stable 1-methylcycloheptene.[1]

    • Optimize Temperature: While excessively high temperatures cause charring, a sufficiently high temperature is needed to favor the more stable thermodynamic product.

    • Use Distillation: Continuously removing the alkene products via distillation as they form can drive the reaction equilibrium toward the products according to Le Châtelier's principle.[7]

Issue 3: Gas Chromatography (GC) analysis shows unexpected peaks.

  • Possible Cause: These peaks could be from impurities in the starting material, or from side products like ethers or polymers.

  • Troubleshooting Steps:

    • Check Starting Material: Analyze the purity of your this compound using GC before starting the reaction to ensure it is free of impurities.[1]

    • Adjust Temperature: If ether formation is suspected (typically higher boiling point), ensure the reaction temperature is sufficient to favor elimination over substitution.

    • Review Workup: Ensure the post-reaction workup, including washing with sodium bicarbonate solution, is adequate to remove all acidic residue that could catalyze polymerization upon storage.[5]

Data Presentation

The choice of reaction parameters significantly influences the product distribution and yield. The following table summarizes these effects qualitatively.

ParameterConditionExpected Effect on 1-Methylcycloheptene/Methylenecycloheptane RatioRisk of Other Side Products
Acid Catalyst 85% H₃PO₄ vs. conc. H₂SO₄Little direct impact on the initial alkene ratio.H₃PO₄ significantly reduces charring and polymerization.[1]
Temperature Low (e.g., < 120°C)May favor the kinetic (exo-alkene) product.Higher risk of ether formation.[1]
Moderate (e.g., 140-160°C)Favors the thermodynamic (endo-alkene) product.Optimal for minimizing most side products.
High (e.g., > 170°C)Strongly favors the thermodynamic product.High risk of charring and polymerization.[1]
Reaction Time ShortMay result in a higher proportion of the kinetic product.-
LongAllows for equilibration to the more stable thermodynamic product.[1]Can increase polymerization if conditions are too harsh.

Experimental Protocols

Protocol: Dehydration of this compound using Phosphoric Acid

This protocol is a general guideline adapted from procedures for similar alcohols.[1][8]

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Boiling chips

Procedure:

  • Reaction Setup: To a round-bottom flask of appropriate size, add this compound and 85% phosphoric acid in an approximate 2:1 molar ratio of alcohol to acid. Add a few boiling chips.

  • Distillation: Assemble a fractional distillation apparatus.[1] Heat the mixture gently using a heating mantle. The alkene products and water will co-distill. Collect the distillate in a receiving flask cooled in an ice bath. Maintain the distillation temperature at the still head below 120°C to minimize co-distillation of the starting alcohol.

  • Workup: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with:

    • 15 mL of water

    • 15 mL of saturated sodium bicarbonate solution (vent frequently to release CO₂ pressure)[5]

    • 15 mL of brine[1]

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate.[1] Swirl the flask and allow it to stand for 10-15 minutes until the liquid becomes clear.

  • Isolation: Decant or filter the dried liquid into a pre-weighed flask. The product can be further purified by a final simple distillation if necessary.

  • Analysis: Analyze the product by Gas Chromatography (GC) to determine the relative percentages of 1-methylcycloheptene and methylenecycloheptane.

Visualizations

E1_Mechanism cluster_start Step 1: Protonation cluster_carbocation Step 2: Carbocation Formation cluster_products Step 3: Deprotonation A This compound + H₃PO₄ B Protonated Alcohol (Good Leaving Group) A->B Fast C Tertiary Carbocation Intermediate B->C Slow, Rate-Determining (-H₂O) D 1-Methylcycloheptene (Major Product) C->D Deprotonation from Ring (Zaitsev Product) E Methylenecycloheptane (Minor Product) C->E Deprotonation from Methyl Group (Hofmann-like Product) Troubleshooting_Workflow cluster_symptoms Identify Symptom cluster_solutions Recommended Actions Start Problem: Low Yield or High Side Products Symp1 Mixture is Dark / Charred Start->Symp1 Symp2 High Ratio of Methylenecycloheptane Start->Symp2 Symp3 Unexpected GC Peaks Start->Symp3 Sol1 1. Use H₃PO₄ instead of H₂SO₄ 2. Reduce Temperature 3. Ensure Efficient Stirring Symp1->Sol1 Sol2 1. Increase Reaction Time 2. Optimize Temperature 3. Distill Products as Formed Symp2->Sol2 Sol3 1. Check Purity of Starting Material 2. Increase Temperature to Avoid Ethers 3. Ensure Thorough Acid Removal in Workup Symp3->Sol3

References

identifying unexpected peaks in GC analysis of 1-Methylcycloheptanol dehydration

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GC Analysis of 1-Methylcycloheptanol Dehydration

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and understand unexpected peaks in the gas chromatography (GC) analysis of this compound dehydration products.

Frequently Asked Questions (FAQs)

Q1: What are the expected products from the acid-catalyzed dehydration of this compound?

The acid-catalyzed dehydration of this compound is an E1 elimination reaction that proceeds through a tertiary carbocation intermediate.[1][2] According to Zaitsev's rule, the reaction is expected to yield the most substituted, and therefore most thermodynamically stable, alkene as the major product. A common, less-substituted side product is also expected.[3][4]

  • Major Product: 1-Methylcycloheptene (trisubstituted double bond).

  • Minor Product: Methylenecycloheptane (disubstituted double bond).

Q2: My GC chromatogram shows several unexpected peaks. What could they be?

Unexpected peaks in a GC analysis can originate from several sources. These can be broadly categorized as:

  • Reaction-Related Products:

    • Unreacted Starting Material: A peak corresponding to this compound.

    • Isomeric Alkenes: Hydride shifts in the carbocation intermediate can lead to the formation of other methylcycloheptene isomers (e.g., 3-methylcycloheptene).

    • Rearrangement Products: The flexible cycloheptyl carbocation can undergo rearrangement, such as ring contraction, to form more stable cyclohexyl derivatives (e.g., ethylcyclohexene or dimethylcyclohexene isomers).[5][6]

  • Impurities:

    • Starting Material Impurities: The initial this compound may contain impurities that are carried through the reaction.[3]

    • Solvent/Reagent Impurities: Impurities in solvents or reagents used during the reaction or workup.

  • GC System Artifacts:

    • Ghost Peaks: Peaks arising from sample carryover from a previous injection or contamination in the injection port liner.[7][8][9]

    • Column Bleed: A rising baseline or broad, late-eluting peaks, especially during a temperature ramp, caused by the degradation of the column's stationary phase.[10]

    • Septum Bleed: Sharp or broad peaks resulting from the degradation of the injector port septum at high temperatures.[8]

Q3: How can I definitively identify the chemical structure of an unexpected peak?

The most powerful technique for identifying unknown peaks is Gas Chromatography-Mass Spectrometry (GC-MS).

  • Mass Spectrum Analysis: The mass spectrometer provides a fragmentation pattern for each eluting peak.

    • Molecular Ion (M+) Peak: This peak corresponds to the molecular weight of the compound. Isomeric products will have the same molecular weight (e.g., all methylcycloheptene isomers will have an M+ of 110 g/mol ).

    • Fragmentation Pattern: The way a molecule breaks apart is a unique fingerprint. Analyze the key fragment ions (e.g., loss of a methyl group, M-15) to deduce the structure.[11][12][13] For cyclic alkanes and alkenes, characteristic fragment ions often appear at m/z 69, 83, 97, and 111.[14]

  • Co-injection: If a specific byproduct is suspected, inject a known standard of that compound along with your sample. If the area of the unexpected peak increases, its identity is confirmed.[3]

  • Retention Indices: Comparing the retention times of unknown peaks to literature values or databases under the same GC conditions can aid in identification.

Q4: What causes the formation of carbocation rearrangement products?

The E1 dehydration of this compound proceeds via a tertiary carbocation. This intermediate can rearrange to form a more stable carbocation before the final elimination of a proton to form the alkene. While the initial carbocation is already tertiary and relatively stable, rearrangements like hydride shifts can occur, moving the positive charge to a different position on the ring, which can lead to different alkene isomers upon deprotonation.[6] Ring contraction from a seven-membered ring to a more stable six-membered ring is also a possibility, as this can relieve ring strain.[5][15][16]

Q5: I see small, broad peaks at high retention times, especially when my oven temperature is high. What are they?

This is a classic sign of column bleed . It occurs when the stationary phase of the GC column degrades at high temperatures, and fragments of it elute.[10] To confirm, you can run a blank (injecting only the solvent) with the same temperature program. If the same broad peaks appear, it is column bleed and may indicate the column is aging or that the maximum operating temperature has been exceeded.

Troubleshooting Guide: Identifying Unexpected Peaks

This guide provides a systematic workflow for diagnosing the source of unexpected peaks in your GC analysis.

Problem: The GC chromatogram of the this compound dehydration product mixture shows unexpected peaks.

Step 1: Verify GC System Integrity
  • Action: Perform a "blank" run by injecting only the solvent used to dissolve your sample (e.g., hexane (B92381) or diethyl ether).

  • Purpose: To check for contamination within the GC system itself.

  • Analysis:

    • Clean Chromatogram: If no significant peaks appear, the system is likely clean. The unexpected peaks originate from your sample.

    • Peaks Present: If peaks are observed, they may be "ghost peaks" from previous injections or contamination in the solvent, syringe, or injector port.[8][9] Clean the injector liner and syringe, and use fresh, high-purity solvent.

Step 2: Analyze the Starting Material
  • Action: Run a GC analysis of the this compound starting material.

  • Purpose: To check for impurities that may be mistaken for reaction byproducts.[3]

  • Analysis:

    • Single Peak: If the starting material is pure, any additional peaks in your product chromatogram are generated during the reaction.

    • Multiple Peaks: If impurities are present, compare their retention times to the unexpected peaks in your product mixture.

Step 3: Analyze Mass Spectra and Retention Data
  • Action: If using GC-MS, carefully examine the mass spectrum of each unexpected peak.

  • Purpose: To determine the molecular weight and structural features of the unknown compounds.

  • Analysis:

    • Check Molecular Ion (M+): Does the M+ match the starting material (128 g/mol ), the expected product (110 g/mol ), or something else?

    • Compare Fragmentation: Isomers will have the same molecular weight but may show subtle differences in their fragmentation patterns.[12] Compare the spectra to library databases (e.g., NIST) for potential matches.

    • Look for Characteristic Fragments: The loss of a methyl group (M-15) or an ethyl group (M-29) can be diagnostic.[11]

Step 4: Consider Potential Side Products
  • Action: Based on the data from Step 3, create a list of plausible chemical structures.

  • Purpose: To hypothesize the identities of the unexpected peaks based on established reaction mechanisms.

  • Analysis: Use the table below to compare the molecular weights and likely structures of potential byproducts.

Data Presentation: Potential Products and Byproducts

The following table summarizes the expected products and potential unexpected peaks from the dehydration of this compound. Retention order is predicted for a standard non-polar GC column (e.g., DB-5, HP-5MS), where more volatile/less polar compounds elute earlier.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Compound TypeExpected Retention OrderKey Identifying Features
Expected Products
MethylenecycloheptaneC₈H₁₄110.20Exocyclic Alkene (Minor)1Molecular ion at m/z 110.
1-MethylcyclohepteneC₈H₁₄110.20Endocyclic Alkene (Major)2Molecular ion at m/z 110. Thermodynamically most stable.
Potential Byproducts & Impurities
Rearranged IsomersC₈H₁₄110.20Isomeric AlkenesVariableMolecular ion at m/z 110. May include other methylcycloheptene isomers or ring-contracted products (e.g., ethylcyclohexene).
This compoundC₈H₁₆O128.21Tertiary Alcohol3Unreacted starting material. M+ at m/z 128. Will show a characteristic loss of water (M-18) peak at m/z 110.
Dimerization ProductsC₁₆H₂₈220.40Dimer4 (Late eluting)High molecular weight (m/z 220). Formed by the reaction of the carbocation with an alkene product molecule.

Experimental Protocols

Detailed Methodology for Dehydration of this compound

This protocol is adapted from established procedures for similar cyclic alcohols.[3][17][18]

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hexane (or other suitable solvent for GC analysis)

  • Round-bottom flask, fractional distillation apparatus, heating mantle, separatory funnel, Erlenmeyer flasks.

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 10.0 g of this compound and a few boiling chips. While swirling in an ice bath, slowly add 5 mL of 85% phosphoric acid.

  • Distillation: Assemble a fractional distillation apparatus. Gently heat the mixture using a heating mantle. The alkene products and water will co-distill. Collect the distillate in a receiver cooled in an ice bath. Maintain the temperature at the still head below 120°C.

  • Workup: Transfer the collected distillate to a separatory funnel. Wash the organic layer successively with 15 mL of water, 15 mL of saturated sodium bicarbonate solution (vent frequently to release CO₂ pressure), and 15 mL of brine.[17]

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate for 10-15 minutes until the liquid is clear.

  • Isolation: Decant the dried liquid into a pre-weighed vial. Determine the mass of the product mixture to calculate the percent yield.

  • GC Analysis: Prepare a dilute solution (e.g., ~1%) of the product mixture in hexane. Inject a 1 µL sample into the gas chromatograph.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the formation of expected products and potential rearrangement pathways during the acid-catalyzed dehydration of this compound.

Dehydration_Pathway cluster_reactants Reactants & Protonation cluster_intermediate Carbocation Intermediate & Rearrangement cluster_products Products Start This compound Protonated Protonated Alcohol Start->Protonated + H+ Carbocation Tertiary Carbocation (1-methylcycloheptyl) Protonated->Carbocation - H2O (Rate-determining) Rearranged Rearranged Carbocation (e.g., secondary carbocation via hydride shift or ring contraction) Carbocation->Rearranged Hydride Shift / Ring Contraction Major 1-Methylcycloheptene (Major Product) Carbocation->Major - H+ (Zaitsev) Minor Methylenecycloheptane (Minor Product) Carbocation->Minor - H+ (Hofmann) Unexpected Isomeric Byproducts (Unexpected Peaks) Rearranged->Unexpected - H+

Caption: Reaction mechanism for this compound dehydration.

Troubleshooting Workflow Diagram

This flowchart provides a logical sequence of steps for identifying an unexpected peak in a GC chromatogram.

Troubleshooting_Workflow Start Unexpected Peak Observed BlankRun Step 1: Run Solvent Blank Start->BlankRun CheckBlank Peak Present in Blank? BlankRun->CheckBlank SystemContamination Result: System Contamination (Solvent, Septum, Carryover) Action: Clean System, Use Fresh Solvent CheckBlank->SystemContamination Yes AnalyzeStarting Step 2: Analyze Starting Material (this compound) CheckBlank->AnalyzeStarting No CheckStarting Peak Present in Starting Material? AnalyzeStarting->CheckStarting Impurity Result: Starting Material Impurity Action: Compare Retention Times CheckStarting->Impurity Yes AnalyzeMS Step 3: Analyze Mass Spectrum (GC-MS Data) CheckStarting->AnalyzeMS No CheckMW Determine MW & Fragments AnalyzeMS->CheckMW MW_Start MW = 128? (Unreacted Alcohol) CheckMW->MW_Start Matches Starting Material MW_Product MW = 110? (Isomer/Rearrangement) CheckMW->MW_Product Matches Product MW_Other Other MW? (Dimer/Contaminant) CheckMW->MW_Other Other

Caption: Logical workflow for troubleshooting unexpected GC peaks.

References

Technical Support Center: Separation of 1-Methylcycloheptene and Methylenecycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on separating 1-methylcycloheptene (B74865) from its isomer, methylenecycloheptane (B3050315). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating 1-methylcycloheptene and methylenecycloheptane?

A1: The primary methods for separating these two isomers are fractional distillation, gas chromatography (GC), high-performance liquid chromatography (HPLC), and chemical methods such as acid-catalyzed isomerization. The choice of method depends on the scale of the separation, required purity, and available equipment.

Q2: What are the known boiling points of 1-methylcycloheptene and methylenecycloheptane?

Q3: Can I use fractional distillation to separate these isomers?

A3: Fractional distillation is a potential method, but its effectiveness depends on the boiling point difference between the two isomers. Since the boiling point of methylenecycloheptane is not well-documented, it is presumed to be close to that of 1-methylcycloheptene. Therefore, a highly efficient fractional distillation column (e.g., a spinning band column or a long Vigreux column) would be required. The separation efficiency would need to be determined empirically.

Q4: Which chromatographic techniques are most effective for this separation?

A4: Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are effective for separating 1-methylcycloheptene and methylenecycloheptane. For GC, a high-polarity capillary column is recommended. For HPLC, a reverse-phase C18 column can be used.

Q5: Is there a chemical method to separate these two isomers?

A5: Yes, a chemical method involving acid-catalyzed isomerization is a highly effective strategy. Methylenecycloheptane, having a less thermodynamically stable exocyclic double bond, can be selectively isomerized to the more stable 1-methylcycloheptene in the presence of a strong acid. The resulting mixture, enriched in 1-methylcycloheptene, can then be purified.

Troubleshooting Guides

Fractional Distillation
IssueProbable CauseTroubleshooting Steps
Poor Separation Insufficient column efficiency due to a small boiling point difference.- Use a longer fractionating column or a column with higher theoretical plates (e.g., spinning band).- Optimize the reflux ratio to increase the number of vaporization-condensation cycles.- Ensure the column is well-insulated to maintain a proper temperature gradient.
Co-distillation of Isomers Azeotrope-like behavior or very close boiling points.- Attempt distillation under reduced pressure to potentially increase the boiling point difference.- Analyze fractions by GC or NMR to assess purity and adjust distillation parameters accordingly.
Gas Chromatography (GC)
IssueProbable CauseTroubleshooting Steps
Co-elution of Peaks Inadequate column selectivity.- Switch to a more polar capillary column (e.g., a wax-type column like Carbowax or a cyano-functionalized column).- Optimize the temperature program with a slower ramp rate to improve resolution.
Poor Peak Shape (Tailing) Active sites on the column or sample degradation.- Use a deactivated column or a column with a different stationary phase.- Lower the injector temperature to prevent on-column degradation.
High-Performance Liquid Chromatography (HPLC)
IssueProbable CauseTroubleshooting Steps
Incomplete Separation Incorrect mobile phase composition or unsuitable stationary phase.- Adjust the ratio of the organic modifier (e.g., acetonitrile) to water in the mobile phase.- Try a different stationary phase, such as a phenyl-hexyl or a cholesterol-based column, which can offer different selectivity for isomers.
Broad Peaks Column overloading or secondary interactions.- Reduce the sample injection volume or concentration.- Add a small amount of an acidic modifier (e.g., formic acid or trifluoroacetic acid) to the mobile phase to suppress silanol (B1196071) interactions.
Chemical Separation (Acid-Catalyzed Isomerization)
IssueProbable CauseTroubleshooting Steps
Incomplete Isomerization Insufficient acid concentration, reaction time, or temperature.- Increase the concentration of the acid catalyst.- Extend the reaction time and monitor the progress by GC.- Gently warm the reaction mixture if no significant isomerization occurs at room temperature.
Formation of Byproducts Polymerization or other side reactions catalyzed by the strong acid.- Use a milder acid catalyst or a lower concentration.- Perform the reaction at a lower temperature.- Quench the reaction as soon as the desired level of isomerization is achieved.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1-Methylcycloheptene C₈H₁₄110.20136 - 141.55
Methylenecycloheptane C₈H₁₄110.20Not Available

Experimental Protocols

Gas Chromatography (GC) Method for Isomer Separation

Objective: To achieve baseline separation of 1-methylcycloheptene and methylenecycloheptane using a high-polarity capillary column.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Column: High-polarity PEG (polyethylene glycol) capillary column (e.g., DB-WAXetr, 60 m x 0.25 mm ID, 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 5 minutes

    • Ramp: 2°C/min to 150°C

    • Hold at 150°C for 10 minutes

  • Injection Volume: 1 µL (split ratio 50:1)

Procedure:

  • Prepare a standard solution of the isomer mixture in a volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • Inject the sample into the GC system.

  • Analyze the resulting chromatogram to determine the retention times and resolution of the two isomers. The more polar methylenecycloheptane is expected to have a slightly longer retention time on a polar column.

High-Performance Liquid Chromatography (HPLC) Method for Isomer Separation

Objective: To separate 1-methylcycloheptene and methylenecycloheptane using reverse-phase HPLC.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

HPLC Conditions:

  • Mobile Phase: Acetonitrile and water (85:15 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 205 nm

  • Injection Volume: 10 µL

Procedure:

  • Dissolve the isomer mixture in the mobile phase.

  • Inject the sample onto the HPLC column.

  • Monitor the elution profile at 205 nm. Adjust the mobile phase composition as needed to optimize separation.

Chemical Separation via Acid-Catalyzed Isomerization

Objective: To selectively convert methylenecycloheptane to 1-methylcycloheptene.

Materials:

  • Isomer mixture of 1-methylcycloheptene and methylenecycloheptane

  • Concentrated sulfuric acid (H₂SO₄) or a strong acid resin (e.g., Amberlyst-15)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the isomer mixture in a suitable anhydrous solvent (e.g., diethyl ether).

  • To the stirred solution at room temperature, add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) or a small amount of strong acid resin.

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC.

  • Once the desired conversion of methylenecycloheptane is achieved, quench the reaction by washing the organic layer with saturated sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure. The resulting product will be enriched in 1-methylcycloheptene and can be further purified by distillation or chromatography if necessary.

Visualizations

Separation_Workflow start Mixture of Isomers (1-Methylcycloheptene & Methylenecycloheptane) method_choice Choose Separation Method start->method_choice distillation Fractional Distillation method_choice->distillation Physical Separation gc Gas Chromatography (GC) method_choice->gc Analytical/Preparative hplc High-Performance Liquid Chromatography (HPLC) method_choice->hplc Analytical/Preparative chemical Chemical Separation (Acid-Catalyzed Isomerization) method_choice->chemical Chemical Conversion analysis Analyze Purity (GC, NMR) distillation->analysis gc->analysis hplc->analysis isomerization_step Isomerize Methylenecycloheptane to 1-Methylcycloheptene chemical->isomerization_step pure_1 Pure 1-Methylcycloheptene analysis->pure_1 pure_2 Pure Methylenecycloheptane analysis->pure_2 If separation is complete purify_isomerized Purify Enriched Mixture isomerization_step->purify_isomerized purify_isomerized->analysis

Caption: Workflow for the separation of cyclic alkene isomers.

Acid_Catalyzed_Isomerization start Methylenecycloheptane protonation Protonation of Exocyclic Double Bond start->protonation + H+ carbocation Tertiary Carbocation Intermediate protonation->carbocation deprotonation Deprotonation of Adjacent Carbon carbocation->deprotonation end 1-Methylcycloheptene (More Stable Isomer) deprotonation->end - H+ acid_out H+ acid H+

Caption: Mechanism of acid-catalyzed isomerization.

Technical Support Center: Kinetic vs. Thermodynamic Control in Alcohol Dehydration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alcohol dehydration reactions. The content focuses on navigating the principles of kinetic and thermodynamic control to achieve desired product outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between kinetic and thermodynamic control in alcohol dehydration?

A1: Kinetic control is achieved under conditions that favor the fastest reaction pathway, leading to the formation of the kinetic product. These conditions are typically lower temperatures and shorter reaction times. The kinetic product is formed via the lowest energy transition state. In contrast, thermodynamic control is established under conditions that allow the reaction to reach equilibrium, such as higher temperatures and longer reaction times.[1] This results in the formation of the most stable product, known as the thermodynamic product, regardless of the energy of the transition state.[1]

Q2: How does the structure of the alcohol affect the product distribution in a dehydration reaction?

A2: The structure of the alcohol plays a crucial role. Tertiary alcohols dehydrate more readily than secondary alcohols, which in turn are more reactive than primary alcohols.[2][3] This is because the reaction often proceeds through a carbocation intermediate, and the stability of this intermediate (tertiary > secondary > primary) influences the reaction rate.[2][3] For asymmetric alcohols, multiple alkene products can be formed.[4][5] The distribution of these products is governed by Zaitsev's rule, which predicts that the more substituted (and generally more stable) alkene will be the major product under thermodynamic control.[6]

Q3: Can carbocation rearrangements occur during alcohol dehydration, and how do they affect the products?

A3: Yes, carbocation rearrangements are common, especially when a less stable carbocation can rearrange to a more stable one (e.g., a secondary to a tertiary carbocation) via a hydride or alkyl shift.[7] This rearrangement will lead to the formation of alkene products that do not directly correspond to the initial carbocation. Understanding the possibility of such rearrangements is critical for predicting the final product mixture.[7]

Q4: What are the typical acid catalysts used for alcohol dehydration, and are there any disadvantages to using them?

A4: Concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are the most common acid catalysts.[4][8] While effective, concentrated sulfuric acid can cause undesirable side reactions, such as oxidation of the alcohol to carbon dioxide and charring.[4] Phosphoric acid is generally less oxidizing and produces cleaner results.[4] Other catalysts like montmorillonite (B579905) clay are also used as a greener alternative.[9][10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of desired alkene product. - Incomplete reaction. - Reaction conditions favoring the reverse reaction (hydration). - Loss of volatile product during workup.- Increase reaction temperature or time to ensure completion. - Remove the alkene product as it forms by distillation to shift the equilibrium towards the products (Le Châtelier's principle).[11] - Use a cooled receiver during distillation to minimize product loss.[12]
Formation of the undesired alkene isomer as the major product. - The reaction is under the wrong type of control (kinetic instead of thermodynamic, or vice versa).- To favor the thermodynamic product (more stable, typically more substituted alkene), use higher reaction temperatures and longer reaction times to allow the reaction to reach equilibrium. - To favor the kinetic product (faster-forming, typically less substituted alkene), use lower reaction temperatures and shorter reaction times. Monitor the reaction closely and stop it before equilibrium is reached.
Presence of significant amounts of ether byproducts. - Reaction temperature is too low.- Ether formation can compete with dehydration, especially at lower temperatures.[13] Increase the reaction temperature to favor elimination over substitution.
Charring or dark coloration of the reaction mixture. - Use of a strong oxidizing acid like concentrated sulfuric acid. - Reaction temperature is too high.- Switch to a less oxidizing acid, such as phosphoric acid.[4] - Carefully control the reaction temperature to avoid decomposition.
Inconclusive results from GC-MS analysis. - Contamination of the sample or glassware.[9] - Co-elution of product isomers.- Ensure all glassware is thoroughly cleaned and dried. - Optimize the GC method (e.g., change the temperature ramp or use a different column) to improve separation. "Spiking" the sample with a known standard can help identify peaks.[11]

Product Distribution under Kinetic vs. Thermodynamic Control

The following table provides an example of how reaction conditions can influence the product distribution in the dehydration of 2-butanol.[14][15]

Alcohol Conditions Control Major Product Minor Product(s) Approximate Ratio
2-ButanolLower Temperature (e.g., gentle heating)Kinetic1-Butenetrans-2-Butene, cis-2-ButeneVaries, but 1-Butene is significant
2-ButanolHigher Temperature (e.g., 170°C with H₂SO₄)Thermodynamictrans-2-Butenecis-2-Butene, 1-Butenetrans-2-Butene > cis-2-Butene > 1-Butene

Note: The exact ratios can vary depending on the specific acid catalyst and reaction setup.

Experimental Protocols

General Protocol for Acid-Catalyzed Dehydration of a Secondary Alcohol (e.g., 2-Methylcyclohexanol)

This protocol is a general guideline and may need to be optimized for specific alcohols and desired outcomes.

Materials:

  • 2-Methylcyclohexanol

  • 85% Phosphoric acid (or concentrated Sulfuric acid)

  • Boiling chips

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or calcium chloride (CaCl₂)

  • Apparatus for fractional distillation

  • Separatory funnel

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the alcohol (e.g., 6 mL of 2-methylcyclohexanol) and the acid catalyst (e.g., 5 mL of 85% phosphoric acid) with a few boiling chips.[11]

  • Distillation: Assemble a fractional distillation apparatus with the round-bottom flask as the distilling flask.[11] Use a cooled receiving flask to collect the distillate.

  • Heating: Gently heat the reaction mixture using a heating mantle or sand bath.[11] The goal is to distill the alkene product as it forms. Keep the distillation head temperature below 100°C to minimize co-distillation of the unreacted alcohol.[11]

  • Workup:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the organic layer with water to remove any residual acid.[12]

    • Follow with a wash using a 10% sodium carbonate solution to neutralize any remaining acid.[12]

    • Separate the organic layer and dry it over a suitable drying agent like anhydrous sodium sulfate.[8][11]

  • Analysis:

    • Carefully decant or filter the dried product into a clean, dry vial.

    • Analyze the product mixture by GC-MS to determine the relative percentages of the different alkene isomers formed.[8][9][12]

Visualizations

Kinetic_vs_Thermodynamic_Control cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Reactants Alcohol + H+ Intermediate Carbocation Reactants->Intermediate Protonation & Loss of H2O Kinetic_Product Kinetic Product (Less Substituted Alkene) Intermediate->Kinetic_Product Lower Temp, Shorter Time Thermodynamic_Product Thermodynamic Product (More Substituted Alkene) Intermediate->Thermodynamic_Product Higher Temp, Longer Time Kinetic_Product->Thermodynamic_Product Equilibration (at high temp)

Caption: Reaction pathways for kinetic and thermodynamic control.

Troubleshooting_Workflow Start Start: Undesired Product Ratio Check_Control Is the major product the less stable isomer? Start->Check_Control Increase_Temp_Time Action: Increase temperature and/or reaction time to favor thermodynamic control. Check_Control->Increase_Temp_Time Yes Decrease_Temp_Time Action: Decrease temperature and/or reaction time to favor kinetic control. Check_Control->Decrease_Temp_Time No (major product is more stable but yield is low or side products) Analyze_Products Analyze product ratio (GC-MS) Increase_Temp_Time->Analyze_Products Decrease_Temp_Time->Analyze_Products End_Success End: Desired product ratio achieved Analyze_Products->End_Success Success End_Fail End: Re-evaluate mechanism (e.g., rearrangements) Analyze_Products->End_Fail Failure

Caption: Troubleshooting logic for optimizing product ratios.

References

Technical Support Center: Dehydration of 1-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth information, experimental protocols, and troubleshooting advice for the acid-catalyzed dehydration of 1-methylcyclohexanol (B147175), a common procedure in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is 1-methylcyclohexene the major product in the acid-catalyzed dehydration of 1-methylcyclohexanol?

A1: The formation of 1-methylcyclohexene as the major product is governed by Zaitsev's rule, which states that in an elimination reaction, the more substituted (and therefore more thermodynamically stable) alkene is favored.[1][2] The reaction proceeds via an E1 (elimination, unimolecular) mechanism.[1][3]

The key steps are:

  • Protonation of the Hydroxyl Group: The acid catalyst (e.g., H₃PO₄ or H₂SO₄) protonates the hydroxyl group of 1-methylcyclohexanol, converting it into a good leaving group (water).[1][4]

  • Formation of a Carbocation: The protonated alcohol loses a water molecule to form a stable tertiary carbocation. This is the slow, rate-determining step of the reaction.[1][5]

  • Deprotonation: A weak base, such as water or the conjugate base of the acid catalyst, removes a proton from a carbon atom adjacent to the carbocation.[1]

    • Removal of a proton from the adjacent carbon within the ring leads to the trisubstituted and more stable 1-methylcyclohexene.

    • Removal of a proton from the methyl group results in the disubstituted and less stable methylenecyclohexane (B74748).

Because 1-methylcyclohexene is the more stable product, it is formed in greater abundance.[1]

Q2: What is the mechanism for this reaction?

A2: The dehydration of 1-methylcyclohexanol follows an E1 mechanism, as it involves the formation of a carbocation intermediate.[6][7] Tertiary alcohols, like 1-methylcyclohexanol, readily form stable tertiary carbocations, favoring the E1 pathway.[4][6] Primary alcohols, in contrast, tend to undergo dehydration via an E2 mechanism to avoid the formation of highly unstable primary carbocations.[4][8]

Q3: What are the common side products, and how can their formation be minimized?

A3: The most common side product is the less stable isomer, methylenecyclohexane.[1] Other potential side products include polymers formed from the alkene products in the presence of strong acid, and ethers, which can form at lower temperatures via an S(_N)2 reaction between alcohol molecules.[1] To minimize side products, it is crucial to control the reaction temperature and distill the alkene products as they are formed, which shifts the equilibrium toward the desired products.[8]

Experimental Protocol: Dehydration of 1-Methylcyclohexanol

This protocol provides a detailed methodology for the synthesis and analysis of 1-methylcyclohexene.

Materials:

Reagent/MaterialFormulaPurity/Concentration
1-MethylcyclohexanolC₇H₁₄O>98%
Phosphoric AcidH₃PO₄85%
Sodium BicarbonateNaHCO₃Saturated Solution
Sodium Chloride (Brine)NaClSaturated Solution
Anhydrous Sodium SulfateNa₂SO₄Granular
Hexane (for GC)C₆H₁₄GC Grade

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine 10.0 g of 1-methylcyclohexanol with 5 mL of 85% phosphoric acid and a few boiling chips.[1]

  • Distillation: Assemble a fractional distillation apparatus. Gently heat the mixture with a heating mantle. The alkene products and water will co-distill.[1] Collect the distillate in a receiving flask cooled in an ice bath, maintaining the head temperature below 100°C.[1]

  • Workup:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the organic layer sequentially with 15 mL of water, 15 mL of saturated sodium bicarbonate solution (vent frequently to release CO₂), and 15 mL of brine.[1]

  • Drying and Isolation:

    • Transfer the organic layer to a dry Erlenmeyer flask and add anhydrous sodium sulfate. Let it stand for 10-15 minutes until the liquid is clear.[1]

    • Decant the dried product into a pre-weighed vial and determine the mass to calculate the percent yield.[1]

  • Analysis:

    • Prepare a dilute solution of the product in hexane.

    • Inject a 1 µL sample into a gas chromatograph (GC) to determine the relative percentages of 1-methylcyclohexene and methylenecyclohexane by integrating the peak areas.[1]

Troubleshooting Guide

IssuePossible Cause(s)Troubleshooting Steps
Low yield of 1-methylcyclohexene - Reaction did not go to completion.- Loss of product during workup.- Conditions favoring the kinetic product (methylenecyclohexane).[1]- Ensure proper heating and allow sufficient reaction time for equilibrium to favor the thermodynamic product.[1]- Be careful during transfers and extractions.- Use a moderate temperature to favor the more stable product.
Reaction mixture turns dark brown or black - Charring caused by a strong, oxidizing acid like sulfuric acid.- Overheating.[1]- Use 85% phosphoric acid, which is less oxidizing.[1]- Carefully control the temperature with a heating mantle and ensure efficient stirring.[1]
Unexpected peaks in GC analysis - Impurities in the starting material.- Formation of side products like polymers or ethers.[1]- Verify the purity of the starting 1-methylcyclohexanol with GC.- Ensure the distillation temperature does not significantly exceed the boiling point of the desired products.

Reaction Mechanism Diagram

E1_Dehydration s1_start 1-Methylcyclohexanol s1_end Protonated Alcohol s1_start->s1_end + H₃O⁺ s2_start Protonated Alcohol s2_end Tertiary Carbocation s2_start->s2_end - H₂O s3_start Tertiary Carbocation p1 1-Methylcyclohexene (Major Product - Trisubstituted) s3_start->p1 - H⁺ (from ring) p2 Methylenecyclohexane (Minor Product - Disubstituted) s3_start->p2 - H⁺ (from methyl)

Caption: E1 mechanism for the acid-catalyzed dehydration of 1-methylcyclohexanol.

References

Technical Support Center: Synthesis of 1-Methylcycloheptanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during the synthesis of 1-Methylcycloheptanol, primarily via the Grignard reaction of cycloheptanone (B156872) with a methylmagnesium halide.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a very low or zero yield of this compound?

The most frequent cause is the presence of moisture or other protic impurities in the glassware, solvents, or reagents. Grignard reagents are extremely strong bases and will react with any source of acidic protons (like water or alcohols) in a process called quenching, which destroys the reagent.[1][2]

Q2: My Grignard reagent formation (reaction of magnesium with methyl halide) is not starting. What should I do?

This is a common issue often due to an oxide layer on the magnesium turnings. You can activate the magnesium by gently crushing the turnings to expose a fresh surface, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane (B42909) to initiate the reaction.[3]

Q3: The reaction mixture turned dark brown/black. Is this normal?

While the initial formation of the Grignard reagent can cause the solution to turn gray or black, a persistent dark color during the addition of cycloheptanone may indicate side reactions or decomposition, possibly due to overheating.[4]

Q4: How can I improve the purity of my final product?

Purification is typically achieved through distillation.[4] Ensure your workup procedure effectively removes unreacted starting materials and magnesium salts. Washing the organic layer with a saturated aqueous solution of ammonium (B1175870) chloride is a standard quenching method, followed by washes with brine and drying over an anhydrous salt like magnesium sulfate (B86663).[3]

Troubleshooting Guide: Low Yield

This section addresses specific problems that can lead to reduced yields of this compound.

Problem 1: Low Yield with Significant Recovery of Starting Material (Cycloheptanone)
Potential Cause Explanation & Solution
Enolization of Cycloheptanone The Grignard reagent (methylmagnesium halide) can act as a base and deprotonate the alpha-carbon of cycloheptanone, forming an enolate.[5][6] This enolate is unreactive towards the Grignard reagent and will revert to cycloheptanone upon acidic workup. This is a significant side reaction, especially with sterically hindered ketones.[5] Solution: Perform the addition of cycloheptanone to the Grignard reagent at a low temperature (e.g., 0 °C) to favor the nucleophilic addition over enolization.[3] Adding the Grignard reagent slowly to the ketone can also minimize this issue.
Inactive or Insufficient Grignard Reagent If the Grignard reagent was not fully formed or was partially quenched by moisture, there will not be enough nucleophile to react with all the cycloheptanone. Solution: Ensure all glassware is flame-dried and solvents are anhydrous. Use fresh, high-quality magnesium and methyl halide. It is also good practice to titrate the Grignard reagent before use to determine its exact concentration.
Problem 2: Low Yield with Formation of Byproducts
Potential Cause Explanation & Solution
Wurtz Coupling The methylmagnesium halide can couple with the unreacted methyl halide, forming ethane. This reduces the concentration of the active Grignard reagent. Solution: Maintain a moderate reaction temperature during the formation of the Grignard reagent and ensure efficient stirring to promote the reaction with magnesium over self-coupling.[3]
Reduction of Ketone With bulky Grignard reagents or sterically hindered ketones, a hydride can be transferred from the beta-carbon of the Grignard reagent, reducing the ketone to a secondary alcohol (cycloheptanol).[5] Solution: While less common with methylmagnesium halides, ensuring a low reaction temperature can help minimize this side reaction.
Inefficient Workup & Purification The product can be lost during extraction and purification steps. This compound is relatively volatile. Solution: Perform extractions carefully to avoid emulsions. During distillation, ensure the apparatus is well-sealed and the receiving flask is adequately cooled to prevent loss of the product.[7]
Data Presentation: Impact of Reaction Conditions on Yield

While specific yield percentages vary widely based on scale and exact procedure, the following table summarizes the general effects of key parameters on the synthesis.

Parameter Condition Effect on Yield Reasoning
Temperature Too High (> Room Temp)DecreasedFavors side reactions like enolization and Wurtz coupling.[3]
Optimal (0 °C for addition)IncreasedMinimizes side reactions by controlling the exothermic addition.[3]
Solvent Wet/ImpureDecreasedQuenches the Grignard reagent.[8]
Anhydrous Ether/THFIncreasedEssential for the formation and stability of the Grignard reagent.
Reagent Quality Old/Oxidized MgDecreasedFails to form the Grignard reagent efficiently.[3]
Fresh/Activated MgIncreasedEnsures efficient formation of the organometallic reagent.
Workup Quenching with WaterDecreasedCan lead to the formation of magnesium hydroxide (B78521) emulsions, making extraction difficult.[8]
Quenching with Sat. NH₄ClIncreasedProvides a milder quench, simplifying the isolation of the alcohol.[3]

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure and should be adapted with appropriate safety precautions.

Materials:

  • Magnesium turnings

  • Methyl iodide (or bromide)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Cycloheptanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Flame-dry all glassware (a three-neck round-bottom flask, reflux condenser, and dropping funnel) and allow it to cool under a nitrogen or argon atmosphere.

  • Grignard Reagent Formation: Place magnesium turnings in the flask. Add a portion of anhydrous ether. Add a solution of methyl iodide in anhydrous ether dropwise to the stirred magnesium suspension. The reaction should initiate, indicated by bubbling and a gray color. If it doesn't start, add a small iodine crystal. Once initiated, add the remaining methyl iodide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 30-60 minutes.

  • Reaction: Cool the Grignard reagent solution to 0 °C using an ice bath. Add a solution of cycloheptanone in anhydrous ether to the dropping funnel and add it dropwise to the stirred Grignard reagent. Maintain the temperature at 0 °C during the addition.[3]

  • Warming: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional hour to ensure the reaction goes to completion.[3]

  • Workup (Quenching): Cool the reaction mixture back down in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent. A white precipitate of magnesium salts will form.[3]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer two more times with diethyl ether.

  • Washing & Drying: Combine all the organic layers and wash them with brine. Dry the combined organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. Purify the crude this compound by vacuum distillation.

Visual Guides

Reaction_Mechanism cluster_main Desired Pathway cluster_side Side Reaction ketone Cycloheptanone alkoxide Magnesium Alkoxide Intermediate ketone->alkoxide Nucleophilic Addition enolate Enolate (Side Product) ketone->enolate Deprotonation (Base) grignard CH₃MgBr (Grignard Reagent) product This compound alkoxide->product H₃O⁺ Workup reverted_ketone Cycloheptanone (Recovered) enolate->reverted_ketone H₃O⁺ Workup

Caption: Reaction mechanism for this compound synthesis.

Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_solution Potential Cause & Solution start Low Yield of This compound q1 Is starting material (cycloheptanone) recovered? start->q1 q2 Was Grignard formation sluggish? start->q2 q3 Was workup difficult? (e.g., emulsions) start->q3 s1 Cause: Enolization Solution: Lower reaction temp (0°C). q1->s1 Yes s2 Cause: Inactive Mg / Moisture Solution: Activate Mg, use dry solvent/glassware. q2->s2 Yes s3 Cause: Improper Quenching Solution: Use sat. NH₄Cl instead of water. q3->s3 Yes

Caption: Troubleshooting workflow for low product yield.

Logical_Relationships param Reaction Parameters temp Low Temperature (0°C) param->temp dry Anhydrous Conditions param->dry main_rxn Desired Reaction (Nucleophilic Addition) temp->main_rxn Favors side_rxn Side Reactions (Enolization, Quenching) temp->side_rxn Inhibits dry->main_rxn Enables dry->side_rxn Inhibits yield High Yield of This compound main_rxn->yield Leads to side_rxn->yield Prevents

Caption: Relationship between parameters and reaction outcome.

References

Technical Support Center: Purification of 1-Methylcycloheptanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Methylcycloheptanol. It is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in crude this compound often depend on the synthetic route. If prepared via a Grignard reaction from cycloheptanone (B156872) and a methyl magnesium halide, impurities can include unreacted starting materials, the solvent (e.g., THF, diethyl ether), and byproducts from side reactions. If synthesized through the dehydration of a diol, residual acid catalyst and isomeric alkenes might be present.

Q2: What are the primary purification techniques for this compound?

A2: The most common and effective purification techniques for this compound, a tertiary alcohol, are fractional distillation under reduced pressure, column chromatography, and crystallization.[1][2] The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q3: Why is vacuum distillation preferred for purifying this compound?

A3: this compound has a relatively high boiling point. Distillation at atmospheric pressure would require high temperatures, which can lead to decomposition of the tertiary alcohol.[3] Vacuum distillation lowers the boiling point, mitigating the risk of thermal degradation and the formation of elimination byproducts (alkenes).

Q4: My this compound sample is an oil and won't crystallize. What can I do?

A4: "Oiling out" is a common issue when a compound's melting point is lower than the boiling point of the chosen solvent.[4] To induce crystallization, you can try using a lower-boiling point solvent or a mixed-solvent system. Adding a small amount of a "poor" solvent (one in which the compound is less soluble) can also promote crystallization.[4] Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[5]

Q5: How do I choose an appropriate solvent system for column chromatography of this compound?

A5: The choice of solvent system for column chromatography depends on the polarity of the impurities. Since this compound is a moderately polar compound, a common approach is to use a non-polar solvent like hexane (B92381) or heptane (B126788) as the mobile phase, with increasing amounts of a more polar solvent like ethyl acetate (B1210297) or diethyl ether to elute the product. Thin-layer chromatography (TLC) should be used to determine the optimal solvent ratio that provides good separation between the desired product and impurities.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Solution
Bumping or uneven boiling Insufficient agitation or lack of boiling chips.Add a magnetic stir bar or fresh boiling chips to the distillation flask.
Product is decomposing in the distillation pot (darkening of the residue) Distillation temperature is too high.Use a vacuum source to lower the boiling point. Ensure the heating mantle is not set too high.[3]
Poor separation of fractions Inefficient fractionating column.Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). Ensure a slow and steady distillation rate (1-2 drops per second).[6]
No distillate is collecting Vapor temperature is not reaching the condenser; system leak.Check for leaks in the glassware joints. Ensure the heating mantle is providing sufficient heat. Insulate the distillation head and column.
Column Chromatography
Problem Possible Cause Solution
Poor separation of spots on TLC Inappropriate solvent system.Experiment with different solvent systems of varying polarity. A common starting point is a mixture of hexane and ethyl acetate.
Compound is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
Cracks or channels in the silica (B1680970) gel bed Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Compound streaks on the TLC plate The sample is too concentrated; presence of very polar impurities.Dilute the sample before spotting on the TLC plate. Consider a pre-purification step like an extraction to remove highly polar impurities.
Crystallization
Problem Possible Cause Solution
Product "oils out" instead of crystallizing The melting point of the solute is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a mixed-solvent system. Adding a "poor" solvent can help induce crystallization.[4]
No crystals form upon cooling The solution is not supersaturated.Evaporate some of the solvent to increase the concentration of the product.[7]
Low recovery of the purified product The product has significant solubility in the cold solvent.Cool the crystallization mixture in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals during filtration.
Impurities co-precipitate with the product The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. This allows for the formation of a more ordered crystal lattice that excludes impurities.

Experimental Protocols

Fractional Vacuum Distillation

This protocol is for the purification of this compound from non-volatile impurities and byproducts with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Vacuum source and gauge

  • Heating mantle with magnetic stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask.

  • Begin stirring and gradually apply vacuum to the system.

  • Once the desired pressure is reached and stable, begin heating the distillation flask.

  • Collect any low-boiling fractions in a separate receiving flask.

  • Monitor the temperature at the distillation head. The boiling point will be lower than the atmospheric boiling point.

  • Collect the fraction corresponding to the boiling point of this compound at the applied pressure.

  • Stop the distillation before the flask goes to dryness to prevent the formation of peroxides in the residue.

  • Allow the apparatus to cool completely before releasing the vacuum.

Flash Column Chromatography

This protocol is suitable for separating this compound from impurities with similar polarities.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Chromatography column

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Determine the optimal eluent system using TLC. The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Pack the chromatography column with silica gel as a slurry in the initial, less polar eluent.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the chosen solvent system, collecting fractions.

  • Gradually increase the polarity of the eluent if necessary to elute the product.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow Crude Crude this compound Analysis Initial Purity Analysis (GC/NMR) Crude->Analysis Decision Purity Sufficient? Analysis->Decision Distillation Fractional Vacuum Distillation Decision->Distillation No, High Boiling Impurities Chromatography Column Chromatography Decision->Chromatography No, Similar Polarity Impurities Crystallization Crystallization Decision->Crystallization No, Solid Impurities Pure_Product Pure this compound Decision->Pure_Product Yes Final_Analysis Final Purity Analysis (GC/NMR) Distillation->Final_Analysis Chromatography->Final_Analysis Crystallization->Final_Analysis Final_Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Attempted Check_Purity Is Purity > 98%? Start->Check_Purity Success Purification Successful Check_Purity->Success Yes Failure Identify Issue Check_Purity->Failure No Distillation_Issue Distillation Problem? Failure->Distillation_Issue Chromatography_Issue Chromatography Problem? Distillation_Issue->Chromatography_Issue No Distillation_Guide Consult Distillation Troubleshooting Guide Distillation_Issue->Distillation_Guide Yes Crystallization_Issue Crystallization Problem? Chromatography_Issue->Crystallization_Issue No Chromatography_Guide Consult Chromatography Troubleshooting Guide Chromatography_Issue->Chromatography_Guide Yes Crystallization_Guide Consult Crystallization Troubleshooting Guide Crystallization_Issue->Crystallization_Guide Yes

Caption: Troubleshooting logic for purification challenges.

References

Technical Support Center: Alcohol Dehydration for Alkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the dehydration of alcohols to synthesize alkenes. Our focus is on preventing undesirable side reactions, specifically charring and polymerization, to ensure high-purity alkene products.

Troubleshooting Guides

This section addresses specific issues that may arise during your alcohol dehydration experiments.

Issue 1: Significant charring or darkening of the reaction mixture is observed.

  • Question: My reaction mixture turned black, and I have a solid, tar-like substance. What is causing this, and how can I prevent it?

  • Answer: Charring is a common issue, particularly when using concentrated sulfuric acid as the catalyst. Sulfuric acid is a strong oxidizing agent and can oxidize the alcohol to carbon dioxide, while being reduced to sulfur dioxide.[1] This process is often accompanied by the formation of a black carbonaceous mass.

    Solutions:

    • Catalyst Selection: Switch from concentrated sulfuric acid to concentrated phosphoric(V) acid. Phosphoric acid is a weaker oxidizing agent and is less prone to causing charring, leading to a cleaner reaction.[1]

    • Temperature Control: Avoid excessive heating. High temperatures can accelerate the oxidative side reactions that lead to charring. Maintain the temperature within the recommended range for your specific alcohol and catalyst (see Table 1).

    • Alternative Catalysts: Consider using solid acid catalysts like heated aluminum oxide or zeolites. These catalysts often require higher temperatures but can provide cleaner reactions as the alcohol vapor is passed over the heated catalyst.[1]

Issue 2: The yield of the desired alkene is low, and a significant amount of a higher-boiling liquid is isolated.

  • Question: My alkene yield is much lower than expected, and I've isolated a significant amount of a byproduct with a higher boiling point. What is this byproduct, and how can I favor alkene formation?

  • Answer: The higher-boiling byproduct is likely an ether, formed through an intermolecular dehydration reaction between two alcohol molecules. This reaction competes with the desired intramolecular dehydration to form an alkene. The formation of ether is generally favored at lower temperatures, while alkene formation is favored at higher temperatures.

    Solutions:

    • Optimize Reaction Temperature: Ensure your reaction is conducted at the appropriate temperature to favor elimination (alkene formation) over substitution (ether formation). Refer to the temperature guidelines in Table 1. For example, the dehydration of ethanol (B145695) using concentrated sulfuric acid yields mainly diethyl ether at around 140°C, but ethene becomes the major product at 170-180°C.

    • Choice of Alcohol: Be aware that this is a more significant issue for primary alcohols. Secondary and tertiary alcohols are more prone to undergo elimination to form alkenes.

    • Reaction Setup: Use a distillation setup to remove the lower-boiling alkene as it is formed. This shifts the equilibrium towards the desired product and prevents the alkene from participating in further reactions.

Issue 3: The product appears to be viscous, or a solid polymer forms during the reaction or workup.

  • Question: My product is thick and oily, or it solidified upon standing. I suspect polymerization. What causes this, and how can I inhibit it?

  • Answer: The acidic conditions and heat used for alcohol dehydration can also catalyze the polymerization of the newly formed alkene. The carbocation intermediate in the E1 mechanism can be attacked by another alkene molecule, initiating a chain reaction.

    Solutions:

    • Minimize Reaction Time and Temperature: Do not heat the reaction mixture for longer than necessary. Once the alkene is formed, prolonged exposure to acid and heat increases the likelihood of polymerization.

    • Immediate Distillation: As mentioned previously, distilling the alkene from the reaction mixture as it forms is a highly effective method to prevent polymerization.

    • Use of Inhibitors during Purification and Storage: While adding inhibitors directly to the reaction mixture is not common, they are crucial during workup and storage. After isolating the crude alkene, add a small amount of a polymerization inhibitor like hydroquinone (B1673460) or butylated hydroxytoluene (BHT) before distillation or storage.

    • Purification Considerations: During purification by distillation, avoid heating the distillation pot to dryness, as this can concentrate any non-volatile initiators and lead to polymerization. Adding a non-volatile inhibitor to the distillation flask is a good practice.

Frequently Asked Questions (FAQs)

Q1: Which acid catalyst is best for alcohol dehydration?

A1: The choice of catalyst depends on the substrate and the desired outcome.

  • Concentrated Sulfuric Acid: Effective but often leads to charring and the formation of sulfur dioxide.[1]

  • Concentrated Phosphoric(V) Acid: A cleaner alternative to sulfuric acid as it is a weaker oxidizing agent and produces less charring.[1] It is often the preferred choice for laboratory-scale preparations.

  • Solid Catalysts (e.g., Alumina, Zeolites): These are good for clean, continuous processes, especially for volatile alcohols. They avoid the issues of corrosive liquid acids.

Q2: How does the structure of the alcohol affect the dehydration reaction?

A2: The reactivity of alcohols in dehydration reactions follows the order: tertiary > secondary > primary. This is because the reaction often proceeds through a carbocation intermediate (E1 mechanism), and the stability of the carbocation follows the same trend. As a result, the reaction conditions become harsher as you move from tertiary to primary alcohols.

Q3: Can I use the same reaction conditions for all types of alcohols?

A3: No, the reaction conditions must be tailored to the type of alcohol being dehydrated. Tertiary alcohols dehydrate under the mildest conditions, while primary alcohols require the highest temperatures. Using conditions that are too harsh for a tertiary alcohol can lead to excessive side reactions, while conditions that are too mild for a primary alcohol will result in a very slow or incomplete reaction.

Q4: My reaction produced a mixture of isomeric alkenes. How can I control the regioselectivity?

A4: When multiple alkene isomers can be formed, the major product is typically the most stable (most substituted) alkene, following Zaitsev's rule. In some cases, using a bulkier base or a different leaving group can favor the formation of the less substituted (Hofmann) product, though this is less common in simple acid-catalyzed dehydrations. Carbocation rearrangements can also lead to a mixture of products.

Data Presentation

Table 1: Recommended Reaction Conditions for Alcohol Dehydration

Alcohol TypeCatalystTemperature Range (°C)Typical Side ProductsNotes
PrimaryConcentrated H₂SO₄170 - 180Ethers, char, CO₂, SO₂High potential for charring.
PrimaryHeated Al₂O₃350 - 450EthersCleaner reaction, suitable for vapor phase.
SecondaryConcentrated H₂SO₄100 - 140Ethers, isomeric alkenesLess charring than with primary alcohols.
SecondaryConcentrated H₃PO₄160 - 170Isomeric alkenesCleaner alternative to H₂SO₄.
TertiaryDilute H₂SO₄25 - 80Isomeric alkenes, polymersMild conditions are sufficient.
TertiaryConcentrated H₃PO₄85 - 100Isomeric alkenes, polymersGentle and effective.

Table 2: Comparison of Catalysts for Dehydration of Ethanol

CatalystTemperature (°C)Ethylene Yield (%)Diethyl Ether Selectivity (%)Reference
H-beta zeolite (HBZ)40099.4Low[2]
γ-Al₂O₃400~98Low[2]
Concentrated H₂SO₄170HighLow[1]
Concentrated H₂SO₄140LowHigh

Experimental Protocols

Protocol 1: Dehydration of Cyclohexanol to Cyclohexene (B86901) using Phosphoric Acid

  • Apparatus Setup: Assemble a simple distillation apparatus with a 100 mL round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Reactant Addition: To the round-bottom flask, add 20 mL (19.2 g) of cyclohexanol. Carefully add 5 mL of 85% phosphoric(V) acid and a few boiling chips. Swirl the flask gently to mix the contents.

  • Heating and Distillation: Heat the mixture gently. The temperature of the distilling vapor should be maintained below 100°C. Collect the distillate, which will consist of cyclohexene and water.

  • Workup:

    • Transfer the distillate to a separatory funnel.

    • Wash the distillate with an equal volume of saturated sodium chloride solution to remove the bulk of the water.

    • Separate the organic layer and wash it with 10% sodium carbonate solution to neutralize any remaining acid.

    • Separate the organic layer and dry it over anhydrous calcium chloride.

  • Purification: Decant the dried liquid into a clean, dry distillation flask. Add a boiling chip and a small amount of a polymerization inhibitor (e.g., a crystal of hydroquinone). Perform a final distillation, collecting the fraction that boils between 80-85°C.

Protocol 2: Dehydration of Ethanol to Ethene using Heated Aluminum Oxide

  • Apparatus Setup: Place a layer of glass wool in the middle of a horizontal combustion tube. Pack about 10 cm of the tube with aluminum oxide powder, holding it in place with another plug of glass wool. Connect one end of the tube to a flask containing ethanol, equipped with a delivery tube that reaches the aluminum oxide. The other end of the combustion tube should be connected to a delivery tube for collecting the gas over water.

  • Heating the Catalyst: Heat the aluminum oxide strongly with a Bunsen burner until it is hot.

  • Introducing the Alcohol: Gently heat the ethanol so that its vapor passes over the hot aluminum oxide.

  • Gas Collection: The ethanol will dehydrate, and ethene gas will be produced. Collect the ethene gas by the displacement of water in an inverted test tube or gas jar.

  • Safety Note: Ensure that the delivery tube is removed from the water before you stop heating to prevent suck-back of water into the hot combustion tube.

Mandatory Visualizations

G Troubleshooting Workflow for Alcohol Dehydration start Start Dehydration Reaction issue Observe Reaction Outcome start->issue charring Charring / Darkening? issue->charring Undesirable Outcome success Clean Reaction, Good Yield issue->success Desired Outcome low_yield Low Alkene Yield? charring->low_yield No solution_charring1 Switch to H3PO4 or Solid Catalyst charring->solution_charring1 Yes solution_charring2 Reduce Reaction Temperature charring->solution_charring2 Yes polymerization Viscous Product / Polymer? low_yield->polymerization No solution_low_yield1 Increase Reaction Temperature low_yield->solution_low_yield1 Yes solution_low_yield2 Distill Alkene as it Forms low_yield->solution_low_yield2 Yes polymerization->success No solution_polymerization1 Minimize Reaction Time polymerization->solution_polymerization1 Yes solution_polymerization2 Add Inhibitor During Purification polymerization->solution_polymerization2 Yes

Caption: Troubleshooting workflow for common issues in alcohol dehydration.

G Reaction Pathways in Alcohol Dehydration alcohol Alcohol protonated_alcohol Protonated Alcohol alcohol->protonated_alcohol + H+ carbocation Carbocation (E1) protonated_alcohol->carbocation - H2O (E1) alkene Alkene (Desired Product) protonated_alcohol->alkene - H2O, -H+ (E2) ether Ether (Byproduct) protonated_alcohol->ether + Alcohol, -H+ carbocation->alkene - H+ carbocation->ether + Alcohol, -H+ polymer Polymer (Byproduct) carbocation->polymer + Alkene alkene->polymer + H+, + Alkene

Caption: Competing reaction pathways in acid-catalyzed alcohol dehydration.

References

Technical Support Center: Optimizing 1-Methylcycloheptanol Dehydration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the acid-catalyzed dehydration of 1-Methylcycloheptanol.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the acid-catalyzed dehydration of this compound?

The major product is 1-methylcycloheptene (B74865), formed as the more substituted and thermodynamically stable alkene, in accordance with Zaitsev's rule.[1][2] The less substituted, exocyclic alkene, methylenecycloheptane (B3050315), is the expected minor product.

Q2: What is the underlying mechanism of this reaction?

The acid-catalyzed dehydration of this compound, a tertiary alcohol, proceeds through an E1 (Elimination, Unimolecular) mechanism.[2] This involves three key steps:

  • Protonation of the hydroxyl group by the acid catalyst to form a good leaving group (water).

  • Loss of the water molecule to form a stable tertiary carbocation intermediate. This is the rate-determining step.

  • Deprotonation by a weak base (e.g., water or the conjugate base of the acid) at a carbon adjacent to the carbocation to form the double bond.

Q3: Which acid catalyst is most suitable for this dehydration?

Both concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used.[3] However, phosphoric acid is often preferred as it is less oxidizing and reduces the likelihood of charring and other side reactions, especially at higher temperatures.[1]

Q4: How does reaction temperature influence the product distribution?

Generally, higher reaction temperatures favor the formation of the more thermodynamically stable product, 1-methylcycloheptene (Zaitsev's product). Lower temperatures might slightly favor the formation of the kinetic product, methylenecycloheptane. However, sufficient heat is necessary to drive the reaction towards the alkene products.

Q5: Can the product mixture be analyzed to determine the ratio of isomers?

Yes, gas chromatography (GC) is the most common and effective method for separating and quantifying the isomeric alkene products.[1] Gas chromatography-mass spectrometry (GC-MS) can be used for definitive identification of the products.

Troubleshooting Guide

Issue 1: Low yield of alkene products.

  • Possible Cause: Incomplete reaction.

    • Solution: Ensure the reaction is heated for a sufficient duration. Monitor the reaction progress by taking aliquots and analyzing them via GC. Also, continuously removing the alkene products from the reaction mixture via distillation as they form can drive the equilibrium towards the products, thereby increasing the yield.[4]

  • Possible Cause: Loss of volatile product during workup.

    • Solution: The alkene products are volatile. Use a cooled receiving flask (e.g., in an ice bath) during distillation to minimize evaporative losses. Ensure all distillation apparatus joints are securely sealed.

Issue 2: High proportion of the minor product, methylenecycloheptane.

  • Possible Cause: The reaction has not reached thermodynamic equilibrium.

    • Solution: Increase the reaction time or moderately increase the temperature to allow the less stable methylenecycloheptane to potentially isomerize to the more stable 1-methylcycloheptene.

Issue 3: The reaction mixture turns dark brown or black.

  • Possible Cause: Charring of the organic material.

    • Solution: This is often caused by using a strong, oxidizing acid like concentrated sulfuric acid at too high a temperature. Switch to 85% phosphoric acid, which is less prone to causing charring.[1] Ensure uniform heating by using a heating mantle with a stirrer and a sand bath.

Issue 4: Unexpected peaks in the GC analysis.

  • Possible Cause: Presence of impurities or side products.

    • Solution:

      • Analyze the starting this compound by GC to check for any impurities that might be carried through the reaction.

      • Use GC-MS to identify the molecular weight and fragmentation patterns of the unknown peaks.

      • Possible side products at lower temperatures could include the ether formed by the reaction of two alcohol molecules. At very high temperatures, rearrangements of the carbocation could lead to other isomeric alkenes.

Data Presentation

Table 1: Effect of Temperature on Product Distribution and Yield for 1-Methylcyclohexanol Dehydration

Reaction Temperature (°C)Catalyst1-Methylcyclohexene (%)Methylenecyclohexane (%)Total Yield (%)
8085% H₃PO₄~85~15~70
10085% H₃PO₄~90~10~85
12085% H₃PO₄>92<8~80 (potential for side reactions)
100conc. H₂SO₄~91~9~88 (higher risk of charring)

Table 2: Physical Properties of Reactants and Products

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compound128.21~185-187~0.95
1-Methylcycloheptene110.20~135-136~0.82
Methylenecycloheptane110.20~133-134~0.81

Experimental Protocols

Detailed Methodology for the Dehydration of this compound

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Hexane (B92381) (for GC analysis)

  • Round-bottom flask (50 mL)

  • Fractional distillation apparatus

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Erlenmeyer flasks

  • Gas chromatograph

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 10.0 g of this compound.

  • Catalyst Addition: While stirring, slowly and carefully add 5 mL of 85% phosphoric acid to the flask. Caution: The addition is exothermic.

  • Distillation: Assemble a fractional distillation apparatus. Gently heat the mixture using a heating mantle. The alkene products and water will co-distill. Collect the distillate in a receiving flask cooled in an ice bath. The temperature at the still head should be maintained below 140°C.

  • Workup:

    • Transfer the distillate to a separatory funnel.

    • Wash the organic layer sequentially with 15 mL of water, 15 mL of saturated sodium bicarbonate solution (to neutralize any residual acid), and 15 mL of brine.

    • Carefully separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

  • Drying: Add anhydrous sodium sulfate to the organic layer and swirl gently. Allow it to stand for 10-15 minutes until the liquid is clear.

  • Isolation and Analysis:

    • Decant the dried liquid into a pre-weighed vial to determine the yield.

    • Prepare a dilute solution of the product in hexane and inject it into a gas chromatograph to determine the product ratio.

Mandatory Visualization

E1_Mechanism reactant This compound protonation Protonation reactant->protonation protonated_alcohol Protonated Alcohol protonation->protonated_alcohol H_plus H+ H_plus->protonation carbocation_formation Loss of H2O (Rate-determining step) protonated_alcohol->carbocation_formation H2O_out H₂O carbocation_formation->H2O_out carbocation Tertiary Carbocation carbocation_formation->carbocation deprotonation_zaitsev Deprotonation (Zaitsev) carbocation->deprotonation_zaitsev deprotonation_hofmann Deprotonation (Hofmann) carbocation->deprotonation_hofmann product_zaitsev 1-Methylcycloheptene (Major Product) deprotonation_zaitsev->product_zaitsev product_hofmann Methylenecycloheptane (Minor Product) deprotonation_hofmann->product_hofmann base Base (H₂O) base->deprotonation_zaitsev base->deprotonation_hofmann

Caption: E1 mechanism for the dehydration of this compound.

Experimental_Workflow A 1. Reaction Setup (this compound + Acid Catalyst) B 2. Heating & Distillation (Collect distillate below 140°C) A->B C 3. Workup (Water, NaHCO₃, Brine Washes) B->C D 4. Drying (Anhydrous Na₂SO₄) C->D E 5. Isolation (Decant and weigh product) D->E F 6. Analysis (Gas Chromatography) E->F

Caption: Experimental workflow for this compound dehydration.

References

Navigating the Dehydration of Tertiary Alcohols: A Technical Guide to Acid Catalyst Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the acid-catalyzed dehydration of tertiary alcohols is a fundamental transformation in organic synthesis. However, selecting the optimal acid catalyst and reaction conditions is crucial for maximizing alkene yield and minimizing side reactions. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during this critical reaction.

Catalyst Comparison for Tertiary Alcohol Dehydration

Choosing the appropriate acid catalyst is paramount for a successful dehydration reaction. The selection often involves a trade-off between reactivity and selectivity. Below is a comparative summary of commonly used acid catalysts for the dehydration of tertiary alcohols.

CatalystTypical ConditionsAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Concentrated, 25-100°CHighly effective and readily available.Strong oxidizing agent, can lead to charring and the formation of sulfur dioxide and carbon dioxide. Can also promote polymerization of the resulting alkene.[1][2]
Phosphoric Acid (H₃PO₄) Concentrated, 85-200°CLess oxidizing than sulfuric acid, leading to cleaner reactions with fewer side products.[1][2]Generally requires higher temperatures and may be less reactive than sulfuric acid.
p-Toluenesulfonic Acid (TsOH) Catalytic amounts, often in a non-polar solvent (e.g., toluene), 70-200°CSolid, making it easier to handle and measure. Often used in reactions where water is removed azeotropically.[3][4]Can be less reactive than strong mineral acids.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the acid-catalyzed dehydration of tertiary alcohols?

A1: The dehydration of tertiary alcohols proceeds through an E1 (unimolecular elimination) mechanism.[5][6][7] The reaction is initiated by the protonation of the alcohol's hydroxyl group by the acid catalyst, forming a good leaving group (water).[5][6] This is followed by the departure of the water molecule to form a stable tertiary carbocation intermediate.[5][6][8] Finally, a weak base (often water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of an alkene.[5][6]

Q2: Why are tertiary alcohols easier to dehydrate than primary or secondary alcohols?

A2: The ease of dehydration follows the order: tertiary > secondary > primary.[9] This is directly related to the stability of the carbocation intermediate formed during the E1 reaction. Tertiary carbocations are the most stable due to the electron-donating inductive effect and hyperconjugation from the three alkyl groups attached to the positively charged carbon.[8] This increased stability lowers the activation energy for the rate-determining step (carbocation formation), allowing the reaction to proceed under milder conditions.[9]

Q3: My reaction is producing a mixture of alkene isomers. How can I control the regioselectivity?

A3: The formation of multiple alkene isomers is common when the tertiary carbocation has different types of adjacent protons that can be removed. According to Zaitsev's rule , the major product is typically the most substituted (and therefore most stable) alkene.[10][11] For example, the dehydration of 2-methyl-2-butanol (B152257) yields both 2-methyl-2-butene (B146552) (the more substituted Zaitsev product) and 2-methyl-1-butene (B49056) (the less substituted Hofmann product), with the Zaitsev product being major. To influence the product ratio, you can sometimes use bulkier bases or catalysts, though for tertiary alcohol dehydration via E1, the thermodynamic product (Zaitsev) usually predominates.

Q4: I am observing a significant amount of a high-boiling point side product. What could it be?

A4: A common high-boiling point side product in acid-catalyzed alcohol dehydration is an ether . Ether formation occurs when the alcohol, acting as a nucleophile, attacks the carbocation intermediate. This is more likely to happen at lower temperatures.[6][9] To minimize ether formation, it is crucial to maintain a sufficiently high reaction temperature to favor elimination over substitution.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no alkene yield 1. Insufficiently acidic catalyst: The catalyst concentration may be too low, or the acid may be too weak. 2. Reaction temperature is too low: Dehydration is an endothermic process and requires sufficient heat to proceed. 3. Incomplete reaction: The reaction time may be too short.1. Increase the catalyst loading or use a stronger acid. 2. Gradually increase the reaction temperature while monitoring for product formation. For tertiary alcohols, temperatures between 25°C and 100°C are typical with strong acids.[6] 3. Monitor the reaction progress using techniques like TLC or GC and extend the reaction time if necessary.
Formation of rearranged products The carbocation intermediate is rearranging to a more stable carbocation before elimination occurs. This is more common with secondary alcohols but can happen with certain tertiary alcohols.[7]Unfortunately, carbocation rearrangements are inherent to the E1 mechanism and can be difficult to prevent completely with traditional acid catalysts. If rearrangement is a major issue, consider alternative, non-E1 dehydration methods.
Charring or dark coloration of the reaction mixture This is often due to the use of a strong oxidizing acid like concentrated sulfuric acid, which can cause decomposition of the organic material.[1][2]Switch to a less oxidizing acid, such as phosphoric acid.[1][2] Ensure the reaction temperature is not excessively high.
Polymerization of the alkene product The acidic conditions can catalyze the polymerization of the newly formed alkene.Distill the alkene product as it is formed to remove it from the acidic reaction mixture. Use the minimum effective amount of acid catalyst.

Visualizing the Process

Experimental Workflow for Tertiary Alcohol Dehydration```dot

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis start Start setup Set up distillation apparatus start->setup reagents Combine tertiary alcohol and acid catalyst in distillation flask setup->reagents heat Heat the reaction mixture reagents->heat distill Collect the alkene product via distillation heat->distill wash Wash the distillate with sodium bicarbonate solution distill->wash dry Dry the organic layer with a drying agent (e.g., anhydrous Na₂SO₄) wash->dry purify Purify by fractional distillation (if necessary) dry->purify characterize Characterize the product (GC, NMR, IR) purify->characterize end End characterize->end

Caption: A decision tree to guide the selection of an appropriate acid catalyst.

Detailed Experimental Protocol: Dehydration of 2-Methyl-2-Butanol using Phosphoric Acid

This protocol provides a general procedure for the dehydration of a tertiary alcohol. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. This experiment should be performed in a well-ventilated fume hood.

Materials:

  • 2-Methyl-2-butanol

  • 85% Phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Boiling chips

  • Round-bottom flask (50 mL)

  • Fractional distillation apparatus (including a distillation head, condenser, and receiving flask)

  • Heating mantle

  • Separatory funnel (125 mL)

  • Erlenmeyer flasks

Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask, add 10.0 mL of 2-methyl-2-butanol and a few boiling chips.

    • Carefully and with swirling, add 5.0 mL of 85% phosphoric acid to the flask.

    • Assemble the fractional distillation apparatus with the round-bottom flask as the distilling flask. Use a pre-weighed flask as the receiving flask, cooled in an ice-water bath.

  • Dehydration and Distillation:

    • Gently heat the reaction mixture using a heating mantle.

    • The alkene products (2-methyl-2-butene and 2-methyl-1-butene) are volatile and will begin to distill.

    • Collect the distillate that boils below 45°C. Continue the distillation until no more product is collected at this temperature.

  • Work-up:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the distillate by adding 10 mL of saturated sodium bicarbonate solution to neutralize any acidic impurities. Swirl gently, then stopper and shake, venting frequently to release any pressure.

    • Allow the layers to separate and discard the lower aqueous layer.

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous sodium sulfate to the organic layer to remove any residual water. Swirl the flask and let it stand for 10-15 minutes. If the drying agent clumps together, add more until some particles move freely.

  • Purification and Characterization:

    • Decant the dried liquid into a clean, pre-weighed flask.

    • Determine the yield of the alkene mixture.

    • Characterize the product using appropriate analytical techniques such as Gas Chromatography (GC) to determine the ratio of the isomeric products, and Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure.

References

handling and safety precautions for 1-Methylcycloheptanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 1-Methylcycloheptanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered harmful if swallowed.[1][2] It can also cause skin and serious eye irritation.[1] Some data suggests it may cause respiratory irritation.[1][3] It is a combustible liquid.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE includes safety glasses or goggles to prevent eye contact, chemical-resistant gloves, and a lab coat or other protective clothing.[4] Work should be conducted in a well-ventilated area, and if ventilation is inadequate, respiratory protection may be necessary.[5][6]

Q3: How should I properly store this compound?

A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep it away from heat, sparks, open flames, and other sources of ignition.[5][6] It should also be stored separately from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[5][6]

Q4: What should I do in case of accidental skin or eye contact?

A4: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[5][6] For eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[6] Seek medical attention in both cases.[5][6]

Q5: How do I handle a small spill of this compound?

A5: For a small spill, first ensure the area is well-ventilated and all ignition sources are removed.[5] Absorb the spill with an inert material such as sand, earth, or vermiculite (B1170534) and place it in a suitable container for disposal.[5]

Troubleshooting Guide

Issue Possible Cause Solution
Irritation to eyes or skin during handling. Inadequate PPE or accidental splashing.Immediately flush the affected area with water as described in the first aid protocols. Review and enhance PPE usage, ensuring gloves and eye protection are worn at all times.
A strong odor is detected in the laboratory. Improper storage or a spill.Check that all containers of this compound are tightly sealed. Inspect the work area for any spills. If a spill is found, follow the appropriate spill cleanup protocol. Ensure work is being performed in a well-ventilated area or a fume hood.
The compound appears discolored or has impurities. Improper storage or contamination.Do not use the compound if its integrity is questionable. Dispose of it according to your institution's hazardous waste guidelines. Obtain a fresh, unopened container for your experiment.

Quantitative Data

PropertyValueReference
Molecular Formula C₈H₁₆O[1][7]
Molecular Weight 128.21 g/mol [1][7]
Appearance Liquid[1]
CAS Number 3761-94-2[1][7]

Experimental Protocols

Protocol for Handling and Use
  • Preparation : Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[5][6] Put on all required personal protective equipment, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Dispensing : When transferring or dispensing the liquid, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder.

  • Heating : If heating is required, use a water bath, heating mantle, or another controlled heating source. Avoid open flames.[5]

  • Post-Handling : After handling, wash your hands thoroughly with soap and water.[6] Clean all equipment that has come into contact with the chemical.

Protocol for Spill Cleanup
  • Evacuation and Ventilation : If a significant spill occurs, evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated to disperse vapors. Remove all sources of ignition.[5]

  • Containment : For larger spills, contain the liquid using an inert absorbent material (e.g., sand, vermiculite).[5]

  • Absorption : Absorb the spilled material with the inert absorbent.

  • Collection : Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[5] Use non-sparking tools if there is a flammability concern.[4][8]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal : Dispose of the waste container and any contaminated materials according to your institution's hazardous waste disposal procedures.[6][9]

Diagrams

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Procedures prep_area Work in a well-ventilated area wear_ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->wear_ppe avoid_contact Avoid skin and eye contact wear_ppe->avoid_contact Proceed to Handle avoid_inhalation Avoid inhalation of vapors avoid_contact->avoid_inhalation no_ignition Keep away from ignition sources avoid_inhalation->no_ignition store_cool_dry Store in a cool, dry place no_ignition->store_cool_dry After Use tight_container Keep container tightly closed store_cool_dry->tight_container away_incompatible Store away from incompatibles tight_container->away_incompatible spill Spill: Absorb with inert material skin_contact Skin Contact: Flush with water eye_contact Eye Contact: Flush with water fire Fire: Use dry chemical, CO2, or foam

Caption: Workflow for safe handling of this compound.

References

Validation & Comparative

Dehydration of 1-Methylcycloheptanol vs. 1-Methylcyclohexanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the acid-catalyzed dehydration rates of 1-methylcycloheptanol and 1-methylcyclohexanol (B147175). The comparison is grounded in the principles of reaction kinetics and carbocation stability, supported by a detailed experimental protocol for empirical validation.

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental reaction in organic synthesis, often employed in the production of alkenes which are valuable precursors in drug development and other chemical industries. This reaction typically proceeds through an E1 elimination mechanism for tertiary alcohols, such as this compound and 1-methylcyclohexanol. The rate-determining step of this mechanism is the formation of a carbocation intermediate. Consequently, the relative stability of the carbocation formed from each alcohol dictates the overall rate of dehydration. This guide explores the theoretical basis for the differing dehydration rates of these two cycloalkanols and provides a comprehensive protocol for their experimental determination.

Theoretical Comparison of Dehydration Rates

The acid-catalyzed dehydration of both this compound and 1-methylcyclohexanol proceeds via a unimolecular elimination (E1) pathway. The rate of these reactions is directly proportional to the stability of the tertiary carbocation intermediate formed after the protonated hydroxyl group leaves as a water molecule.

The primary factor influencing the stability of the respective carbocations—1-methylcycloheptyl cation and 1-methylcyclohexyl cation—is the inherent ring strain of the cycloalkane structure. This internal strain, often referred to as "I-strain," is a combination of angle strain, torsional strain, and transannular strain.

  • 1-Methylcyclohexanol: The cyclohexane (B81311) ring can readily adopt a stable chair conformation, which minimizes all three types of strain. The formation of a carbocation at a tertiary center in a cyclohexane ring is relatively favorable as the ring can maintain a low-energy conformation.

  • This compound: The cycloheptane (B1346806) ring is more flexible than cyclohexane but cannot achieve a conformation that is completely free of angle and torsional strain. This inherent strain is exacerbated in the transition state leading to the carbocation.

Therefore, it is predicted that 1-methylcyclohexanol will undergo dehydration at a faster rate than this compound . This is because the formation of the 1-methylcyclohexyl carbocation is energetically more favorable due to the lower ring strain of the six-membered ring compared to the seven-membered ring.

Data Presentation

CompoundRing SizePredicted Relative Dehydration RateMajor Alkene Product(s)
1-Methylcyclohexanol6Faster1-Methylcyclohexene, Methylenecyclohexane
This compound7Slower1-Methylcycloheptene, Methylenecycloheptane

Experimental Protocols

This section details a comprehensive experimental protocol for determining and comparing the dehydration rates of this compound and 1-methylcyclohexanol.

Objective: To determine the rate constants for the acid-catalyzed dehydration of this compound and 1-methylcyclohexanol.

Materials:

  • This compound

  • 1-Methylcyclohexanol

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

  • Anhydrous solvent (e.g., toluene (B28343) or xylenes)

  • Internal standard (e.g., dodecane (B42187) or a similar high-boiling alkane)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Ice bath

  • Separatory funnel

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Syringes for sampling

  • Volumetric flasks and pipettes

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a known concentration of the alcohol (e.g., 0.5 M 1-methylcyclohexanol) and the internal standard (e.g., 0.1 M dodecane) in the anhydrous solvent.

    • Equilibrate the reaction mixture to the desired temperature (e.g., 80°C) using a heating mantle.

  • Initiation of Reaction:

    • At time t=0, add a catalytic amount of concentrated acid (e.g., 0.05 M H₂SO₄) to the stirring reaction mixture.

  • Sampling:

    • At regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching:

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of cold, saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Workup of Samples:

    • Add a small amount of a suitable organic solvent (e.g., diethyl ether) to the quenched sample, shake, and allow the layers to separate.

    • Carefully remove the organic layer and dry it over anhydrous magnesium sulfate.

  • GC Analysis:

    • Inject a small volume (e.g., 1 µL) of the dried organic layer into the GC-FID.

    • The GC method should be optimized to separate the starting alcohol, the alkene products, and the internal standard.

  • Data Analysis:

    • Determine the concentration of the starting alcohol at each time point by comparing the peak area of the alcohol to the peak area of the internal standard.

    • Plot the concentration of the alcohol versus time.

    • Determine the initial rate of the reaction from the slope of the curve at t=0. For an E1 reaction, the rate law is rate = k[alcohol]. The rate constant (k) can be determined from a plot of ln[alcohol] versus time, where the slope will be -k.

  • Repeat the experiment for the other cycloalkanol under identical conditions.

Mandatory Visualizations

Dehydration_Mechanism cluster_cyclohexanol Dehydration of 1-Methylcyclohexanol cluster_cycloheptanol Dehydration of this compound 1-Methylcyclohexanol 1-Methylcyclohexanol Protonated Alcohol_c6 Protonated Alcohol_c6 1-Methylcyclohexanol->Protonated Alcohol_c6 + H⁺ 1-Methylcyclohexyl Cation 1-Methylcyclohexyl Cation Protonated Alcohol_c6->1-Methylcyclohexyl Cation - H₂O (rate-determining) 1-Methylcyclohexene 1-Methylcyclohexene 1-Methylcyclohexyl Cation->1-Methylcyclohexene - H⁺ Methylenecyclohexane Methylenecyclohexane 1-Methylcyclohexyl Cation->Methylenecyclohexane - H⁺ This compound This compound Protonated Alcohol_c7 Protonated Alcohol_c7 This compound->Protonated Alcohol_c7 + H⁺ 1-Methylcycloheptyl Cation 1-Methylcycloheptyl Cation Protonated Alcohol_c7->1-Methylcycloheptyl Cation - H₂O (rate-determining) 1-Methylcycloheptene 1-Methylcycloheptene 1-Methylcycloheptyl Cation->1-Methylcycloheptene - H⁺ Methylenecycloheptane Methylenecycloheptane 1-Methylcycloheptyl Cation->Methylenecycloheptane - H⁺

Caption: E1 Dehydration Mechanism for 1-Methylcyclohexanol and this compound.

Experimental_Workflow Start Start Reaction Setup Prepare reaction mixture: Alcohol + Internal Standard + Solvent Start->Reaction Setup Equilibration Heat to desired temperature Reaction Setup->Equilibration Initiation Add Acid Catalyst (t=0) Equilibration->Initiation Sampling Withdraw aliquots at time intervals Initiation->Sampling Sampling->Initiation Repeat Quenching Neutralize with NaHCO₃ Sampling->Quenching Workup Extract with organic solvent and dry Quenching->Workup GC Analysis Analyze sample by GC-FID Workup->GC Analysis Data Analysis Determine concentration vs. time and calculate rate constant GC Analysis->Data Analysis End End Data Analysis->End

Caption: Experimental Workflow for Determining Dehydration Rates.

A Comparative Guide to E1 and E2 Dehydration Mechanisms of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

The dehydration of alcohols to form alkenes is a fundamental transformation in organic synthesis. For tertiary alcohols, this elimination reaction can proceed through either a unimolecular (E1) or bimolecular (E2) pathway. The prevailing mechanism is highly dependent on the reaction conditions, influencing the product distribution and reaction rate. This guide provides a detailed comparison of the E1 and E2 mechanisms for tertiary alcohol dehydration, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Mechanistic Overview

The dehydration of tertiary alcohols is most commonly achieved under acidic conditions, which favors the E1 mechanism . This pathway involves a stepwise process initiated by the protonation of the hydroxyl group, followed by the formation of a stable tertiary carbocation intermediate.[1][2][3] Conversely, the E2 mechanism is a concerted, single-step process that is typically promoted by the use of a strong base, although specific reagents can induce an E2 pathway for tertiary alcohols under non-acidic conditions.[3][4]

E1 (Elimination, Unimolecular)

The E1 mechanism for the dehydration of a tertiary alcohol, such as 2-methyl-2-butanol (B152257), proceeds in three distinct steps:

  • Protonation of the Hydroxyl Group: The alcohol's hydroxyl group is a poor leaving group. A strong acid catalyst (e.g., H₂SO₄ or H₃PO₄) protonates the oxygen atom, converting the hydroxyl group into an alkyloxonium ion, which is an excellent leaving group (H₂O).[2][3][5]

  • Formation of a Carbocation: The alkyloxonium ion spontaneously dissociates, with the C-O bond breaking heterolytically to form a stable tertiary carbocation and a water molecule.[1][2][5] This step is the slowest and therefore the rate-determining step of the reaction.[1][5]

  • Deprotonation to Form an Alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), removes a proton from a carbon atom adjacent (beta) to the carbocation center.[3] The electrons from the C-H bond then form the π-bond of the alkene.

This mechanism generally follows Zaitsev's rule , which predicts that the major product will be the most substituted (and therefore most stable) alkene.[1][6][7]

E2 (Elimination, Bimolecular)

While less common for tertiary alcohols under standard acidic dehydration conditions, an E2 pathway can be facilitated using specific reagents, such as phosphorus oxychloride (POCl₃) in the presence of pyridine (B92270).[3] This mechanism is a single, concerted step:

  • The tertiary alcohol reacts with POCl₃ to form a chlorophosphate intermediate, which is a better leaving group than the hydroxyl group.

  • Pyridine, acting as a base, removes a proton from a beta-carbon simultaneously as the chlorophosphate group departs. The C=C double bond is formed in this single step.

The regioselectivity of the E2 reaction can be influenced by the steric bulk of the base. With a non-bulky base like pyridine, the Zaitsev product is still often favored. However, the use of a bulky base can lead to the formation of the Hofmann (least substituted) product as the major isomer due to steric hindrance.[8][9]

Comparative Summary of E1 and E2 Mechanisms

FeatureE1 MechanismE2 Mechanism
Rate Law Rate = k[Alcohol] (Unimolecular)Rate = k[Alcohol][Base] (Bimolecular)
Number of Steps Multiple steps (typically 3)[10]One concerted step[10]
Intermediate Carbocation[2][10]None (transition state only)[10]
Base Requirement Weak base is sufficient (e.g., H₂O, ROH)[11]Strong base is generally required (e.g., pyridine with POCl₃)[3]
Leaving Group Good leaving group required (protonated -OH)Good leaving group required (e.g., chlorophosphate)
Regioselectivity Zaitsev's rule is strongly favored (most stable alkene)[1][6]Can be Zaitsev or Hofmann, depending on the base's steric bulk[8]
Stereochemistry No specific requirement for geometryRequires an anti-periplanar arrangement of the beta-proton and the leaving group
Rearrangements Possible, as it involves a carbocation intermediateNot possible, as there is no carbocation intermediate
Typical Conditions Strong acid (H₂SO₄, H₃PO₄), heat[5]Phosphorus oxychloride (POCl₃) in pyridine[3]

Experimental Data: Dehydration of 2-Methyl-2-Butanol

The dehydration of 2-methyl-2-butanol is a classic experiment that illustrates the regioselectivity of elimination reactions. Under E1 conditions, it yields a mixture of 2-methyl-2-butene (B146552) (the more substituted Zaitsev product) and 2-methyl-1-butene (B49056) (the less substituted Hofmann product).

Condition/ReagentMechanismTemperature (°C)2-Methyl-2-butene (%)2-Methyl-1-butene (%)Reference
4.5 M H₂SO₄E1100~85~15General Textbook Data
POCl₃, PyridineE20 to reflux~68~32General Textbook Data

Note: The exact product ratios can vary based on precise reaction times, temperatures, and concentrations.

Experimental Protocols

Protocol 1: E1 Dehydration of 2-Methyl-2-Butanol using Sulfuric Acid

  • Apparatus Setup: Assemble a simple distillation apparatus. Place a 100 mL round-bottom flask in a heating mantle.

  • Reagents: To the round-bottom flask, add 15 mL of 2-methyl-2-butanol. Carefully and with cooling, slowly add 5 mL of concentrated sulfuric acid. Add a few boiling chips.

  • Reaction: Gently heat the mixture to distill the alkene products. The boiling points are low (2-methyl-2-butene: 38.6 °C; 2-methyl-1-butene: 31.2 °C), so a cold receiving flask is recommended.

  • Workup: Collect the distillate in a flask cooled in an ice bath. Wash the distillate with a small amount of 10% NaOH solution to neutralize any acidic components, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Analyze the product distribution using gas chromatography (GC).

Protocol 2: E2 Dehydration of a Tertiary Alcohol using POCl₃ and Pyridine

  • Apparatus Setup: Set up a reflux apparatus with a round-bottom flask, condenser, and a drying tube. The reaction should be performed in a fume hood.

  • Reagents: Dissolve the tertiary alcohol (1 equivalent) in an excess of dry pyridine in the round-bottom flask, and cool the mixture in an ice bath.

  • Reaction: Slowly add phosphorus oxychloride (POCl₃, ~1.1 equivalents) dropwise to the cooled solution. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for the time specified by the literature for the particular substrate.

  • Workup: After cooling, pour the reaction mixture over crushed ice and extract with a nonpolar solvent like diethyl ether. Wash the organic layer sequentially with water, dilute HCl (to remove pyridine), and brine. Dry the organic layer over a suitable drying agent (e.g., MgSO₄).

  • Analysis: Remove the solvent under reduced pressure. Analyze the resulting alkene mixture by gas chromatography (GC) and/or NMR spectroscopy to determine the product ratio.

Visualizing the Mechanisms

To further clarify the distinction between the E1 and E2 pathways, the following diagrams illustrate the reaction coordinates and key intermediates.

E1_Mechanism E1 Dehydration of a Tertiary Alcohol cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation (Rate-Determining) cluster_step3 Step 3: Deprotonation Alc Tertiary Alcohol (R₃C-OH) H_plus + H⁺ Oxonium Alkyloxonium Ion (R₃C-OH₂⁺) Alc->Oxonium Fast Oxonium_ion R₃C-OH₂⁺ Carbocation Tertiary Carbocation (R₃C⁺) Water_out + H₂O Carbocation_in R₃C⁺ Oxonium_ion->Carbocation Slow Base - H⁺ (via Base) Alkene Alkene Carbocation_in->Alkene Fast E2_Mechanism E2 Dehydration of a Tertiary Alcohol Reactants Tertiary Alcohol + POCl₃ Intermediate Chlorophosphate Intermediate Reactants->Intermediate Formation of good leaving group TS Transition State Intermediate->TS Base (Pyridine) attacks β-H Products Alkene + Pyridine-H⁺ + OPO₂Cl₂⁻ TS->Products Concerted elimination Logic_Flow Choosing a Dehydration Pathway Start Dehydrate Tertiary Alcohol Condition Reaction Conditions? Start->Condition E1_Path E1 Mechanism Condition->E1_Path  Strong Acid, Heat E2_Path E2 Mechanism Condition->E2_Path POCl₃, Pyridine   E1_Outcome Zaitsev Product (Major) Carbocation formation Weak base, acidic conditions E1_Path->E1_Outcome E2_Outcome Zaitsev or Hofmann Product Concerted step Strong base or specific reagents (POCl₃) E2_Path->E2_Outcome

References

Spectroscopic Analysis of 1-Methylcycloheptanol Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the reaction products of 1-Methylcycloheptanol, focusing on their spectroscopic analysis. It is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for the elucidation of molecular structures and the characterization of reaction outcomes. This document presents a detailed examination of the products formed from the dehydration of this compound, supported by spectroscopic data and experimental protocols.

Reaction Pathways of this compound

The primary reaction of this compound, a tertiary alcohol, is elimination (dehydration) to form alkenes. Oxidation of tertiary alcohols is not readily achieved under standard conditions due to the absence of a hydrogen atom on the carbon bearing the hydroxyl group.[1][2]

Dehydration Reactions

Acid-catalyzed dehydration of this compound typically proceeds through an E1 mechanism.[3] The reaction is initiated by the protonation of the hydroxyl group, which then departs as a water molecule, forming a stable tertiary carbocation. Subsequent deprotonation from an adjacent carbon atom yields the alkene products. According to Zaitsev's rule, the major product is the more substituted and thermodynamically stable alkene, which in this case is 1-Methylcycloheptene.[4][5] A minor product, the less substituted exocyclic alkene Methylenecycloheptane, may also be formed.[6][7]

Alternatively, dehydration can be effected using phosphorus oxychloride (POCl₃) in pyridine.[8][9] This reaction typically proceeds via an E2 mechanism, where the hydroxyl group is converted into a better leaving group, and a base (pyridine) removes a proton in a concerted step.[10]

Spectroscopic Data Comparison

The differentiation between the major and minor products of the dehydration reaction is readily achieved by comparing their spectroscopic data. The following tables summarize the key spectroscopic features of 1-Methylcycloheptene and Methylenecycloheptane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

CompoundFunctional GroupChemical Shift (δ) ppmMultiplicity
1-Methylcycloheptene Vinylic Proton~5.5Triplet
Allylic Protons~2.0-2.2Multiplet
Methyl Protons~1.7Singlet
Ring Protons~1.4-1.9Multiplet
Methylenecycloheptane Vinylic Protons~4.7Singlet (2H)
Allylic Protons~2.1-2.3Multiplet
Ring Protons~1.5-1.8Multiplet
Methyl ProtonsN/AN/A

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbon TypeChemical Shift (δ) ppm
1-Methylcycloheptene Quaternary Alkene (C-1)~140
Tertiary Alkene (C-2)~125
Methyl Carbon~25
Ring Carbons (sp³)~27-35
Methylenecycloheptane Quaternary Alkene (C-1)~150
Methylene Alkene (=CH₂)~110
Ring Carbons (sp³)~26-38

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

CompoundFunctional GroupAbsorption Range (cm⁻¹)
1-Methylcycloheptene C=C Stretch (trisubstituted)1670-1680
=C-H Stretch3010-3030
C-H Stretch (sp³)2850-2960
Methylenecycloheptane C=C Stretch (disubstituted)1650-1655
=C-H Stretch3070-3090
C-H Stretch (sp³)2850-2960
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Fragments (m/z)
1-Methylcycloheptene C₈H₁₄110.20110 (M+), 95, 81, 67
Methylenecycloheptane C₈H₁₄110.20110 (M+), 95, 81, 67

Note: Fragmentation patterns for isomers can be very similar, requiring careful analysis in conjunction with other spectroscopic data.

Experimental Protocols

Acid-Catalyzed Dehydration of this compound

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)[6]

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Fractional distillation apparatus[6]

  • Heating mantle

  • Separatory funnel

Procedure:

  • Place this compound into a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the flask while cooling in an ice bath.

  • Assemble a fractional distillation apparatus and heat the mixture gently.[6]

  • Collect the distillate, which will be a mixture of the alkene products and water. The distillation temperature should be monitored.

  • Transfer the distillate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate.

  • The final product can be further purified by simple distillation.

  • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy to determine the product distribution.[11]

General Protocol for Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.[12]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz). Chemical shifts are referenced to the residual solvent peak.[12]

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.[12]

3. Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for mixture analysis.

  • Data Acquisition: The sample is ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z).[12]

Visualizations

G cluster_reaction Dehydration of this compound This compound This compound Protonation Protonation This compound->Protonation + H⁺ Carbocation Tertiary Carbocation Protonation->Carbocation - H₂O Deprotonation_Major Deprotonation (Zaitsev's Rule) Carbocation->Deprotonation_Major Deprotonation_Minor Deprotonation Carbocation->Deprotonation_Minor 1-Methylcycloheptene 1-Methylcycloheptene (Major Product) Deprotonation_Major->1-Methylcycloheptene - H⁺ Methylenecycloheptane Methylenecycloheptane (Minor Product) Deprotonation_Minor->Methylenecycloheptane - H⁺

Caption: Reaction pathway for the acid-catalyzed dehydration of this compound.

G Reaction_Product Reaction Product (Alkene Mixture) GC_MS GC-MS Analysis Reaction_Product->GC_MS NMR NMR Spectroscopy (¹H and ¹³C) Reaction_Product->NMR IR IR Spectroscopy Reaction_Product->IR Separation Separation & Quantification GC_MS->Separation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Functional_Group_ID Functional Group Identification IR->Functional_Group_ID Final_Report Final Report: Product Identity and Ratio Separation->Final_Report Structure_Elucidation->Final_Report Functional_Group_ID->Final_Report

Caption: Workflow for the spectroscopic analysis of reaction products.

References

A Comparative Guide to GC-MS and ¹H NMR for the Analysis of 1-Methylcycloheptanol Dehydration Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acid-catalyzed dehydration of 1-methylcycloheptanol is a classic elimination reaction that yields a mixture of isomeric alkenes, primarily the endocyclic 1-methylcycloheptene (B74865) and the exocyclic methylenecycloheptane (B3050315). Accurate determination of the product distribution is crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring the purity of synthesized compounds. This guide provides an objective comparison of two powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Methodology Comparison: GC-MS vs. ¹H NMR

GC-MS combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. It is a highly sensitive technique ideal for identifying and quantifying volatile compounds in a mixture. In contrast, ¹H NMR spectroscopy provides detailed structural information based on the chemical environment of protons in a molecule. For product ratio determination, ¹H NMR can offer direct molar ratios through the integration of distinct proton signals without the need for calibration curves for each isomer, a significant advantage over uncalibrated GC-MS.[1]

Data Presentation: Quantitative Comparison

The following table summarizes the key performance metrics for the analysis of this compound dehydration products by GC-MS and ¹H NMR. The data presented is based on typical performance characteristics for the analysis of similar cyclic alkene isomers.

ParameterGC-MS¹H NMRKey Considerations
Selectivity/Specificity Very HighHighGC-MS provides structural confirmation via mass spectra, reducing ambiguity from co-eluting peaks. ¹H NMR differentiates isomers based on unique proton chemical shifts and coupling constants.
Sensitivity High (ng to pg range)Moderate (µg to mg range)GC-MS is significantly more sensitive, making it suitable for trace-level analysis.
Resolution High (Baseline separation achievable with optimized column and conditions)Dependent on spectral overlap; can be high for distinct signals.Achieving baseline resolution in GC-MS may require method development, particularly column selection.
Quantitative Accuracy High (with calibration)High (direct molar ratio)GC-MS requires individual calibration curves for each isomer for accurate quantification. ¹H NMR provides direct molar ratios from signal integration, assuming complete relaxation between pulses.
Analysis Time (per sample) 20-40 minutes5-15 minutes¹H NMR generally offers a faster analysis time per sample.
Sample Preparation Dilution in a volatile solventDissolution in a deuterated solventBoth methods require relatively simple sample preparation.
Cost (Instrument) Moderate to HighHighNMR spectrometers typically have a higher initial investment cost.
Throughput High (with autosampler)ModerateGC-MS with an autosampler is well-suited for high-throughput screening.

Experimental Protocols

GC-MS Method for Analysis of this compound Dehydration Products

This protocol is designed for the separation and identification of 1-methylcycloheptene and methylenecycloheptane.

1. Sample Preparation:

  • Dilute the crude reaction mixture or purified product (1 µL) in a suitable volatile solvent (1 mL), such as hexane (B92381) or acetone, in a GC vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: A polar capillary column is recommended for optimal separation of positional isomers. A good choice would be a DB-WAXetr (polyethylene glycol) column (30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Hold: 150 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-300.

3. Data Analysis:

  • Identify the peaks corresponding to 1-methylcycloheptene and methylenecycloheptane based on their retention times and mass spectra. The mass spectrum of 1-methylcycloheptene is expected to show a molecular ion peak at m/z 110 and characteristic fragments.

  • For quantitative analysis without calibration, the relative peak areas can provide an estimation of the product ratio. For accurate quantification, calibration curves for each isomer should be prepared.

¹H NMR Method for Analysis of this compound Dehydration Products

This protocol allows for the direct determination of the molar ratio of the isomeric products.

1. Sample Preparation:

  • Dissolve an accurately weighed sample of the product mixture (5-10 mg) in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

2. ¹H NMR Instrumentation and Data Acquisition:

  • NMR Spectrometer: 400 MHz or higher field strength for better signal dispersion.

  • Solvent: CDCl₃.

  • Acquisition Parameters:

    • A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the relevant protons should be used to ensure accurate integration (a D1 of 10-30 seconds is often sufficient).

    • Number of scans: 8-16, depending on the sample concentration.

3. Spectral Analysis and Quantification:

  • Identify the characteristic proton signals for each isomer.

    • 1-Methylcycloheptene: The vinylic proton signal is expected to appear around δ 5.4-5.6 ppm. The methyl group protons will appear as a singlet around δ 1.6-1.7 ppm.

    • Methylenecycloheptane: The two exocyclic vinylic protons are expected to appear as two distinct signals (or a broad singlet) around δ 4.6-4.8 ppm.

  • Integrate the area of a well-resolved, characteristic signal for each isomer. For example, integrate the vinylic proton signal of 1-methylcycloheptene (integrating to 1H) and the two exocyclic vinylic proton signals of methylenecycloheptane (integrating to 2H).

  • The molar ratio of the isomers can be calculated directly from the integral values, normalized for the number of protons each signal represents.

    • Molar Ratio (1-methylcycloheptene : methylenecycloheptane) = (Integral of 1-methylcycloheptene vinylic proton) / 1 : (Integral of methylenecycloheptane vinylic protons) / 2

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Dehydration Product Mixture Dilute Dilute in Solvent (e.g., Hexane) Start->Dilute Inject Inject into GC Dilute->Inject Separate Separation on Polar Column Inject->Separate Detect MS Detection (EI, 70 eV) Separate->Detect Chromatogram Generate Chromatogram & Mass Spectra Detect->Chromatogram Identify Identify Peaks (Retention Time & MS Library) Chromatogram->Identify Quantify Quantify (Peak Area Integration) Identify->Quantify Result Product Ratio Quantify->Result

Caption: Experimental workflow for the GC-MS analysis of this compound dehydration products.

Logic_Comparison cluster_goal Analytical Goal cluster_methods Analytical Methods cluster_attributes Method Attributes & Outcomes Goal Analyze Dehydration Products GCMS GC-MS Goal->GCMS NMR ¹H NMR Goal->NMR GCMS_Attr High Sensitivity Separation-based Requires Calibration GCMS->GCMS_Attr NMR_Attr Moderate Sensitivity Structure-based Direct Quantification NMR->NMR_Attr GCMS_Result Quantitative Result (Relative % Area or Calibrated Conc.) GCMS_Attr->GCMS_Result NMR_Result Quantitative Result (Direct Molar Ratio) NMR_Attr->NMR_Result

Caption: Logical comparison of GC-MS and ¹H NMR for the analysis of isomeric dehydration products.

References

A Researcher's Guide to Confirming Alcohol Disappearance: FTIR Analysis vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, confirming the complete consumption of a starting material is paramount to ensuring reaction success and simplifying downstream purification. For reactions involving alcohols, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid and effective method to monitor the disappearance of the characteristic hydroxyl (O-H) peak. This guide provides a comprehensive comparison of FTIR analysis with alternative techniques, complete with experimental protocols and data interpretation, to aid researchers in drug development and other scientific fields in making informed decisions for their analytical needs.

The primary indicator of an alcohol's presence in an FTIR spectrum is a strong, broad absorption band typically appearing in the region of 3200-3600 cm⁻¹.[1][2][3][4] The broadness of this peak is a direct consequence of hydrogen bonding between alcohol molecules.[1][2][5] The disappearance of this distinct peak signifies the conversion of the alcohol into a different functional group, for instance, the formation of a ketone or aldehyde, which will exhibit a new, sharp carbonyl (C=O) peak around 1700 cm⁻¹.[1][6]

Comparative Analysis of Analytical Techniques

While FTIR is a powerful tool, other analytical methods can also be employed to confirm the disappearance of an alcohol. The following table provides a comparative overview of the most common techniques.

Technique Principle Advantages Disadvantages Typical Application
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations. The disappearance of the O-H stretch at ~3200-3600 cm⁻¹ is monitored.[1][2][3]Rapid, non-destructive, requires minimal sample preparation, and can be used for in-situ reaction monitoring.[7][8]Not ideal for quantitative analysis without careful calibration. The broad O-H peak can sometimes overlap with other peaks, such as N-H stretches.[1]Real-time monitoring of reactions where an alcohol is a reactant, such as oxidation or esterification.
¹H NMR Spectroscopy with D₂O Exchange The sample is analyzed by ¹H NMR, then a few drops of deuterium (B1214612) oxide (D₂O) are added, and the spectrum is re-acquired. The acidic proton of the alcohol is exchanged with deuterium, causing the O-H peak to disappear from the spectrum.[2][4][9][10]Provides detailed structural information. The D₂O exchange experiment is a definitive method to identify the O-H proton signal.More time-consuming than FTIR, requires deuterated solvents, and the instrument is more expensive and complex to operate. The chemical shift of the O-H proton can be highly variable.[9][10]Structural elucidation of starting materials and products to confirm the absence of the alcohol moiety in the final product.
Gas Chromatography (GC) Separates compounds in a mixture based on their volatility and interaction with a stationary phase. The disappearance of the alcohol peak in the chromatogram is monitored.Highly sensitive and excellent for quantitative analysis. Can separate complex mixtures and identify impurities.Requires the sample to be volatile and thermally stable. Derivatization may be necessary for non-volatile alcohols.Quantitative analysis of reaction mixtures to determine the exact concentration of the remaining alcohol and the yield of the product.
Mass Spectrometry (MS) Ionizes molecules and separates them based on their mass-to-charge ratio. Alcohols often show characteristic fragmentation patterns, such as alpha-cleavage or dehydration.[3][4]Extremely sensitive, provides molecular weight information, and can be coupled with GC or LC for enhanced separation and identification.Can be destructive to the sample. Fragmentation patterns can sometimes be complex to interpret.Identification of products and byproducts in a reaction mixture and confirming the absence of the molecular ion corresponding to the starting alcohol.

Experimental Protocol: FTIR Analysis

This protocol outlines the general steps for using FTIR spectroscopy to monitor the disappearance of an alcohol's O-H peak during a chemical reaction.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectra to remove any interference from the instrument and the environment.

  • Initial Spectrum (t=0): Acquire the FTIR spectrum of the starting material (the alcohol) or the reaction mixture at the beginning of the reaction. This spectrum will clearly show the characteristic broad O-H stretching band.

  • Reaction Monitoring: At regular intervals during the reaction, withdraw a small aliquot of the reaction mixture and acquire its FTIR spectrum.

  • Data Analysis: Compare the series of spectra. A successful reaction will show a gradual decrease in the intensity of the broad O-H peak around 3200-3600 cm⁻¹. Concurrently, the appearance and increase in intensity of new peaks corresponding to the product (e.g., a C=O stretch for an oxidation reaction) should be observed. The reaction is considered complete when the O-H peak is no longer discernible from the baseline.

Visualizing the Workflow and Logic

To better illustrate the experimental and logical processes, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_monitoring Reaction Monitoring cluster_analysis Analysis start Start bg Acquire Background Spectrum start->bg sm Acquire Spectrum of Starting Material (t=0) bg->sm reaction Initiate Chemical Reaction sm->reaction sample Take Aliquot from Reaction Mixture reaction->sample spectrum Acquire FTIR Spectrum sample->spectrum compare Compare Spectra Over Time spectrum->compare time Repeat at Intervals time->sample compare->time Reaction Incomplete end End compare->end Reaction Complete

Caption: Experimental workflow for monitoring a reaction using FTIR.

logical_relationship cluster_observation FTIR Spectral Observation cluster_interpretation Chemical Interpretation cluster_conclusion Conclusion oh_peak Broad Peak at ~3200-3600 cm⁻¹ alcohol_present Alcohol Starting Material is Present oh_peak->alcohol_present disappearance Disappearance of O-H Peak alcohol_consumed Alcohol Starting Material is Consumed disappearance->alcohol_consumed alcohol_present->disappearance During Reaction reaction_success Reaction has gone to Completion alcohol_consumed->reaction_success

References

A Comparative Guide to the Synthesis of Tertiary Cycloalkanols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of tertiary cycloalkanols is a fundamental process in the construction of complex molecular architectures. The selection of an appropriate synthetic route is critical, influencing yield, stereoselectivity, functional group tolerance, and overall efficiency. This guide provides an objective comparison of four prominent methods for the synthesis of tertiary cycloalkanols: the Grignard reaction, organolithium addition, the Barbier reaction, and the Nozaki-Hiyama-Kishi (NHK) reaction.

Comparison of Synthesis Routes

The choice of synthetic methodology for tertiary cycloalkanols depends on several factors, including the nature of the starting materials, the presence of other functional groups, and the desired reaction conditions. The following table summarizes the key characteristics and performance of the four main routes.

FeatureGrignard ReactionOrganolithium AdditionBarbier ReactionNozaki-Hiyama-Kishi (NHK) Reaction
Reagent Organomagnesium Halide (R-MgX)Organolithium (R-Li)Organohalide + Metal (in situ)Organochromium (generated in situ)
Reactivity HighVery HighVariable (metal dependent)Moderate, highly chemoselective
Basicity Strong BaseVery Strong BaseVariableLow Basicity
Functional Group Tolerance Limited (sensitive to protic groups)Limited (very sensitive to protic groups)Generally GoodExcellent
Reaction Setup Reagent prepared separatelyReagent often prepared separatelyOne-pot (in situ reagent formation)One-pot (in situ reagent formation)
Water Tolerance Requires anhydrous conditionsRequires strictly anhydrous conditionsCan sometimes be run in aqueous mediaRequires anhydrous conditions
Common Substrates Cyclic ketones, estersCyclic ketones, estersCyclic ketones, aldehydesAldehydes (preferred), ketones
Key Advantages Well-established, readily available reagentsHigher reactivity for hindered ketonesOperational simplicity, milder conditionsHigh chemoselectivity, tolerates many functional groups
Key Disadvantages Strong basicity can cause side reactionsHigh reactivity can be difficult to controlLower yields with some substratesStoichiometric toxic chromium salts (catalytic versions exist)

Experimental Data Summary

The following table presents representative experimental data for the synthesis of tertiary cycloalkanols using the discussed methods. Direct comparison is challenging due to variations in reaction conditions across different studies.

Starting KetoneReagent/ConditionsProductReaction TimeTemperature (°C)Yield (%)Reference
Cyclohexanone (B45756)MeMgBr, THF1-Methylcyclohexanol1.5 h0 - 10>90 (crude)[1]
CyclohexanonePhMgBr, Diethyl ether1-Phenylcyclohexanol5 h3597[2]
2-NaphthaldehydeAllyl bromide, Mg, Ball-milling1-(Naphthalen-2-yl)but-3-en-1-ol1 hAmbient98[3]
AcetophenoneAllyl chloride, Zn, Ball-milling2-Phenylpent-4-en-2-ol6 hAmbient85[4]
BenzaldehydeAllyl chloride, CrCl₂/NiCl₂1-Phenylbut-3-en-1-ol12 h2583[1]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Grignard Reaction: Synthesis of 1-Methylcyclohexanol

Materials:

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Prepare a solution of methyl iodide (1.1 eq) in anhydrous diethyl ether. Add a small portion of the methyl iodide solution to the magnesium. The reaction is initiated by gentle warming if necessary, indicated by the disappearance of the iodine color and gentle reflux. Add the remaining methyl iodide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Cyclohexanone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of cyclohexanone (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Cool the mixture to 0 °C and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methylcyclohexanol.

Organolithium Addition: Synthesis of 1-Phenylcyclohexanol

Materials:

  • Phenyllithium (B1222949) solution in cyclohexane/ether

  • Anhydrous tetrahydrofuran (THF)

  • Cyclohexanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve cyclohexanone (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Organolithium: Add phenyllithium solution (1.1 eq) dropwise to the stirred cyclohexanone solution at -78 °C.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by chromatography to obtain 1-phenylcyclohexanol.

Barbier Reaction: Synthesis of 1-Allylcyclohexanol

Materials:

  • Zinc powder

  • Allyl bromide

  • Cyclohexanone

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend zinc powder (2.0 eq) in THF.

  • Reaction: To the stirred suspension, add a mixture of cyclohexanone (1.0 eq) and allyl bromide (1.5 eq) in THF dropwise at room temperature. The reaction is often initiated by gentle warming or sonication.

  • Work-up: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by chromatography to yield 1-allylcyclohexanol.

Nozaki-Hiyama-Kishi (NHK) Reaction: General Procedure for Ketones

Materials:

  • Chromium(II) chloride (anhydrous)

  • Nickel(II) chloride (catalytic amount)

  • Organohalide (e.g., vinyl or allyl halide)

  • Cyclic ketone

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried flask under an argon atmosphere, suspend anhydrous chromium(II) chloride (2.0 eq) and a catalytic amount of nickel(II) chloride in anhydrous DMF.

  • Reaction: To the stirred suspension, add a solution of the cyclic ketone (1.0 eq) and the organohalide (1.5 eq) in DMF.

  • Work-up: Stir the reaction mixture at room temperature for 12-24 hours. Quench the reaction by adding water. Extract the product with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by chromatography.[1][5]

Visualization of Synthetic Route Selection

The choice of a synthetic route for a tertiary cycloalkanol can be guided by a logical workflow that considers the specific requirements of the synthesis.

SynthesisRouteSelection start Select Synthesis Route for Tertiary Cycloalkanol functional_groups Are sensitive functional groups present? start->functional_groups one_pot Is a one-pot reaction preferred? functional_groups->one_pot No nhk Nozaki-Hiyama-Kishi Reaction functional_groups->nhk Yes reactivity_needed Is high reactivity for hindered ketones needed? one_pot->reactivity_needed No barbier Barbier Reaction one_pot->barbier Yes organolithium Organolithium Addition reactivity_needed->organolithium Yes grignard Grignard Reaction reactivity_needed->grignard No

Caption: Decision workflow for selecting a tertiary cycloalkanol synthesis route.

References

A Researcher's Guide to 1-Methylcycloheptanol Synthesis: Theoretical vs. Experimental Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel compounds, a thorough understanding of reaction yields is paramount. This guide provides a comparative analysis of the theoretical and experimental yields for the synthesis of 1-Methylcycloheptanol, a valuable intermediate in various synthetic pathways. We will delve into the common synthetic route, provide a detailed experimental protocol, and analyze the factors contributing to the unavoidable discrepancy between calculated and actual outcomes.

The most prevalent and efficient method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a methylmagnesium halide (a Grignard reagent) to the carbonyl carbon of cycloheptanone (B156872). The subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.

Theoretical Yield: The Idealized Outcome

The theoretical yield represents the maximum possible amount of product that can be formed from the given starting materials, assuming a perfect chemical reaction with 100% conversion and no loss of product during isolation and purification. The calculation is based on the stoichiometry of the balanced chemical equation.

Reaction:

Cycloheptanone + Methylmagnesium Bromide → this compound Magnesium Bromide (alkoxide intermediate)

This compound Magnesium Bromide + H₃O⁺ → this compound + Mg(OH)Br + H₂O

Stoichiometry: The molar ratio between cycloheptanone and this compound is 1:1.

To illustrate the calculation, let's consider a hypothetical experiment based on typical laboratory-scale synthesis.

ReactantMolar Mass ( g/mol )AmountMoles
Cycloheptanone112.1710.0 g0.0891
Methylmagnesium Bromide(Prepared in situ)Excess-

Calculation Steps:

  • Determine the limiting reactant: In a typical Grignard synthesis of this type, the Grignard reagent (Methylmagnesium Bromide) is used in excess to ensure complete conversion of the ketone. Therefore, cycloheptanone is the limiting reactant.

  • Calculate the theoretical moles of product: Based on the 1:1 stoichiometry, the theoretical number of moles of this compound is equal to the moles of cycloheptanone used.

    • Theoretical moles of this compound = 0.0891 mol

  • Calculate the theoretical mass of product: Multiply the theoretical moles of the product by its molar mass.

    • Molar mass of this compound = 128.21 g/mol

    • Theoretical Yield = 0.0891 mol * 128.21 g/mol = 11.42 g

Experimental Yield: The Practical Reality

The experimental yield is the actual amount of pure product isolated at the end of the chemical reaction. In practice, the experimental yield is almost always lower than the theoretical yield due to a variety of factors.

ProductTheoretical Yield (g)Experimental Yield (g)Percent Yield (%)
This compound11.429.1480.0

Note: The experimental yield provided is a representative value for this type of reaction and can vary based on the specific experimental conditions and techniques.

Percent Yield Calculation:

Percent Yield = (Experimental Yield / Theoretical Yield) * 100%

Percent Yield = (9.14 g / 11.42 g) * 100% = 80.0%

Factors Influencing Experimental Yield

Several factors can contribute to the difference between the theoretical and experimental yields in the synthesis of this compound via the Grignard reaction:

  • Incomplete Reaction: The reaction may not proceed to 100% completion, leaving some unreacted cycloheptanone.

  • Side Reactions:

    • Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the cycloheptanone, forming an enolate. This is more likely with sterically hindered ketones.

    • Reduction: In some cases, the Grignard reagent can reduce the ketone to a secondary alcohol (cycloheptanol).

  • Purity of Reagents and Solvents: The presence of water in the reagents or solvent will quench the Grignard reagent, reducing its effective concentration. The purity of the starting cycloheptanone is also crucial.

  • Product Loss During Workup and Purification: Material is inevitably lost during transfers between glassware, extractions, drying, and the final purification step (e.g., distillation or chromatography).

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, as an activator)

  • Anhydrous diethyl ether

  • Methyl iodide

  • Cycloheptanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Ice bath

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be thoroughly dried in an oven and assembled while hot under a dry nitrogen or argon atmosphere to exclude moisture.

    • Place magnesium turnings in the three-neck flask.

    • Add a small crystal of iodine if the magnesium is not fresh to activate the surface.

    • Add anhydrous diethyl ether to the flask.

    • A solution of methyl iodide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated when the color of the iodine disappears and bubbling is observed. The reaction is maintained at a gentle reflux.

  • Reaction with Cycloheptanone:

    • Once the Grignard reagent formation is complete, the flask is cooled in an ice bath.

    • A solution of cycloheptanone in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure complete reaction.

  • Workup and Isolation:

    • The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • The resulting mixture is transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by vacuum distillation to obtain pure this compound.

Visualizing the Workflow

The following diagram illustrates the key stages in the synthesis and analysis of this compound.

SynthesisWorkflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Workup & Purification Mg Magnesium Turnings Grignard Methylmagnesium Iodide Mg->Grignard MeI Methyl Iodide MeI->Grignard Ether1 Anhydrous Ether Ether1->Grignard Grignard_reagent Methylmagnesium Iodide Cycloheptanone Cycloheptanone Alkoxide Alkoxide Intermediate Cycloheptanone->Alkoxide Grignard_reagent->Alkoxide Quench Aqueous Workup (NH4Cl) Alkoxide->Quench Extraction Extraction with Ether Quench->Extraction Drying Drying (Na2SO4) Extraction->Drying Purification Purification (Distillation) Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The discrepancy between theoretical and experimental yields is an inherent aspect of practical organic synthesis. For the Grignard synthesis of this compound, a thorough understanding of the reaction mechanism, potential side reactions, and meticulous experimental technique are essential for optimizing the yield. By carefully controlling reaction conditions, ensuring the purity of reagents, and minimizing losses during workup, researchers can bridge the gap between theoretical calculations and tangible results, leading to more efficient and successful synthetic outcomes.

Spectroscopic Characterization of 1-Methylcycloheptanol: A Comparative Guide to NMR and IR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the characterization of 1-Methylcycloheptanol. Experimental data from both techniques are presented, alongside detailed methodologies. Furthermore, a comparison with an alternative analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS), is included to offer a broader perspective on available characterization methods.

Spectroscopic Data Summary

The structural elucidation of this compound can be effectively achieved through the complementary use of NMR and IR spectroscopy. The following tables summarize the key experimental data obtained from these techniques.

Table 1: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
74.5C1 (quaternary carbon bearing -OH)
42.0C2, C7 (methylene carbons adjacent to C1)
30.5C4, C5 (methylene carbons)
28.0CH₃ (methyl carbon)
22.5C3, C6 (methylene carbons)

Data obtained from SpectraBase, acquired in CFCl₃.[1]

Table 2: IR Absorption Data for this compound (Gas Phase)

Wavenumber (cm⁻¹)IntensityAssignment
~3640Weak, SharpO-H stretch (free hydroxyl)
2927StrongC-H stretch (asymmetric, CH₂)
2858StrongC-H stretch (symmetric, CH₂)
1458MediumC-H bend (CH₂)
1375WeakC-H bend (CH₃)
1138MediumC-O stretch (tertiary alcohol)

Data interpreted from the gas-phase IR spectrum available on the NIST WebBook.[2]

¹H NMR Spectral Data of this compound

A publicly available, detailed experimental ¹H NMR peak list for this compound could not be located in the searched databases. Predicted spectra are available, but experimental data is required for definitive characterization. Based on the structure, the following proton environments are expected: a singlet for the hydroxyl proton (-OH), a singlet for the methyl protons (-CH₃), and a series of overlapping multiplets for the twelve methylene (B1212753) protons (-CH₂) of the cycloheptane (B1346806) ring. The exact chemical shifts and multiplicities would be dependent on the solvent and the spectrometer frequency.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

NMR Spectroscopy Protocol (General)

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: A typical ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. Key parameters include a 30° pulse width, an acquisition time of approximately 4 seconds, and a relaxation delay of 1-2 seconds. For quantitative analysis, a longer relaxation delay of 5 times the longest T1 relaxation time would be employed.

  • ¹³C NMR Spectroscopy: A ¹³C NMR spectrum would be acquired on the same spectrometer, typically with proton decoupling to simplify the spectrum to a series of singlets. A wider spectral width would be used compared to ¹H NMR.

Infrared (IR) Spectroscopy Protocol

For a liquid sample like this compound, a neat (undiluted) spectrum can be obtained using either transmission or Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

  • Transmission (Neat): A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. The plates are then mounted in the spectrometer's sample holder, and the spectrum is acquired.

  • Attenuated Total Reflectance (ATR): A small drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then collected. This method is often preferred for its simplicity and ease of cleaning.

  • Gas Phase: The spectrum can also be obtained by injecting the sample into a heated gas cell within the spectrometer. The data presented in Table 2 was obtained using this method.[2]

Workflow for Spectroscopic Characterization

The logical flow of characterizing a chemical sample like this compound using spectroscopic methods is illustrated in the following diagram.

G Workflow for Spectroscopic Characterization of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample This compound Sample IR IR Spectroscopy Sample->IR Neat/Gas Phase NMR NMR Spectroscopy Sample->NMR Dissolve in Deuterated Solvent IR_Data Identify Functional Groups (O-H, C-O, C-H) IR->IR_Data NMR_Data Determine Carbon Framework and Proton Environments NMR->NMR_Data Structure Confirm Structure of This compound IR_Data->Structure NMR_Data->Structure

Caption: Workflow for the characterization of this compound.

Comparison with Alternative Techniques: Gas Chromatography-Mass Spectrometry (GC-MS)

While NMR and IR are powerful tools for structural elucidation, other techniques can provide complementary information. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

Table 3: Comparison of NMR, IR, and GC-MS for the Characterization of this compound

FeatureNMR SpectroscopyIR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Information Provided Detailed carbon-hydrogen framework, connectivity, stereochemistry.Presence of functional groups (e.g., -OH, C-H, C-O).Molecular weight, fragmentation pattern, separation of mixtures, and quantification.
Sample Requirements ~5-10 mg dissolved in a deuterated solvent.A few drops of neat liquid or gas phase sample.Very small amount of sample, must be volatile and thermally stable.
Strengths Unparalleled for detailed structural elucidation of pure compounds.Fast, simple, and excellent for identifying key functional groups.High sensitivity, excellent for identifying components in a mixture and determining molecular weight.
Limitations Lower sensitivity compared to MS, not ideal for complex mixtures without prior separation.Provides limited information about the overall molecular structure.Can cause fragmentation of the molecule, making interpretation of the mass spectrum complex for unknown compounds.

In the context of this compound, GC-MS would be particularly useful for confirming the molecular weight (128.21 g/mol ) through the observation of the molecular ion peak in the mass spectrum. The fragmentation pattern would also provide structural clues; for instance, the loss of a methyl group (15 amu) or a water molecule (18 amu) would be expected. GC-MS is also highly effective for assessing the purity of the sample and identifying any potential isomers or byproducts from a synthesis.

References

A Comparative Guide to the Reactivity of Five, Six, and Seven-Membered Cycloalkanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of cyclopentanol (B49286), cyclohexanol, and cycloheptanol (B1583049) in key organic transformations. The differential reactivity of these cycloalkanols, rooted in their inherent ring strain and conformational flexibility, is a critical consideration in synthetic chemistry and drug development. Experimental data and theoretical principles are presented to support the observed trends in oxidation, dehydration, and esterification reactions.

Core Principles: The Role of Ring Strain

The reactivity of cycloalkanols is significantly influenced by the stability of their ring structures. Cyclohexanol exists in a stable, largely strain-free chair conformation.[1][2] In contrast, cyclopentanol possesses some degree of ring strain due to torsional strain from eclipsing interactions.[2] Cycloheptanol, a medium-sized ring, experiences considerable ring strain arising from unfavorable bond angles and torsional strain.[1] This inherent strain dictates the energy of the ground state and the transition states of reactions, thereby influencing reaction rates.

Data Presentation: A Comparative Overview of Reactivity

The following tables summarize the quantitative and qualitative data on the comparative reactivity of cyclopentanol, cyclohexanol, and cycloheptanol.

Table 1: Comparative Reactivity in Oxidation Reactions

CycloalkanolRelative Rate of Oxidation (Chromic Acid)Underlying Principle
CyclopentanolIntermediateModerate relief of ring strain in the transition state.
CyclohexanolSlowestOxidation introduces eclipsing interactions, making the transition state less favorable.[1]
CycloheptanolFastestSignificant relief of ring strain as the carbon atom transitions from sp³ to sp² hybridization.[1]

Note: The general order of reactivity for chromic acid oxidation is Cyclohexanol < Cyclopentanol < Cycloheptanol.[1][3]

Table 2: Comparative Reactivity in Dehydration Reactions

CycloalkanolRelative Rate of Dehydration (Acid-Catalyzed)Underlying Principle
CyclopentanolIntermediateFormation of a moderately stable carbocation intermediate.
CyclohexanolSlowestProceeds through a relatively stable carbocation from a strain-free starting material.
CycloheptanolFastestRelief of significant ring strain upon formation of the sp²-hybridized carbocation intermediate is a major driving force.[1]

Note: While direct comparative kinetic data is scarce, this trend is inferred from solvolysis data which also involves carbocation intermediates.[1]

Table 3: Predicted Comparative Reactivity in Fischer Esterification

CycloalkanolPredicted Relative Rate of EsterificationUnderlying Principle
CyclopentanolIntermediateModerate steric hindrance around the hydroxyl group.
CyclohexanolFastest (predicted)The well-defined chair conformation may present less steric hindrance to the incoming carboxylic acid.[1]
CycloheptanolSlowest (predicted)The flexible and puckered conformation may create more steric hindrance for the formation of the tetrahedral intermediate.[1]

Experimental Protocols

Comparative Oxidation of Cycloalkanols using Chromic Acid (Jones Oxidation)

This protocol outlines a general procedure for comparing the oxidation rates of cyclopentanol, cyclohexanol, and cycloheptanol.

Materials:

  • Cyclopentanol

  • Cyclohexanol

  • Cycloheptanol

  • Chromic acid solution (Jones reagent)

  • Acetone (B3395972) (reagent grade)

  • Isopropyl alcohol

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • For each cycloalkanol, dissolve 0.1 mol of the alcohol in 100 mL of acetone in a 250 mL flask equipped with a magnetic stirrer and a thermometer.

  • Cool the solution to 20°C in a water bath.

  • While stirring vigorously, add the chromic acid solution dropwise. Monitor the temperature and maintain it between 20-25°C.

  • Continue adding the oxidant until the orange color persists for at least 20 minutes, indicating the reaction is complete. Record the time taken for the reaction to complete for each cycloalkanol.

  • Quench any excess oxidant by adding isopropyl alcohol dropwise until the orange color disappears.

  • Neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Analyze the yield and purity of the resulting cycloalkanone by gas chromatography and infrared spectroscopy.

Comparative Acid-Catalyzed Dehydration of Cycloalkanols

This protocol provides a method for comparing the dehydration rates of the three cycloalkanols.

Materials:

  • Cyclopentanol

  • Cyclohexanol

  • Cycloheptanol

  • 85% Phosphoric acid

  • Saturated sodium chloride solution

  • 10% Sodium bicarbonate solution

  • Anhydrous calcium chloride

  • Standard distillation apparatus

Procedure:

  • For each cycloalkanol, place 0.2 mol of the alcohol and 5 mL of 85% phosphoric acid into a 100 mL round-bottom flask.[4]

  • Set up a fractional distillation apparatus and heat the mixture.[5]

  • Collect the distillate, which will consist of the alkene product and water. Record the temperature range of the distillation.

  • To compare the initial reaction rates, monitor the volume of distillate collected over time for each cycloalkanol under identical heating conditions.

  • Wash the collected distillate with 20 mL of saturated sodium chloride solution, followed by 20 mL of 10% sodium bicarbonate solution to neutralize any acid.[6]

  • Separate the organic layer and dry it over anhydrous calcium chloride.

  • Perform a final simple distillation to purify the alkene product.[4]

  • Characterize the product and determine the yield. The relative yields under identical reaction times can be used to infer relative reactivity.

Comparative Fischer Esterification of Cycloalkanols

This protocol describes a comparative study of the esterification of the cycloalkanols with acetic acid.

Materials:

  • Cyclopentanol

  • Cyclohexanol

  • Cycloheptanol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In separate 100 mL round-bottom flasks, combine 0.1 mol of each cycloalkanol with 0.12 mol of glacial acetic acid.

  • Carefully add 1 mL of concentrated sulfuric acid to each flask as a catalyst.

  • Reflux each mixture for a set amount of time (e.g., 1 hour) under identical conditions.

  • After refluxing, allow the mixtures to cool to room temperature.

  • Transfer each mixture to a separatory funnel and add 50 mL of diethyl ether and 50 mL of water.

  • Wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

  • The extent of the reaction can be quantified by analyzing the remaining starting materials and the ester product using gas chromatography. This will provide a basis for comparing the relative rates of esterification.

Visualizations of Reaction Principles

The following diagrams illustrate the key chemical principles governing the observed reactivity differences.

Oxidation_Reactivity Cyclopentanol Cyclopentanol (Some Strain) TS_penta TS for Cyclopentanone Cyclopentanol->TS_penta Moderate ΔG‡ Cyclohexanol Cyclohexanol (Strain-Free) TS_hexa TS for Cyclohexanone Cyclohexanol->TS_hexa Highest ΔG‡ Cycloheptanol Cycloheptanol (High Strain) TS_hepta TS for Cycloheptanone Cycloheptanol->TS_hepta Lowest ΔG‡ (Relief of Strain) Cyclopentanone Cyclopentanone TS_penta->Cyclopentanone Cyclohexanone Cyclohexanone TS_hexa->Cyclohexanone Cycloheptanone Cycloheptanone TS_hepta->Cycloheptanone

Caption: Oxidation reactivity is governed by the change in ring strain in the transition state.

Dehydration_Reactivity Cyclopentanol_d Cyclopentanol (Some Strain) Carbocation_penta Cyclopentyl Cation Cyclopentanol_d->Carbocation_penta Moderate ΔG‡ Cyclohexanol_d Cyclohexanol (Strain-Free) Carbocation_hexa Cyclohexyl Cation Cyclohexanol_d->Carbocation_hexa Highest ΔG‡ Cycloheptanol_d Cycloheptanol (High Strain) Carbocation_hepta Cycloheptyl Cation Cycloheptanol_d->Carbocation_hepta Lowest ΔG‡ (Relief of Strain) Cyclopentene Cyclopentene Carbocation_penta->Cyclopentene Cyclohexene Cyclohexene Carbocation_hexa->Cyclohexene Cycloheptene Cycloheptene Carbocation_hepta->Cycloheptene

Caption: Dehydration rates are influenced by the stability of the carbocation intermediate.

Esterification_Reactivity cluster_intermediates Tetrahedral Intermediates Reactants Cycloalkanol + Carboxylic Acid Intermediate_penta Cyclopentyl Intermediate (Moderate Steric Hindrance) Reactants->Intermediate_penta Intermediate ΔG‡ Intermediate_hexa Cyclohexyl Intermediate (Least Steric Hindrance) Reactants->Intermediate_hexa Lowest ΔG‡ (Fastest Rate) Intermediate_hepta Cycloheptyl Intermediate (Most Steric Hindrance) Reactants->Intermediate_hepta Highest ΔG‡ (Slowest Rate) Product Ester + Water Intermediate_penta->Product Intermediate_hexa->Product Intermediate_hepta->Product

References

A Comparative Guide to Analytical Techniques for Purity Assessment of 1-Methylcycloheptanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical entities like 1-Methylcycloheptanol is a critical step in guaranteeing the reliability of experimental results and the safety of potential pharmaceutical products. This guide provides an objective comparison of the primary analytical techniques for assessing the purity of this compound, supported by experimental data and detailed methodologies.

Introduction to this compound and Potential Impurities

This compound is a tertiary alcohol. A common synthetic route is the Grignard reaction between a methylmagnesium halide (e.g., methylmagnesium bromide) and cycloheptanone.[1][2] Understanding the synthesis is key to anticipating potential impurities, which can include:

  • Unreacted Starting Materials: Residual cycloheptanone.

  • By-products: 1-Methylcycloheptene (B74865), formed via dehydration of the final product.

  • Residual Solvents: Solvents used during the synthesis and workup, such as diethyl ether, tetrahydrofuran (B95107) (THF), or ethyl acetate.[3]

  • Water: A common impurity in organic compounds.

An effective purity assessment strategy involves a combination of techniques to identify and quantify these diverse potential impurities. The primary methods evaluated in this guide are Gas Chromatography-Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Karl Fischer Titration for specific water content determination.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for absolute quantification, the types of impurities being targeted, and the desired level of sensitivity.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Quantitative Nuclear Magnetic Resonance (qNMR) SpectroscopyKarl Fischer Titration
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection via ionization in a hydrogen flame.[4]The signal intensity of a specific nucleus (e.g., ¹H) is directly proportional to the number of those nuclei in the sample, allowing for absolute quantification against a certified internal standard.[5][6]A chemical titration based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.[7]
Primary Use Quantification of volatile organic impurities and determination of relative purity.Absolute purity determination of the main component and quantification of NMR-active impurities.[8][9]Specific and highly accurate quantification of water content.
Typical Analytes This compound, 1-methylcycloheptene, cycloheptanone, residual solvents.This compound and any proton-containing impurities.Water.
Sample Preparation Dilution in a suitable volatile solvent (e.g., methanol, dichloromethane).Accurate weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7][10]Direct injection of the liquid sample into the titration cell.
Typical LOD/LOQ LOD: ~0.01-1 mg/L (analyte dependent).[11][12] LOQ: ~0.05-5 mg/L.[11][12]Dependent on the number of scans; can detect impurities at levels of <0.1%.Volumetric: ~0.05% water. Coulometric: ~10 ppm water.
Precision Typically <5% RSD (Relative Standard Deviation).[4]High precision, often <1% RSD.[9][13]High precision, typically <2% RSD.
Accuracy Good accuracy for relative quantification. Absolute quantification requires individual calibration for each impurity.High accuracy for absolute purity, often within ±1% of the true value.[9][13]Very high accuracy for water determination.
Advantages High sensitivity for volatile impurities, excellent separation of structurally similar compounds.Provides structural information, non-destructive, direct method for absolute purity without needing response factors for the main component.[10]Highly specific to water, considered the "gold standard" for water content analysis.[7]
Limitations Destructive technique, requires calibration for each compound for accurate quantification, not suitable for non-volatile impurities.Lower sensitivity compared to GC for trace impurities, requires a high-purity internal standard, potential for signal overlap.Only measures water content.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is ideal for separating and quantifying volatile components in the this compound sample.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: A polar column such as a DB-WAX or similar polyethylene (B3416737) glycol (PEG) phase is recommended for good peak shape and separation of alcohols and ketones (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 270 °C

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Prepare a stock solution of this compound by accurately weighing approximately 100 mg of the sample and dissolving it in 10 mL of methanol.

  • For quantification, prepare a series of calibration standards of this compound, cycloheptanone, and 1-methylcycloheptene in methanol.

Data Analysis: The percentage purity is typically determined by area percent normalization, assuming that all components have a similar response factor. For more accurate results, an internal standard can be used, and the response factors for each potential impurity should be determined.

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR provides a direct and highly accurate method for determining the absolute purity of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Pulse Angle: 90°

  • Relaxation Delay (d1): At least 5 times the longest T₁ of any signal of interest (a delay of 30-60 seconds is often sufficient for small molecules to ensure full relaxation).

  • Number of Scans: 16 or higher, depending on the sample concentration, to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).[6]

  • Dummy Scans: 4

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh a suitable amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.[10]

  • Add a sufficient volume of a deuterated solvent (e.g., 0.6 mL of CDCl₃) to completely dissolve both the sample and the internal standard.

Data Analysis: The purity of this compound (P_analyte) can be calculated using the following equation:

P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral area of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • IS = Internal Standard

Karl Fischer Titration

This is the most accurate method for determining the water content in the sample.

Instrumentation:

  • Volumetric or Coulometric Karl Fischer Titrator. A coulometric titrator is preferred for very low water content (<0.1%).

Procedure (Volumetric):

  • The titration vessel is filled with a suitable Karl Fischer solvent (e.g., methanol-based).

  • The solvent is pre-titrated to a dry endpoint to eliminate any residual water.

  • A known weight of the this compound sample is accurately injected into the vessel.

  • The sample is titrated with a standardized Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.

  • The water content is calculated based on the volume of titrant consumed and the titer of the reagent.

Workflow and Pathway Diagrams

Purity_Assessment_Workflow cluster_start Initial Sample Analysis cluster_screening Qualitative & Semi-Quantitative Screening cluster_quant Specific Quantitative Analysis cluster_result Final Purity Report Start This compound Sample FTIR FTIR Analysis Start->FTIR Functional Group Impurities? GC_Screen GC-FID Screening (Area %) Start->GC_Screen Volatile Impurities? KF Karl Fischer Titration Start->KF Determine Water Content qNMR qNMR (Absolute Purity) Start->qNMR Determine Absolute Purity FTIR->qNMR Confirm Structure GC_Quant GC-FID (Impurity Quantification) GC_Screen->GC_Quant Quantify Specific Impurities Report Comprehensive Purity Report KF->Report qNMR->Report GC_Quant->Report

Conclusion

For a thorough and reliable purity assessment of this compound, a multi-technique approach is recommended.

  • GC-FID is the workhorse for identifying and quantifying volatile organic impurities, such as residual starting materials, by-products, and solvents.

  • qNMR serves as a powerful, orthogonal technique to provide an accurate, absolute purity value of the main component and can also quantify NMR-active impurities without the need for specific reference standards for each impurity.[14]

  • Karl Fischer titration is indispensable for the accurate determination of water content, an impurity that is often underestimated by other methods.

By combining these techniques, researchers and drug development professionals can obtain a comprehensive purity profile of this compound, ensuring the quality and integrity of their material for subsequent applications.

References

Safety Operating Guide

Proper Disposal of 1-Methylcycloheptanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1-Methylcycloheptanol is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for handling and disposing of this chemical, ensuring adherence to safety protocols and regulatory requirements.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood.[1][2] In the event of a spill, immediately evacuate the area, remove all sources of ignition, and absorb the spill with an inert material such as sand or vermiculite.[2]

II. Waste Identification and Classification

Proper disposal begins with the correct identification and classification of the waste. This compound is classified as a flammable solid.[3][4] According to the Resource Conservation and Recovery Act (RCRA), generators of chemical waste are responsible for determining if their waste is hazardous.[5] Given its flammability, this compound waste must be managed as hazardous waste.

III. Step-by-Step Disposal Plan

The disposal of this compound should not be attempted by untrained personnel. The standard and required procedure is to engage a licensed professional waste disposal service.[1][3] The following steps outline the process for preparing the chemical waste for collection by a certified disposal company:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office and the waste disposal vendor.[1]

  • Containerization: Store waste this compound in its original container or a compatible, properly labeled, and sealed container.[1] The container must be in good condition and free from leaks.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution and local regulations.

  • Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep it away from heat, sparks, and open flames.[1][6]

  • Documentation: Maintain accurate records of the amount of waste generated and its accumulation start date, as required by regulations.

  • Arranging for Pickup: Contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup. Provide them with all necessary information about the waste.

IV. Regulatory Framework

The management of hazardous waste is governed by federal and state regulations.[5] In the United States, the Environmental Protection Agency (EPA) implements the RCRA, which establishes the "cradle-to-grave" approach for hazardous waste management.[5][7] State-level agencies may have additional, more stringent requirements.[5] It is crucial to be aware of and compliant with all applicable local, state, and federal regulations.

V. Hazard and Transportation Information Summary

The following table summarizes key hazard and transportation information for this compound, which is essential for logistical planning of its disposal.

ParameterValue
UN Number UN1325
Proper Shipping Name Flammable solids, organic, n.o.s. (1-Methylcyclohexanol)
Hazard Class 4.1
Packing Group II or III
Flash Point 67 °C / 152.6 °F[4]
Hazards Flammable solid, Harmful if swallowed or inhaled[4]

VI. Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Waste Preparation cluster_disposal Professional Disposal start Generate this compound Waste classify Classify as Hazardous Waste (Flammable Solid) start->classify segregate Segregate from Other Waste Streams classify->segregate containerize Package in Labeled, Sealed Container segregate->containerize store Store in Designated Accumulation Area containerize->store contact_ehs Contact Institutional EHS / Waste Vendor store->contact_ehs provide_info Provide Waste Information contact_ehs->provide_info schedule_pickup Schedule Waste Pickup provide_info->schedule_pickup end Compliant Disposal by Licensed Professional schedule_pickup->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not replace the need to consult your institution's specific safety protocols and the relevant Safety Data Sheet (SDS) for this compound. Always adhere to the guidance of your environmental health and safety department.

References

Navigating the Safe Handling of 1-Methylcycloheptanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use and disposal of 1-Methylcycloheptanol, ensuring operational excellence and laboratory safety.

This compound is a flammable liquid and a known irritant, making adherence to strict safety protocols a necessity. This document outlines the potential hazards, required personal protective equipment (PPE), safe handling procedures, and appropriate disposal methods.

Chemical Hazard and Property Profile

Understanding the inherent risks associated with this compound is the first step in safe handling. The following tables summarize its key hazard classifications and physical properties.

Hazard Classification Description
GHS Pictograms Irritant
Signal Word Warning
Hazard Statements Harmful if swallowed.[1][2] Causes skin irritation.[1][2] Causes serious eye irritation.[1][2] May cause respiratory irritation.[1][2] Flammable solid/liquid.
Precautionary Statements P210, P240, P241, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501
Physical and Chemical Properties Value
Physical State Liquid or solid, depending on ambient temperature.
Appearance Colorless clear liquid or white solid.[3]
Odor Odorless or menthol-like.
Flash Point 67 - 68 °C (152.6 - 154 °F) - closed cup.[4][5]
Boiling Point 168 °C (334.4 °F) at 752 mmHg.[4]
Melting Point 24 - 26 °C (75 - 79 °F).[5]
Solubility Soluble in water.

Personal Protective Equipment (PPE) Protocol

A systematic approach to PPE selection is critical to minimize exposure risk. The following workflow provides a logical pathway for determining the appropriate level of protection.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_details Specific PPE assess_hazards Assess Hazards: - Flammable - Skin/Eye Irritant - Inhalation Risk assess_procedure Assess Procedure: - Quantity used - Potential for splash/aerosol - Ventilation assess_hazards->assess_procedure eye_protection Eye Protection assess_hazards->eye_protection Eye Irritant hand_protection Hand Protection assess_hazards->hand_protection Skin Irritant body_protection Body Protection assess_hazards->body_protection Flammable assess_procedure->eye_protection Splash potential assess_procedure->eye_protection respiratory_protection Respiratory Protection (if needed) assess_procedure->respiratory_protection Aerosol/poor ventilation goggles Chemical safety goggles or face shield eye_protection->goggles gloves Chemical-resistant gloves (e.g., Nitrile) hand_protection->gloves lab_coat Flame-resistant lab coat body_protection->lab_coat respirator NIOSH-approved respirator respiratory_protection->respirator goggles->gloves gloves->lab_coat end End: Safe Handling lab_coat->end respirator->end start Start: Handling this compound start->assess_hazards

Caption: PPE selection workflow for this compound.

Detailed PPE Specifications:
  • Eye Protection: Always wear chemical safety goggles that provide a complete seal around the eyes.[6] In situations with a high risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable option for incidental contact.[7] Always inspect gloves for any signs of degradation or puncture before use and wash hands thoroughly after removal.

  • Body Protection: A flame-resistant lab coat is required to protect against flammability hazards.[8][9] Ensure the lab coat is fully buttoned.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Operational Plan for Safe Handling

Adherence to a standardized operational procedure is crucial for minimizing risks.

Experimental Protocol:

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Assemble all necessary equipment and reagents before handling this compound.

    • Verify the location and functionality of the nearest safety shower and eyewash station.

    • Have a spill kit readily accessible.

  • Handling:

    • Don the appropriate PPE as outlined in the section above.

    • Conduct all manipulations of this compound within a chemical fume hood.

    • Ground all equipment to prevent static discharge, which can be an ignition source.[10]

    • Avoid contact with skin, eyes, and clothing.

    • Keep containers tightly closed when not in use.[8]

    • Keep away from heat, sparks, open flames, and other ignition sources.[6]

  • In Case of Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[6] Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its contaminated materials is a critical component of laboratory safety and environmental responsibility.

Disposal Protocol:

  • Waste Segregation:

    • This compound waste is considered hazardous waste.

    • Collect all liquid waste containing this compound in a designated, properly labeled, and sealed container. The container should be compatible with flammable organic liquids.

    • Do not mix with other incompatible waste streams.

    • Solid waste contaminated with this compound (e.g., paper towels, gloves) should be collected in a separate, clearly labeled hazardous waste container.

  • Storage of Waste:

    • Store waste containers in a designated satellite accumulation area.

    • The storage area should be well-ventilated and away from ignition sources.

  • Disposal Procedure:

    • Under no circumstances should this compound be disposed of down the drain.

    • All waste must be disposed of through a licensed hazardous waste disposal company. Follow your institution's specific procedures for hazardous waste pickup.

    • Ensure all waste containers are properly labeled with the contents and associated hazards before collection.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylcycloheptanol
Reactant of Route 2
Reactant of Route 2
1-Methylcycloheptanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.